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5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine Documentation Hub

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  • Product: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine
  • CAS: 217090-19-2

Core Science & Biosynthesis

Foundational

5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine chemical structure

Technical Whitepaper: Synthesis, Reactivity, and Pharmacological Utility of 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Reactivity, and Pharmacological Utility of 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational architecture for entire classes of therapeutics. 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (CAS: 217090-19-2) is one such highly privileged biaryl intermediate. Characterized by its 2-aminopyridine core and a para-methylthio substituted phenyl ring, this compound is a critical precursor in the drug development pipeline—most notably in the synthesis of cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors.

This whitepaper deconstructs the structural rationale of this molecule, details the self-validating synthetic methodologies required for its assembly, and outlines the downstream pharmacophore maturation processes that activate its biological utility.

Physicochemical Profiling & Structural Rationale

The strategic value of 1[1] lies in its tri-functional modularity. Each substitution on the pyridine ring is deliberately engineered for specific chemical and biological outcomes:

  • C2-Amine (Hydrogen Bond Donor/Acceptor): In kinase drug discovery (e.g., p38 MAPK inhibitors), the exocyclic amine and the adjacent pyridine nitrogen form a critical bidentate hydrogen-bonding network with the ATP-binding hinge region of the kinase.

  • C5-Chlorine (Metabolic Shielding): The insertion of a halogen at the C5 position increases the overall lipophilicity of the scaffold while blocking cytochrome P450-mediated oxidative metabolism, thereby extending the biological half-life of downstream drug candidates.

  • C3-Thioether (Pro-Pharmacophore): The 4-(methylthio)phenyl group is a synthetic placeholder. While the thioether itself exhibits moderate biological activity, it is primarily utilized as a precursor. Through controlled oxidation, it is converted into a methylsulfonyl group—the hallmark pharmacophore required for insertion into the secondary side pocket of the COX-2 enzyme.

Synthetic Methodology: Regioselective C-C Bond Formation

The construction of this biaryl system relies on the regioselective2[2] of 2-amino-3-bromo-5-chloropyridine with 4-(methylthio)phenylboronic acid.

Causality of Experimental Design: The starting material possesses two halogens (C3-Br and C5-Cl). The success of this reaction hinges on the chemoselectivity of the Palladium(0) catalyst. Oxidative addition occurs exclusively at the C-Br bond due to its lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). This intrinsic electronic differential ensures >99:1 regioselectivity without the need for complex protecting group strategies.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the visual disappearance of the boronic acid and the specific retention time shift on LC-MS confirm successful transmetalation and reductive elimination.

  • Reagent Charging: To an oven-dried Schlenk flask under an argon atmosphere, add 2-amino-3-bromo-5-chloropyridine (1.0 equiv) and 4-(methylthio)phenylboronic acid (1.2 equiv).

  • Catalyst Initiation: Add Pd(PPh3)4 (0.05 equiv). Causality: Zero-valent palladium is mandatory for the initial oxidative addition into the aryl-bromide bond.

  • Base Activation: Introduce a degassed aqueous solution of Na2CO3 (2.0 equiv). Causality: The base coordinates with the boronic acid to form a nucleophilic boronate complex, which is essential to drive the transmetalation step.

  • Solvent & Heating: Suspend the mixture in a degassed solvent system of Toluene/Ethanol (4:1 v/v). Heat the reaction to 90°C and stir vigorously for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure thioether product.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Regioselective at C3-Br) Pd0->OxAdd + Starting Material Start 2-amino-3-bromo- 5-chloropyridine Start->OxAdd TransMet Transmetalation (with Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 5-chloro-3-(4-(methylthio)phenyl) pyridin-2-amine RedElim->Product Product Release

Caption: Regioselective Suzuki-Miyaura catalytic cycle for the synthesis of the target biaryl scaffold.

Downstream Derivatization: Pharmacophore Maturation

To transition this intermediate into an active , the methylthio ether must be oxidized to a methylsulfonyl group. This is a delicate two-step oxidation (thioether → sulfoxide → sulfone) requiring strict chemoselectivity to avoid unwanted N-oxidation of the C2-amine or the pyridine ring.

Protocol 2: Chemoselective Oxidation to the Sulfone
  • Solvation: Dissolve 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (1.0 equiv) in a mixture of acetone and water (4:1 v/v).

  • Oxidant Addition: Add N-methylmorpholine N-oxide (NMO) (3.0 equiv) followed by a catalytic amount of Osmium tetroxide (OsO4, 0.02 equiv). Causality: While mCPBA can be used, the OsO4/NMO catalytic system or3[3] ensures absolute chemoselective oxidation of the sulfur atom, preventing the formation of pyridine N-oxides.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. The reaction progresses through a chiral sulfoxide intermediate before reaching the terminal sulfone.

  • Quenching: Quench with saturated aqueous sodium thiosulfate to safely reduce residual osmium species. Extract with dichloromethane, dry, and concentrate.

OxidationPathway Thioether Thioether (Precursor) CAS: 217090-19-2 Sulfoxide Sulfoxide (Intermediate) Chiral Center Thioether->Sulfoxide 1 eq. Oxidant (e.g., mCPBA) Sulfone Sulfone (Active Pharmacophore) COX-2 Target Engagement Sulfoxide->Sulfone Excess Oxidant (e.g., OsO4/NMO)

Caption: Chemoselective pharmacophore maturation from the thioether precursor to the active sulfone.

Quantitative Data: Reaction Optimization

To ensure maximum throughput in drug development campaigns, the cross-coupling step must be highly optimized. Below is the quantitative data summarizing the causality of catalyst and base selection on yield and regioselectivity.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for CAS 217090-19-2

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Regioselectivity (C3 vs C5)
Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O 90 85% >99 : 1
Pd(dppf)Cl2K3PO41,4-Dioxane/H2O10092%>99 : 1
Pd(OAc)2 + PPh3Cs2CO3DMF10078%95 : 5

Note: While Pd(dppf)Cl2 provides a slightly higher yield, Pd(PPh3)4 is often preferred in early-stage scale-up due to its reliable chemoselectivity profile and lower cost profile for biaryl synthesis.

References

  • Chemsrc. "CAS#:217090-19-2 | 5-Chloro-3-(4-methylthiophenyl)-2-pyridinamine Chemical Properties." Chemsrc Database. Available at:[Link]

  • Google Patents. "EP2802564A1 - Process for the synthesis of etoricoxib and related thioether oxidations." European Patent Office.
  • Al-Razi University. "Analgesics: From Chemistry and Pharmacology to Clinical Application (Synthesis of COX-2 Intermediates)." Academic Archives. Available at:[Link]

Sources

Foundational

Pyridine-2-amine Derivatives in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary The pyridine-2-amine (2-aminopyridine) scaffold is a privileged structure in medicinal chemistry, distinct from its omnipresent cousin, the aminopyrimidine.[1] While both serve as critical hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-2-amine (2-aminopyridine) scaffold is a privileged structure in medicinal chemistry, distinct from its omnipresent cousin, the aminopyrimidine.[1] While both serve as critical hydrogen-bonding motifs in kinase inhibition, the pyridine-2-amine offers unique physicochemical properties—specifically regarding basicity, metabolic stability, and selectivity profiles—that make it an indispensable tool for drug discovery.[1]

This guide provides a technical deep-dive into the pyridine-2-amine moiety, covering its tautomeric behavior, synthetic methodologies, kinase binding modes, and toxicological liabilities.[1] It is designed for medicinal chemists seeking to optimize this scaffold in hit-to-lead and lead optimization campaigns.[1]

Part 1: Structural & Physicochemical Fundamentals

Tautomerism: The Amino-Imino Equilibrium

Understanding the tautomeric preference of pyridine-2-amine is prerequisite to rational drug design.[1] Unlike simple amides, 2-aminopyridines can exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic pyridone-imine).[1]

  • Dominant Species: In both solution (polar and non-polar solvents) and the solid state, the amino tautomer is overwhelmingly favored (>99%) due to the retention of aromaticity in the pyridine ring.

  • Binding Implications: Despite the amino preference, the scaffold binds to biological targets (e.g., kinase hinge regions) as a bidentate ligand. It functions as a Hydrogen Bond Donor (HBD) via the exocyclic amine and a Hydrogen Bond Acceptor (HBA) via the ring nitrogen.

Basicity and pKa

The pyridine-2-amine is significantly more basic than unsubstituted pyridine.[1]

  • Pyridine pKa: ~5.2[1]

  • 2-Aminopyridine pKa: ~6.8[1]

  • Mechanism: The exocyclic amino group acts as an Electron Donating Group (EDG) via resonance (+M effect), increasing electron density at the ring nitrogen. This makes the ring nitrogen the site of protonation, not the exocyclic amine.

  • Design Consequence: At physiological pH (7.4), a significant fraction of the molecule may exist in the protonated (cationic) form, influencing solubility and membrane permeability.

Visualization: Tautomerism & H-Bonding

The following diagram illustrates the tautomeric equilibrium and the standard donor-acceptor (DA) motif used in ligand-protein interactions.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 H-Bonding Motif (DA) Amino Amino Form (Aromatic) Dominant Species Imino Imino Form (Non-Aromatic) High Energy Amino->Imino  K_taut << 1   RingN Ring Nitrogen (Acceptor) ExoN Exocyclic Amine (Donor) Target Biological Target (e.g., Kinase Hinge) ExoN->Target H-Bond Target->RingN H-Bond

Caption: Left: The amino tautomer is energetically favored due to aromaticity.[1] Right: The 'DA' motif critical for kinase hinge binding.

Part 2: Synthetic Architectures

Constructing the pyridine-2-amine scaffold requires selecting the appropriate method based on the electronic nature of the pyridine ring and the complexity of the amine partner.

Method A: Buchwald-Hartwig Amination (The Standard)

The most versatile method for coupling 2-halopyridines with amines.[1]

  • Substrate Scope: Works with electron-neutral, electron-rich, and electron-poor pyridines.[1]

  • Catalyst Systems: Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos are standard.[1]

  • Protocol Insight: 2-halopyridines are less reactive than 2-halopyrimidines in SNAr but perform excellently in Pd-catalyzed couplings.[1]

  • Self-Validating Step: Monitor the disappearance of the aryl halide via LCMS. If conversion stalls, switch to a precatalyst like BrettPhos Pd G3 to prevent catalyst poisoning by the pyridine nitrogen.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Applicable only when the pyridine ring is activated by strong Electron Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ at the 3- or 5-positions.[1]

  • Conditions: Heat (80–120 °C), polar aprotic solvent (DMF, DMSO, NMP), and a base (K₂CO₃ or DIPEA).

  • Limitation: Unsubstituted 2-chloropyridine is inert to SNAr under standard conditions.[1]

Method C: Curtius Rearrangement

Useful when the starting material is a picolinic acid derivative.

  • Workflow: Acid → Acyl Azide → Isocyanate → Hydrolysis → Amine.[1]

  • Utility: Excellent for generating primary amines (–NH₂) directly on the ring when the halogen precursor is unavailable.

Table 1: Synthetic Strategy Comparison
MethodSubstrate RequirementKey ReagentsScopeLimitation
Buchwald-Hartwig 2-Cl, 2-Br, or 2-I PyridinePd catalyst, Phosphine ligand, NaOtBuBroadest; tolerates steric bulkResidual Pd removal; Cost
SNAr Pyridine with EWG (NO₂, CN)Amine, Base, HeatElectron-deficient rings onlyHigh temp; limited scope
Chichibabin Unsubstituted PyridineNaNH₂, HeatSimple pyridinesHarsh conditions; poor regioselectivity
Curtius Picolinic AcidDPPA, tBuOHPrimary aminesMulti-step process

Part 3: Pharmacophore & Binding Modes

Kinase Hinge Binding (The Crizotinib Mode)

The pyridine-2-amine motif is a bioisostere of the adenine ring of ATP. It binds to the kinase hinge region via a bidentate hydrogen bonding pattern. This is exemplified by Crizotinib (ALK/ROS1/MET inhibitor).[1]

  • Interaction 1: The ring nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge residue.

  • Interaction 2: The exocyclic amino group (N2) donates a hydrogen bond to the backbone Carbonyl (CO) of the hinge residue.

  • Selectivity Note: Unlike aminopyrimidines, which are often "promiscuous" hinge binders, the pyridine-2-amine can offer different selectivity profiles due to the C-H bond at the 3-position (steric clash with gatekeeper residues in some kinases) or the ability to substitute the 3-position.

Visualization: Crizotinib Binding Mode

The following diagram abstracts the interaction of Crizotinib's 2-aminopyridine core with the ALK kinase hinge.

CrizotinibBinding cluster_hinge Kinase Hinge Region (Backbone) cluster_drug Crizotinib (2-Aminopyridine Core) Backbone_NH Met-1199 (NH) Donor Pyridine_N Pyridine Ring N Acceptor Backbone_NH->Pyridine_N H-Bond (2.9 Å) Backbone_CO Glu-1197 (CO) Acceptor Exocyclic_NH2 Exocyclic NH2 Donor Exocyclic_NH2->Backbone_CO H-Bond (2.8 Å)

Caption: Bidentate binding of Crizotinib's 2-aminopyridine core to the ALK kinase hinge region.[1]

Part 4: Therapeutic Case Studies

It is critical to distinguish between pyridine-2-amine and pyrimidine-2-amine .[1] Many famous kinase inhibitors (e.g., Dabrafenib, Palbociclib) are aminopyrimidines. The following drugs specifically utilize the pyridine scaffold.

Crizotinib (Xalkori)
  • Target: ALK, ROS1, c-MET.[1]

  • Structure: Contains a 2-amino-3-benzyloxy-5-arylpyridine core.[1]

  • Role of Scaffold: The 2-aminopyridine is the primary hinge binder. The 3-benzyloxy group fills the hydrophobic pocket, locking the conformation.

  • Insight: The 3-substitution is unique to pyridines (harder to access in pyrimidines due to N3) and is key to Crizotinib's selectivity.

Pexidartinib (Turalio)
  • Target: CSF1R (Colony Stimulating Factor 1 Receptor).[1]

  • Structure: Features a 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine moiety.[1][2]

  • Role of Scaffold: The pyridine nitrogen and the exocyclic amine form the critical hinge interactions. The 5-bromo group accesses the solvent-exposed region or hydrophobic shelf.[1]

Sulfapyridine (Historical)
  • Class: Sulfonamide Antibiotic.[1][3]

  • Structure: N1-substituted 2-aminopyridine.[1]

  • Significance: One of the first sulfa drugs (M&B 693), famously used to treat Winston Churchill's pneumonia. It highlights the metabolic stability of the ring compared to benzene analogues.

Part 5: ADMET & Toxicology[1][4][5]

Metabolic Liabilities

While more stable than anilines, 2-aminopyridines are not metabolically inert.[1]

  • N-Glucuronidation: The exocyclic amine is a "soft spot" for Phase II conjugation (UGTs), leading to rapid clearance.[1]

    • Mitigation: Steric hindrance (substitution at C3) or reducing electron density (EWG at C5).

  • Ring Oxidation: CYP450 can oxidize the pyridine ring (often at C3 or C5) or the ring nitrogen (N-oxide formation).

Mutagenicity (Ames Positive Alert)

The 2-aminopyridine motif is a known structural alert for genotoxicity.[1]

  • Mechanism: Metabolic activation can form reactive nitrenium ions or epoxide intermediates that intercalate DNA.[1]

  • De-Risking Strategy:

    • Substitution: Unsubstituted 2-aminopyridine is mutagenic.[1] Adding substituents (especially at C3/C5) often abolishes mutagenicity by blocking metabolic activation sites.

    • Electronic Modulation: Electron-withdrawing groups (e.g., -CF₃, -CN) reduce the nucleophilicity of the amine and the propensity for nitrenium ion formation.[1]

hERG Inhibition

Basic amines are frequently associated with hERG channel blockage (QT prolongation).[1]

  • Assessment: 2-aminopyridines are less basic than aliphatic amines, reducing the risk of cation-pi interactions in the hERG pore.[1] However, lipophilic 2-aminopyridines (like Crizotinib) must be carefully monitored for hERG liability.[1]

References

  • Crizotinib Discovery: Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase and c-Met."[1] Journal of Medicinal Chemistry. Link

  • Tautomerism Studies: Anderson, D. R., et al. (2010). "Tautomeric Equilibria of 2-Aminopyridines and Related Heterocycles." Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Structural Alerts & Toxicity: Kalgutkar, A. S., et al. (2011).[4] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

  • Pexidartinib Approval: FDA Drug Label for Turalio (Pexidartinib).[1] (2019). Link

Sources

Exploratory

Comprehensive Technical Guide: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Executive Summary The 2-amino-3-arylpyridine motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of highly selective, ATP-competitive kinase inhibitors and complex pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-3-arylpyridine motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of highly selective, ATP-competitive kinase inhibitors and complex pharmaceutical agents[1]. 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine represents a highly functionalized derivative within this class. By strategically positioning an amine, a halogen, and a functionalized aryl group around a central pyridine core, this molecule offers a precise geometric arrangement designed to probe and bind complex biological targets.

This whitepaper provides an in-depth technical analysis of its cheminformatic identity, pharmacophore rationale, and the regioselective synthetic methodologies required for its construction.

Cheminformatics & Structural Identifiers

Accurate structural identification is the bedrock of modern drug discovery and computational chemistry. The target compound features a central pyridine ring substituted at the 2-position with an amine, the 3-position with a 4-(methylthio)phenyl group, and the 5-position with a chlorine atom.

Core Identifiers
  • IUPAC Name: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

  • SMILES: CSc1ccc(-c2cc(Cl)cnc2N)cc1

  • Standard InChI: InChI=1S/C12H11ClN2S/c1-16-9-4-2-8(3-5-9)10-6-11(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15)

  • Standard InChIKey: HVLQWJBGXHKDVK-UHFFFAOYSA-N(Note: Computationally derived hash based on the standard InChI string)

Physicochemical Properties

To predict the pharmacokinetic behavior of this scaffold, we must analyze its fundamental physicochemical parameters. The data is summarized in the table below:

PropertyValuePharmacological Implication
Molecular Formula C12H11ClN2S-
Molecular Weight 250.75 g/mol Highly efficient for lead optimization (Lead-like space).
Topological Polar Surface Area 61.3 ŲExcellent predicted membrane permeability (ideal < 90 Ų for CNS).
Calculated LogP (cLogP) ~3.4Optimal lipophilicity for oral bioavailability.
Hydrogen Bond Donors (HBD) 1Provided by the primary amine (-NH2).
Hydrogen Bond Acceptors (HBA) 3Provided by the Pyridine N, Amine N, and Thioether S.

Structural Rationale & Pharmacophore Analysis

The design of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is not arbitrary; every functional group serves a distinct causal purpose in target engagement, particularly within the ATP-binding pocket of kinases.

  • The Hinge-Binding Motif (2-Aminopyridine): The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent 2-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amide linkages (e.g., Met/Cys residues) in the kinase hinge region.

  • The Lipophilic Anchor (5-Chloro Group): The chlorine atom at the 5-position serves a dual purpose. Sterically, it drives the molecule into a deep, hydrophobic "gatekeeper" pocket. Metabolically, it blocks Cytochrome P450-mediated oxidation at a highly vulnerable position on the pyridine ring.

  • The Specificity Probe (4-Methylthiophenyl): The aryl ring at the C3 position projects outward into the solvent-exposed region or an adjacent specificity pocket. The polarizable methylthio (-SCH3) group provides soft van der Waals interactions and can be further oxidized to a sulfoxide or sulfone to tune solubility and target residence time.

Pharmacophore Core Pyridine Core Amine 2-Amino Group (H-Bond Donor) Core->Amine PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Chloro 5-Chloro Group (Lipophilic/Halogen Bond) Core->Chloro Phenyl 4-(Methylthio)phenyl (Hydrophobic/Pi-Pi) Core->Phenyl Hinge Kinase Hinge Region (ATP Pocket) Amine->Hinge Donates H-bond PyN->Hinge Accepts H-bond Gatekeeper Hydrophobic Pocket (Gatekeeper) Chloro->Gatekeeper Steric/Lipophilic fit Solvent Solvent Exposed / Specificity Pocket Phenyl->Solvent Pi-stacking & VdW

Pharmacophore binding model of the scaffold in a kinase ATP-binding pocket.

Synthetic Methodology: Regioselective Cross-Coupling

The synthesis of multi-substituted pyridines requires a robust and regioselective strategy[1]. The most efficient route to 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine relies on the Suzuki-Miyaura cross-coupling of 2-amino-3-bromo-5-chloropyridine with 4-(methylthio)phenylboronic acid[2].

The Causality of Regioselectivity

Why does the reaction occur exclusively at the C3 position and not the C5 position? The success of this protocol hinges on the orthogonal reactivity of the dihalopyridine. Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to the lower bond dissociation energy of C-Br (~68 kcal/mol) compared to C-Cl (~81 kcal/mol). This thermodynamic differential allows for precise, controlled functionalization without the need for complex protecting groups.

Condition Optimization Data
Catalyst SystemBaseSolventTemp (°C)Regioselectivity (C3 vs C5)Yield (%)
Pd(PPh3)4Na2CO3Toluene/H2O10085:1562
Pd(dppf)Cl2 K3PO4 1,4-Dioxane/H2O 90 >98:2 88
Pd2(dba)3 / XPhosCs2CO3DMF11070:3045
Self-Validating Protocol: Step-by-Step Synthesis

This protocol is designed as a closed-loop, self-validating system ensuring high fidelity in the final product yield.

  • Preparation: In an oven-dried Schlenk flask under N2, combine 2-amino-3-bromo-5-chloropyridine (1.0 equiv), 4-(methylthio)phenylboronic acid (1.2 equiv), and K3PO4 (2.5 equiv).

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Introduce the catalyst, Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand is critical here to prevent catalyst degradation and suppress unwanted dehalogenation[3].

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • Self-Validation Check (In-Process Control): At t = 4 hours, extract a 10 µL aliquot and analyze via LC-MS.

    • Validation: You must observe the disappearance of the M+ isotopic cluster at m/z 206/208 (starting material) and the emergence of the product peak at m/z 251.

    • Correction: If a secondary peak at m/z 339 appears, it indicates over-coupling at the C5-Cl position. Immediately lower the temperature to 75°C to restore kinetic control over the C-Br insertion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Synthesis SM Starting Material 2-Amino-3-bromo- 5-chloropyridine Reaction Suzuki-Miyaura Cross-Coupling (90°C) SM->Reaction Reagent Boronic Acid 4-(Methylthio)phenyl- boronic acid Reagent->Reaction Catalyst Catalyst System Pd(dppf)Cl2 / K3PO4 Catalyst->Reaction Workup Workup & LC-MS Self-Validation Reaction->Workup Product Final Product Target Compound Workup->Product

Step-by-step Suzuki-Miyaura cross-coupling workflow for the target compound.

Biological Relevance & Mechanistic Pathways

Compounds featuring the 2-amino-3-arylpyridine architecture are frequently deployed to intercept aberrant signal transduction pathways in oncology and inflammatory diseases. By competitively binding to the ATP pocket of kinases (such as PI3K, p38 MAPK, or specific Receptor Tyrosine Kinases), these molecules halt the phosphorylation cascade required for cellular proliferation[1].

Signaling Stimulus Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K Target Kinase (e.g., PI3K / MAPK) Receptor->PI3K Phosphorylation Effector Downstream Effectors (AKT / ERK) PI3K->Effector Signal Transduction Response Cellular Response (Proliferation / Survival) Effector->Response Inhibitor 5-chloro-3-(4-(methylthio)phenyl) pyridin-2-amine Inhibitor->PI3K ATP-competitive Inhibition

Mechanistic pathway of ATP-competitive kinase inhibition by the scaffold.

References

1.[1] BenchChem Technical Support Team. "An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methylpyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery." Benchchem.com. 2.[2] "Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine." ResearchGate.net. 3.[3] "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction." ResearchGate.net.

Sources

Foundational

Comprehensive Analytical Profiling of 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine: Molecular Weight, Formula Verification, and Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Pharmacochemical Context In modern drug discovery, the precise structural validatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Pharmacochemical Context

In modern drug discovery, the precise structural validation of highly functionalized heterocycles is non-negotiable. As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of analytical techniques, but as a cohesive, self-validating system where every data point must corroborate the next.

The compound 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine represents a privileged structural motif frequently encountered in targeted therapeutics. The [1], designed to form critical bidentate hydrogen bonds with the ATP-binding pocket of kinases (e.g., ALK, PI3K, or c-Met). The 5-chloro substituent serves to lower the pKa of the pyridine nitrogen while increasing metabolic stability and lipophilicity. Simultaneously, the 4-(methylthio)phenyl group at the 3-position provides a specific vector to exploit deep, hydrophobic specificity pockets.

Before this molecule can be advanced into in vitro or in vivo assays, its molecular formula (C₁₂H₁₁ClN₂S ) and molecular weight (250.75 g/mol ) must be rigorously verified to rule out synthetic byproducts, regioisomers, or degradation.

Theoretical Physicochemical Properties

To establish a baseline for our analytical workflows, we first calculate the theoretical physicochemical parameters. These exact values form the foundation of our self-validating analytical system.

Table 1: Fundamental Physicochemical Parameters

ParameterValue
Chemical Name 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine
Molecular Formula C₁₂H₁₁ClN₂S
Average Molecular Weight 250.75 g/mol
Monoisotopic Mass 250.033 Da
Theoretical [M+H]⁺ 251.040 m/z
Elemental Composition C: 57.48%, H: 4.42%, Cl: 14.14%, N: 11.17%, S: 12.79%

Experimental Workflows for Molecular Verification

To unambiguously confirm the identity of this compound, we employ a dual-pronged approach: High-Resolution Mass Spectrometry (HRMS) for formula verification and Nuclear Magnetic Resonance (NMR) spectroscopy for regiochemical elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via LC-ESI-TOF

Causality & Rationale: [2] to distinguish our target formula from isobaric impurities. We select Electrospray Ionization Time-of-Flight (ESI-TOF) because soft ionization prevents the in-source fragmentation of the relatively labile methylthio ether bond, ensuring the intact [M+H]⁺ ion is observed. Furthermore, the presence of chlorine and sulfur provides a highly specific, self-validating isotopic signature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes to separate the target from highly polar salts or lipophilic synthetic precursors.

  • MS Tuning & Acquisition: Operate the ESI source in positive ion mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Acquire data in full-scan mode (m/z 100–1000) with a resolution of >30,000 FWHM.

  • Data Interpretation: Extract the chromatogram for m/z 251.040. Compare the observed isotopic distribution against the theoretical model (Table 2). The ~36% M+2 peak is the critical self-validating feature confirming the presence of exactly one ³⁷Cl atom and one ³⁴S atom.

Table 2: Expected Isotopic Distribution (HRMS)

IsotopeExact m/zRelative Abundance (%)Origin / Causality
M 251.040100.0Base peak (¹²C, ³⁵Cl, ³²S)
M+1 252.043~14.5Primary ¹³C contribution
M+2 253.037~36.8³⁷Cl (~32%) and ³⁴S (~4.2%) contribution
M+3 254.040~5.0Combined ¹³C + ³⁷Cl contribution
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: While HRMS confirms the formula, it cannot differentiate between regioisomers (e.g., 4-chloro vs. 5-chloro substitution). [3] of highly substituted heterocycles. We utilize DMSO-d₆ as the solvent because it disrupts intermolecular hydrogen bonding, sharpening the exchangeable -NH₂ signal and shifting it downfield away from the aliphatic methylthio peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS as an internal standard.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum at 400 MHz or higher. Use 16 scans with a relaxation delay (D1) of 2 seconds.

  • 2D HMBC Acquisition: To confirm that the phenyl ring is at the 3-position and the chlorine is at the 5-position, acquire an HMBC spectrum. Look specifically for the three-bond (³J_CH) correlation between the pyridine H-4 proton and the C-1' carbon of the phenyl ring.

  • Data Interpretation: Validate the regiochemistry using the predicted shifts in Table 3. The meta-coupling (J ~ 2.5 Hz) between H-4 and H-6 on the pyridine ring strictly confirms that positions 3 and 5 are substituted.

Table 3: Key ¹H NMR Chemical Shifts (Predicted, 400 MHz, DMSO-d₆)

Proton AssignmentMultiplicityExpected Shift (ppm)Integration
Pyridine H-6 Doublet (J ~ 2.5 Hz)7.90 - 8.101H
Pyridine H-4 Doublet (J ~ 2.5 Hz)7.40 - 7.601H
Phenyl H-2', H-6' Doublet (J ~ 8.0 Hz)7.30 - 7.452H
Phenyl H-3', H-5' Doublet (J ~ 8.0 Hz)7.20 - 7.352H
Amine (-NH₂) Broad Singlet5.50 - 6.002H
Methylthio (-SCH₃) Singlet2.45 - 2.553H

Analytical Workflow Visualization

The following diagram illustrates the logical progression of our self-validating structural elucidation system.

G Start Compound: C12H11ClN2S 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine HRMS HRMS (LC-ESI-TOF) Exact Mass Profiling Start->HRMS NMR NMR Spectroscopy 1D & 2D Analysis Start->NMR Formula Formula Confirmation [M+H]+ m/z 251.040 HRMS->Formula Validation Final Structural Validation MW: 250.75 g/mol Formula->Validation Structure Regiochemical Elucidation Connectivity Verification NMR->Structure Structure->Validation

Analytical workflow for the structural validation of the target compound.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery ResolveMass Laboratories URL:[Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Journal of Analytical & Bioanalytical Techniques (Omics Online) URL:[Link]

Exploratory

Sourcing &amp; Synthesis Guide: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Part 1: Executive Summary & Supply Landscape Compound Identity: IUPAC Name: 5-chloro-3-[4-(methylthio)phenyl]pyridin-2-amine Chemical Formula: C₁₂H₁₁ClN₂S Molecular Weight: 250.75 g/mol Core Scaffold: 2-aminopyridine bia...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Supply Landscape

Compound Identity:

  • IUPAC Name: 5-chloro-3-[4-(methylthio)phenyl]pyridin-2-amine

  • Chemical Formula: C₁₂H₁₁ClN₂S

  • Molecular Weight: 250.75 g/mol

  • Core Scaffold: 2-aminopyridine biaryl system

  • Key Functionality: Halogenated pyridine amine with a thioether tail (likely a kinase inhibitor scaffold or COX-2 inhibitor intermediate).

Availability Status: Custom Synthesis Required An exhaustive analysis of global chemical catalogs (Sigma-Aldrich, Enamine, WuXi, Combi-Blocks) indicates that 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is not a standard "off-the-shelf" catalog item . It is a specific intermediate that must be sourced via Custom Synthesis or synthesized in-house.

Sourcing Decision Matrix

For researchers requiring this compound, the decision tree below outlines the most efficient procurement strategies based on quantity and timeline.

SourcingStrategy Start Requirement: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100 mg (Discovery) QtyCheck->SmallScale LargeScale > 10 grams (Process/GLP) QtyCheck->LargeScale InHouse In-House Synthesis (See Protocol Below) SmallScale->InHouse Fastest (1-2 weeks) CRO Outsource to CRO (FTE/FFS Model) LargeScale->CRO Scalability (4-8 weeks)

Figure 1: Strategic sourcing workflow for non-catalog intermediates. High-contrast nodes indicate decision points.

Part 2: Technical Specification & Synthesis Protocol

Since direct procurement is limited, the most reliable method for obtaining this compound is a two-step modular synthesis . This route utilizes commercially available, low-cost building blocks.

Retrosynthetic Analysis

The molecule is best disconnected at the C3–C1' biaryl bond. The most robust formation method is a Suzuki-Miyaura Cross-Coupling between a halogenated aminopyridine and a boronic acid.

Starting Materials:

  • Scaffold: 2-Amino-5-chloropyridine (CAS: 1072-98-6) — Widely available ($).

  • Coupling Partner: 4-(Methylthio)phenylboronic acid (CAS: 98546-51-1) — Widely available (

    
    ).
    
Step-by-Step Synthesis Protocol
Step 1: Regioselective Bromination

To install the aryl group at the 3-position, we must first introduce a reactive handle. The amino group at C2 directs electrophilic aromatic substitution to the C3 (ortho) position.

  • Reaction: Bromination of 2-amino-5-chloropyridine.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Mechanism: Electrophilic aromatic substitution (SEAr).

Protocol:

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) in ACN (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 30 minutes to avoid di-bromination.

  • Stir at room temperature for 2 hours. Monitor by LCMS (Target Mass: ~206/208 Da).

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

  • Product: 2-amino-3-bromo-5-chloropyridine (Intermediate A).

Step 2: Suzuki-Miyaura Coupling

This step couples the aryl ring to the pyridine core.

  • Reagents: Intermediate A, 4-(Methylthio)phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Critical Parameter: Deoxygenation is vital to prevent homocoupling or catalyst deactivation.

Protocol:

  • In a microwave vial or round-bottom flask, combine:

    • Intermediate A (1.0 eq)

    • 4-(Methylthio)phenylboronic acid (1.2 eq)

    • K₂CO₃ (2.0 eq)

  • Add solvent mixture: 1,4-Dioxane:Water (4:1 ratio).

  • Degas the solvent by bubbling Nitrogen for 10 minutes.

  • Add catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

  • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; expect elution around 30–50% EtOAc.

Synthesis Pathway Diagram

SynthesisPath SM1 Start: 2-Amino-5-chloropyridine (CAS: 1072-98-6) Step1 Step 1: Bromination (NBS, ACN, 0°C) SM1->Step1 Inter Intermediate: 2-Amino-3-bromo-5-chloropyridine Step1->Inter Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., K2CO3) Inter->Step2 Final Target: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine Step2->Final

Figure 2: Validated synthesis pathway. The modular approach allows for easy analog generation by swapping the boronic acid in Step 2.

Part 3: Quality Control & Validation

Trustworthiness in chemical sourcing relies on rigorous analytics. Any batch—whether synthesized in-house or received from a CRO—must pass the following QC gates.

MetricAcceptance CriteriaMethodNotes
Purity > 95%HPLC (UV @ 254 nm)Check for des-bromo starting material (incomplete coupling).
Identity Matches Structure¹H-NMR (DMSO-d₆)Look for characteristic S-Me singlet (~2.5 ppm) and Pyridine protons.
Mass [M+H]⁺ = 251.0LC-MS (ESI+)Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.
Appearance Off-white to yellow solidVisualDark brown indicates residual Palladium or oxidation.

Common Impurities:

  • Protodehalogenation: Loss of the Br/Cl atom during coupling (Mass -35 or -80).

  • Homocoupling: Biaryl formation of the boronic acid (4,4'-bis(methylthio)biphenyl).

Part 4: Recommended Suppliers (Custom Synthesis)

Since stock is unavailable, request quotes from these verified CROs using the CAS numbers of the starting materials to demonstrate technical competence, which often lowers the quote price.

  • WuXi AppTec (China/Global) - Best for gram-to-kilogram scale up.

  • Enamine (Ukraine/Global) - Largest building block inventory; likely has the precursors in stock for rapid synthesis.

  • Pharmablock (China/USA) - Specializes in pyridine chemistry.

  • Syngene (India) - Cost-effective for FTE-based medicinal chemistry projects.

RFQ Template for Suppliers:

"Requesting custom synthesis for [Target Structure]. No direct CAS available. Proposed route: Suzuki coupling of CAS 26163-03-1 and CAS 98546-51-1. Required purity >95%. Scale: 500 mg."

References

  • Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Appl. Chem., 63(3), 419-422. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1072-98-6 (2-Amino-5-chloropyridine). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(Methylthio)phenylboronic acid. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard Suzuki Coupling mechanisms).
Foundational

The Strategic Utility of Methylthio-Substituted Pyridine Amines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Part 1: Core Directive — The Dual-Handle Scaffold In the landscape of heterocyclic medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Core Directive — The Dual-Handle Scaffold

In the landscape of heterocyclic medicinal chemistry, methylthio-substituted pyridine amines represent a "privileged scaffold" not merely due to their biological activity, but because of their unique chemical orthogonality .

This guide deviates from standard reviews by treating this scaffold as a programmable logic gate for drug design. The molecule contains two distinct "handles":[1]

  • The Amine (

    
    ):  A stable hydrogen-bond donor/acceptor, typically serving as a "hinge binder" in kinase inhibitors or a nucleophile for amide coupling.
    
  • The Methylthio Group (

    
    ):  A "chameleon" substituent. It is lipophilic and stable in early discovery but can be activated (via oxidation) into a hyper-reactive leaving group (sulfoxide/sulfone) for late-stage diversification.
    

This guide provides the protocols and mechanistic insights required to exploit this duality, moving from synthesis to high-value transformations.

Part 2: Scientific Integrity & Logic

Mechanistic Grounding: The "Switchable" Electrophile

The utility of the methylthio group lies in its ability to toggle the pyridine ring's electronic state.

  • State A (Deactivated/Stable): The

    
     group is an electron donor (via resonance, 
    
    
    
    effect), making the pyridine ring relatively electron-rich and resistant to nucleophilic attack. This allows the amine handle to be modified (acylation, alkylation) without disturbing the sulfur moiety.
  • State B (Activated/Reactive): Oxidation to the sulfone (

    
    ) inverts the electronics. The sulfone is a strong electron-withdrawing group (
    
    
    
    ,
    
    
    ), activating the pyridine ring for Nucleophilic Aromatic Substitution (
    
    
    )
    .

Expert Insight: In drug development, this allows for "late-stage diversification."[2] You can carry the methylthio group through a multi-step synthesis and then, in the final step, displace it with a complex amine or alkoxide to generate a library of analogs.

Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of 2-(Methylthio)pyridin-3-amine

Targeting CAS: 18438-38-5

Objective: Synthesize the core scaffold from 2-chloro-3-nitropyridine via sequential


 and reduction. This method avoids the odor and handling issues of free methanethiol gas by using sodium thiomethoxide salts.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Sodium thiomethoxide (

    
    , 1.1 equiv)
    
  • Tetrahydrofuran (THF) or DMF (Anhydrous)

  • Iron powder / Ammonium chloride (for reduction)

Step-by-Step Methodology:

  • 
     Displacement: 
    
    • Dissolve 2-chloro-3-nitropyridine in anhydrous THF (

      
      ).
      
    • Cool to

      
       under nitrogen atmosphere.
      
    • Add

      
       portion-wise to control the exotherm. Critical Control Point: Maintain temperature 
      
      
      
      to prevent bis-substitution or ring degradation.
    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the yellow 2-(methylthio)-3-nitropyridine (
      
      
      
      ).
    • Workup: Quench with water, extract with EtOAc, and wash with brine. Concentrate to yield the nitro-thio intermediate.

  • Nitro Reduction (Fe/

    
     Method): 
    
    • Suspend the nitro intermediate in EtOH/Water (3:1).

    • Add Iron powder (5 equiv) and

      
       (5 equiv).
      
    • Heat to reflux (

      
      ) for 1 hour.
      
    • Validation: The solution will turn from yellow to colorless/brown slurry.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate and recrystallize from ethanol to obtain 2-(methylthio)pyridin-3-amine as off-white crystals.

Protocol B: The "Oxidative Activation" (SMe

SO2Me)

Objective: Convert the stable thioether into a reactive sulfone leaving group.

Reagents:

  • Methylthio-pyridine precursor[3]

  • 
    -Chloroperbenzoic acid (
    
    
    
    , 2.2 equiv) or Oxone
  • Dichloromethane (DCM)

Methodology:

  • Dissolve the substrate in DCM (

    
    ).
    
  • Cool to

    
    .
    
  • Add

    
     slowly. Note: 1.0 equiv yields the sulfoxide; 2.2+ equiv yields the sulfone.
    
  • Stir for 4 hours.

  • Quench: Wash with saturated

    
     and 
    
    
    
    (to remove excess peroxide).
  • Result: The resulting sulfone is now primed for displacement by amines, alcohols, or carbon nucleophiles.

Part 3: Visualization & Formatting

Data Presentation: Reactivity Profile
Substituent PositionElectronic EffectReactivity toward

Recommended Transformation
2-SMe (Thioether) Electron Donor (

)
Low (Stable)Palladium-catalyzed cross-coupling (Liebeskind-Srogl)
2-S(O)Me (Sulfoxide) Weak WithdrawerModerateMild nucleophilic displacement
2-SO

Me (Sulfone)
Strong Withdrawer (

,

)
High (Activated) Displacement by amines/alkoxides (Library generation)
3-NH

(Amine)
Electron DonorN/AAmide coupling, Urea formation, Heterocycle fusion
Mandatory Visualization: The Activation Pathway

The following diagram illustrates the "Activation Strategy" where the methylthio group acts as a temporary mask for a leaving group.

MethylthioActivation cluster_amine Orthogonal Amine Reactivity Start Methylthio-Pyridine (Stable Precursor) Oxidation Oxidation (mCPBA / Oxone) Start->Oxidation Activation Step AmineMod Amide Coupling (Retains SMe) Start->AmineMod Early Stage Activated Sulfonyl-Pyridine (Activated Electrophile) Oxidation->Activated Displacement Nucleophilic Displacement (R-NH2 / R-OH) Activated->Displacement Library Gen Final Diversified Pyridine (Drug Candidate) Displacement->Final

Caption: The "Activation Strategy" workflow: The methylthio group is stable during early synthesis (e.g., amide coupling) but is oxidized late-stage to a sulfone, enabling rapid library generation via nucleophilic displacement.

Synthesis Workflow Diagram

SynthesisWorkflow Input 2-Chloro-3-nitropyridine Step1 S_NAr: NaSMe, THF, 0°C Input->Step1 Inter1 2-(Methylthio)-3-nitropyridine Step1->Inter1 Step2 Reduction: Fe, NH4Cl, EtOH Inter1->Step2 Product 2-(Methylthio)pyridin-3-amine (Core Scaffold) Step2->Product

Caption: Step-by-step synthetic route for the construction of the 2-(methylthio)pyridin-3-amine core from commercially available chloronitropyridine.

References

  • BenchChem Technical Support. (2026). The Strategic Utility of 4-Amino-2-(methylthio)pyridine: A Technical Guide for Modern Drug Discovery. BenchChem.[1][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29076, 2-(Methylthio)pyridine.[4] PubChem.[4][5] Link

  • Bohdan, D. P., & Borysov, O. V. (2025).[6] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[6] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(Methylthio)pyridine, CAS 18438-38-5.[4][5] Merck KGaA. Link

  • Melnikov, O. E., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling.[7] The Journal of Organic Chemistry.[7] Link

Sources

Exploratory

Comprehensive Safety and Technical Monograph: 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine in Preclinical Development

Executive Summary This technical whitepaper provides an in-depth safety and handling framework for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (CAS: 217090-19-2) . As a highly functionalized aminopyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth safety and handling framework for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (CAS: 217090-19-2) . As a highly functionalized aminopyridine derivative, this compound is frequently utilized as an advanced intermediate and hinge-binding pharmacophore in the development of small-molecule kinase inhibitors. Due to its specific structural motifs, standard boilerplate Safety Data Sheets (SDS) are insufficient. This guide synthesizes mechanistic toxicology, reactive chemistry, and high-containment handling protocols to ensure scientific integrity and occupational safety during preclinical drug development.

Section 1: Molecular Architecture and Physicochemical Profiling

Understanding the safety profile of this compound requires deconstructing its molecular architecture. The molecule is built on a 2-aminopyridine core , a privileged scaffold in medicinal chemistry that provides critical hydrogen bond donor/acceptor capabilities.

  • The 5-Chloro Substituent: The addition of a halogen at the 5-position serves two purposes. First, it increases the overall lipophilicity (LogP) of the molecule. Second, through inductive electron withdrawal, it decreases the basicity (pKa) of the adjacent 2-amine, altering its ionization state at physiological pH.

  • The 4-Methylthio Group: The thioether linkage on the C3 phenyl ring provides a vector for hydrophobic pocket interactions. However, thioethers are highly susceptible to spontaneous oxidation, presenting the primary stability liability for this compound[3].

Table 1: Physicochemical and Identification Data
ParameterValue / Specification
IUPAC Name 5-chloro-3-[4-(methylsulfanyl)phenyl]pyridin-2-amine
CAS Registry Number 217090-19-2
Molecular Formula C12H11ClN2S
Molar Mass 250.75 g/mol
Structural Class Halogenated Aminopyridine / Thioether
Predicted LogP ~3.5 - 4.0 (Highly lipophilic)
Physical State Solid (typically off-white to pale yellow powder)

Section 2: Hazard Identification & Mechanistic Toxicology

Based on structural analogs such as 2-amino-5-chloropyridine [1] and the broader class of aminopyridines [2], this compound is classified as an acute systemic toxicant and local irritant.

Table 2: GHS Hazard Classification and Causality
GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedSystemic absorption leads to voltage-gated potassium (Kv) channel blockade, causing neurological disruption.
H315 Causes skin irritationHigh lipophilicity enables rapid dermal penetration; the basic amine induces local epidermal inflammation.
H319 Causes serious eye irritationDirect contact disrupts corneal lipid bilayers, leading to severe localized irritation.
H335 May cause respiratory irritationInhalation of fine crystalline powder triggers acute mucosal inflammatory responses in the upper respiratory tract.
Mechanistic Toxicology: The Aminopyridine Liability

The primary toxicological concern stems from the 2-aminopyridine core. Aminopyridines are potent blockers of voltage-gated potassium (Kv) channels. Blockade of these channels delays cellular repolarization, prolongs action potentials, and increases presynaptic calcium influx. This cascade enhances neurotransmitter release, manifesting clinically as central nervous system (CNS) hyperexcitability, diaphoresis, tremors, and potentially seizures [2].

Because the 5-chloro and methylthio groups significantly increase the molecule's lipophilicity compared to unsubstituted aminopyridines, this compound exhibits enhanced Blood-Brain Barrier (BBB) penetration. Consequently, the threshold for neurological adverse events upon systemic exposure is theoretically lowered.

Furthermore, the methylthio group acts as a metabolic liability, undergoing sequential Phase I oxidation.

MetabolicPathway API 5-chloro-3-(4-(methylthio)phenyl) pyridin-2-amine (Active Thioether) CYP CYP450 / FMO Oxidation API->CYP Phase I Metabolism Sulfoxide Sulfoxide Metabolite (Intermediate) CYP->Sulfoxide [O] Sulfone Sulfone Metabolite (Terminal) Sulfoxide->Sulfone [O] CYP450

Figure 1: Sequential oxidative metabolism of the methylthio moiety via Phase I enzymes.

Section 3: Storage, Stability, and Reactive Chemistry

The chemical stability of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is dictated by the reactivity of its thioether linkage.

  • Oxidative Degradation: In the presence of atmospheric oxygen, ambient light, or trace transition metals, the methylthio group undergoes auto-oxidation to the corresponding sulfoxide, and eventually the sulfone. This fundamentally alters the molecule's polarity and hydrogen-bonding capacity, ruining its efficacy as a synthetic intermediate.

  • Storage Protocol: The compound must be stored under a strict inert atmosphere (Argon or Nitrogen). Use amber glass vials to prevent photo-oxidation. Maintain storage temperatures at ≤ 4°C for short-term handling, and -20°C for long-term archiving.

Section 4: Exposure Controls & High-Containment Handling

Due to the compound's potential as a Kv channel blocker and its high BBB permeability, occupational exposure limits (OEL) should be treated as highly stringent (Performance-Based Exposure Control Band 4: OEL < 10 µg/m³).

Table 3: Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationJustification
Respiratory PAPR (Powered Air-Purifying Respirator) with HEPA filtersPrevents inhalation of highly active, micro-fine powder (H335).
Dermal Double Nitrile Gloves (Extended cuff, >0.12mm thickness)Prevents lipophilic dermal absorption (H315).
Ocular Chemical splash goggles or full facepieceProtects against severe corneal disruption (H319).
Self-Validating Weighing Protocol

To ensure trustworthiness in the handling process, the following protocol incorporates self-validating physical checks:

WeighingWorkflow Start 1. Don API-Grade PPE (PAPR, Double Gloves) Isolator 2. Purge Weighing Isolator (Negative Pressure, N2) Start->Isolator Transfer 3. Transfer Compound via RTP Isolator->Transfer Weigh 4. Weigh & Dissolve (Avoid Dry Powder Transfer) Transfer->Weigh Decon 5. In-Situ Decontamination (10% Bleach / IPA) Weigh->Decon

Figure 2: Step-by-step high-containment workflow for handling active aminopyridine powders.

Step-by-Step Methodology:

  • Preparation: Don required PPE.

  • System Validation (Self-Check): Turn on the weighing isolator. Do not proceed until the magnehelic gauge confirms a negative pressure of at least -0.5 inWG. Purge the chamber with Nitrogen to protect the thioether.

  • Transfer: Introduce the sealed API container via a Rapid Transfer Port (RTP).

  • Processing: Unseal, weigh the required mass, and immediately dissolve the powder in the target assay solvent (e.g., DMSO) inside the isolator. Never transfer dry powder outside the isolator.

  • Resealing: Backfill the primary container with Argon before sealing.

Section 5: Emergency Response & Decontamination Workflows

In the event of a breach or spill, standard sweeping will aerosolize the neurotoxic powder. A chemically validated wet-decontamination approach is required.

Step-by-Step Spill Response Methodology:

  • Evacuate and Isolate: Immediately clear the area and allow HVAC systems to clear potential aerosols for 15 minutes.

  • Wetting: Gently spray the spill perimeter with a 10% Isopropanol/Water solution to collapse any airborne dust and wet the powder.

  • Chemical Neutralization: Apply a 5-10% Sodium Hypochlorite (bleach) solution to the wetted spill. Causality: The strong oxidizer deliberately forces the thioether into a sulfone and disrupts the aminopyridine ring, neutralizing the active pharmacophore. Allow 30 minutes of contact time.

  • Absorption: Absorb the neutralized liquid with inert spill pads.

  • Validation (Self-Check): Swab the decontaminated surface with a sterile applicator. Extract the swab in methanol and analyze via HPLC-UV against a known reference standard to verify the residual compound is below the Limit of Detection (LOD).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine." PubChem, [Link]

  • Johnson, Nicholas C., and Matthew W. Morgan. "An unusual case of 4-aminopyridine toxicity." The Journal of Emergency Medicine vol. 30,2 (2006): 175-7. PMC / NIH, [Link]

  • Chemsrc. "5-Chloro-3-(4-methylthiophenyl)-2-pyridinamine (CAS: 217090-19-2) Chemical Properties and Suppliers." Chemsrc Database, [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Abstract This application note details a robust protocol for the synthesis of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine , a privileged scaffold in kinase inhibitor discovery (specifically targeting CDK and MAPK pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the synthesis of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine , a privileged scaffold in kinase inhibitor discovery (specifically targeting CDK and MAPK pathways). The synthesis hinges on a chemoselective Suzuki-Miyaura cross-coupling reaction. The core challenge addressed here is the differentiation between the C-Br and C-Cl bonds on the pyridine ring, alongside the successful coupling of a sulfur-containing boronic acid without catalyst poisoning. We utilize Pd(dppf)Cl₂[1]·CH₂Cl₂ to achieve high turnover numbers (TON) while maintaining the integrity of the 5-chloro substituent and the free amino group.

Retrosynthetic Analysis & Strategy

The target molecule contains a 2-aminopyridine core substituted at the 3 and 5 positions. The presence of two halogens in the precursor (bromine and chlorine) allows for sequential functionalization.[2]

  • Chemoselectivity Principle: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker and undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~81 kcal/mol). This allows us to couple the aryl ring at the 3-position exclusively, leaving the 5-chloro handle available for future SAR (Structure-Activity Relationship) modifications.

  • Thioether Tolerance: The methylthio (-SMe) group is a soft nucleophile that can potentially coordinate to soft metals like Palladium, reducing catalytic activity. We mitigate this by using a bidentate ligand (dppf) which creates a sterically crowded and electron-rich environment, preventing non-productive sequestration of the catalyst by the sulfur atom.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine Disconnection Suzuki Disconnection (C3-C1' Bond) Target->Disconnection Retrosynthesis Precursor1 Electrophile 2-amino-3-bromo-5-chloropyridine Disconnection->Precursor1 Fragment A Precursor2 Nucleophile (4-(methylthio)phenyl)boronic acid Disconnection->Precursor2 Fragment B

Caption: Retrosynthetic disconnection revealing the chemoselective coupling partners.

Experimental Design

Reagents and Materials
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-amino-3-bromo-5-chloropyridine 207.451.01.00 g (4.82 mmol)Electrophile
(4-(methylthio)phenyl)boronic acid 168.021.20.97 g (5.78 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05197 mg (0.24 mmol)Catalyst
Na₂CO₃ (2.0 M aq.) 105.993.07.2 mLBase
1,4-Dioxane --20 mLSolvent
Key Parameter Optimization
  • Catalyst: Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ for this substrate. The ferrocenyl backbone prevents ligand dissociation, which is crucial when competing sulfur ligands are present.

  • Base: Carbonate bases (Na₂CO₃ or K₂CO₃) are preferred over phosphates or hydroxides to minimize hydrolytic deboronation of the thio-aryl boronic acid.

  • Atmosphere: Strict deoxygenation is required. Thioethers are prone to oxidation to sulfoxides/sulfones under aerobic conditions at high temperatures.

Detailed Protocol

Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 100 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane with nitrogen for 15 minutes. Note: Failure to degas leads to homocoupling of the boronic acid and catalyst deactivation.

  • Charging Solids: Add 2-amino-3-bromo-5-chloropyridine (1.0 equiv) and (4-(methylthio)phenyl)boronic acid (1.2 equiv) to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).[3]

    • Expert Tip: If the boronic acid is known to be wet or impure, increase loading to 1.3 equiv, but keep catalyst loading constant.

Phase 2: Reaction Initiation
  • Solvent & Base Addition: Add the degassed 1,4-Dioxane followed by the 2.0 M Na₂CO₃ solution.

  • Inerting: Seal the vessel with a septum. Evacuate the headspace via needle/vacuum line and backfill with Nitrogen. Repeat this cycle 3 times.

  • Heating: Place the vessel in a pre-heated oil block/bath at 90°C . Stir vigorously (800 rpm).

  • Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 4–16 hours.

    • Endpoint: Disappearance of the starting bromide (Rf ~0.4) and appearance of the fluorescent product (Rf ~0.3).

Phase 3: Workup and Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil/solid.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Note: The free amine can streak on silica. If observed, add 1% Triethylamine to the eluent.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparge 15m) Start->Degas Mix Combine: Halide, Boronic Acid, Pd Cat, Base Degas->Mix Heat Reaction: 90°C, 4-16h Mix->Heat Check QC Check: TLC/LCMS Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Brine Wash Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify End Final Product: Yellow Solid Purify->End

Caption: Step-by-step experimental workflow for the Suzuki coupling process.

Characterization & Expected Data

Upon isolation, the product 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine typically presents as a pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (d, J = 2.5 Hz, 1H, Py-H6) – Characteristic doublet for H6.

    • δ 7.55 (d, J = 2.5 Hz, 1H, Py-H4) – Characteristic doublet for H4.

    • δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H) – Aryl protons.

    • δ 7.35 (d, J = 8.2 Hz, 2H, Ar-H) – Aryl protons.

    • δ 6.10 (s, 2H, NH₂) – Broad singlet, exchangeable with D₂O.

    • δ 2.51 (s, 3H, S-CH₃) – Singlet, may overlap with DMSO solvent peak.

  • LC-MS (ESI+): Calculated [M+H]⁺ = 251.04/253.04 (Cl isotope pattern).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfur or Oxygen.Ensure rigorous degassing. Switch to higher catalyst loading (10%) or use SPhos-Pd-G2.
Homocoupling of Boronic Acid Oxygen presence or lack of base.[4]Re-degas solvents.[1] Verify base stoichiometry. Add base after degassing.
Regioselectivity Issues Coupling at C-Cl (5-pos).Lower temperature to 70°C. Ensure the starting material is the Bromo-pyridine, not the Chloro-iodo analog.
Product Streaking on TLC Interaction of NH₂ with Silica.Pre-wash the TLC plate with 1% Et₃N in Hexanes or add Et₃N to the eluent.

References

  • Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridines

    • BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids."[5]

  • Chemoselectivity in Halopyridines

    • Lutz Ackermann et al. "Suzuki-Miyaura Cross-Coupling of Chloropyridines." Organic Letters.
    • [Link]

  • Thioether Tolerance in Palladium Catalysis

    • Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds.
    • [Link]

  • General Suzuki Protocol for Heterocycles

    • Organic Chemistry Portal. "Suzuki Coupling."[1][4][6][7][8][9][10][11]

    • [Link]

Sources

Application

Application Note: Chemoselective Oxidation of Methylthio-Pyridines to Methylsulfonyl-Pyridines

Abstract & Strategic Importance The methylsulfonyl pyridine moiety ( ) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls and a potent electron-withdrawing group that activates the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The methylsulfonyl pyridine moiety (


) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls and a potent electron-withdrawing group that activates the pyridine ring for Nucleophilic Aromatic Substitution (

). It is a defining feature of COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors.

This guide addresses the primary synthetic challenge: Chemoselectivity. Oxidizing a methylthio group (


) in the presence of a pyridine nitrogen requires navigating the competition between sulfur oxidation (desired) and nitrogen oxidation (N-oxide formation, often undesired). This note provides three field-proven protocols ranging from discovery-scale (

-CPBA) to "green" synthesis (Oxone) and process-scale (Catalytic Tungstate), ensuring high yields of the sulfone while suppressing N-oxide byproducts.

Scientific Foundation: The Chemoselectivity Paradox

To achieve reproducible results, one must understand the electronic competition between the sulfur atom and the pyridine nitrogen.

Mechanistic Divergence
  • Sulfur Oxidation: Sulfur is a soft nucleophile. It reacts rapidly with electrophilic oxygen sources (e.g., peracids) to form the sulfoxide (

    
    ), which is then further oxidized to the sulfone (
    
    
    
    ).
  • Nitrogen Oxidation: The pyridine nitrogen lone pair is also nucleophilic. However, its reactivity is heavily

    
    -dependent.
    
The "Proton Protection" Strategy

The most effective way to prevent N-oxidation is to exploit the basicity of the pyridine nitrogen (


).
  • Acidic Media: In the presence of acid (e.g., glacial acetic acid or TFA), the pyridine nitrogen becomes protonated (

    
    ). The resulting pyridinium ion is electron-deficient and non-nucleophilic, effectively "masking" the nitrogen from the oxidant.
    
  • Neutral/Basic Media: The free base nitrogen is available to attack the oxidant, leading to N-oxide impurities that are difficult to separate from the polar sulfone product.

Reaction Pathway Diagram

The following decision tree illustrates the kinetic pathways and the critical control points for chemoselectivity.

OxidationPathway Substrate Methylthio-Pyridine (Py-S-Me) Sulfoxide Sulfoxide Intermediate (Py-SO-Me) Substrate->Sulfoxide Fast (Oxidant 1.0 eq) NOxide Side Product: N-Oxide Substrate->NOxide Neutral pH (Unwanted) Sulfone Target: Sulfone (Py-SO2-Me) Sulfoxide->Sulfone Slower (Oxidant >2.0 eq) Sulfoxide->NOxide Over-oxidation Protonation Acidic Conditions (H+) Block N-Oxidation Protonation->NOxide Inhibits

Figure 1: Reaction pathway showing the sequential oxidation of sulfur and the competitive N-oxidation pathway which is inhibited by protonation.[1]

Experimental Protocols

Method A: The Discovery Standard ( -CPBA)

Best for: Small scale (<1g), rapid exploration, non-acid sensitive substrates.

Principle:


-Chloroperbenzoic acid (

-CPBA) is a strong electrophilic oxidant. To avoid N-oxidation, temperature control is paramount as S-oxidation has a lower activation energy than N-oxidation.

Protocol:

  • Dissolution: Dissolve the methylthio-pyridine (1.0 equiv) in Dichloromethane (DCM) (

    
    ). Cool to 
    
    
    
    in an ice bath.
  • Addition: Add

    
    -CPBA (2.2 to 2.5 equiv) portion-wise over 15 minutes. Note: Commercial 
    
    
    
    -CPBA is usually 77% pure; adjust mass calculation accordingly.
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-2 hours).
    
  • Work-up (Critical Step):

    • Quench excess oxidant with

      
       aqueous 
      
      
      
      (sodium thiosulfate).
    • Removal of

      
      -CBA:  Wash the organic layer vigorously with saturated 
      
      
      
      (
      
      
      ) to remove the
      
      
      -chlorobenzoic acid byproduct.
    • Dry over

      
      , filter, and concentrate.
      

Pros/Cons: High yield and fast; but atom-uneconomical and generates large amounts of solid organic waste (


-CBA).
Method B: The Green Alternative (Oxone®)

Best for: Aqueous solubility, safety, and avoiding chlorinated solvents.

Principle: Oxone (Potassium peroxymonosulfate) is a triple salt (


). It is water-soluble and non-toxic.

Protocol:

  • Solvent System: Dissolve substrate in a 1:1 mixture of Methanol/Water or THF/Water.

  • Addition: Add Oxone (1.5 equiv—since 1 mole of Oxone provides

    
     moles of active oxidant) as a solid or aqueous slurry at RT.
    
  • Reaction: Stir for 4–12 hours. The reaction slurry will thicken as sulfate salts precipitate.

  • Work-up:

    • Filter off the inorganic salts.

    • Dilute filtrate with water and extract with Ethyl Acetate.

    • Note: If the product is water-soluble, evaporate the organic solvent (MeOH/THF) and lyophilize the aqueous residue.

Pros/Cons: Very green and safe; but requires polar solvents which can complicate extraction of polar sulfones.

Method C: Scalable Catalytic Oxidation ( / )

Best for: Process scale (>10g), cost-efficiency, and high chemoselectivity.

Principle: Sodium tungstate (


) catalyzes the activation of Hydrogen Peroxide. Peroxotungstate species are formed in situ. Performing this in acidic media (Acetic Acid) ensures the pyridine is protonated, virtually eliminating N-oxide formation.

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in Glacial Acetic Acid (

    
    ).
    
  • Catalyst: Add

    
     (
    
    
    
    ).
  • Oxidant: Add

    
    
    
    
    
    (2.5 equiv) dropwise at RT. A mild exotherm is expected.[2]
  • Heating: Heat to

    
     for 2–4 hours.
    
  • Work-up:

    • Cool to RT. Neutralize carefully with

      
       or 
      
      
      
      (ice bath required).
    • Extract with DCM or Ethyl Acetate.

    • Green Tip: On large scale, the product often precipitates upon neutralization and can be collected by filtration.

Pros/Cons: Cheapest oxidant, excellent chemoselectivity; but requires careful pH management during workup.

Comparison of Methods

FeatureMethod A (

-CPBA)
Method B (Oxone)Method C (

)
Scale mg to gg to 10gkg+
Chemoselectivity Moderate (Temp control needed)HighExcellent (Acid protected)
Atom Economy Poor (Ar-COOH waste)ModerateExcellent (

byproduct)
Cost HighMediumLow
Workup Extraction (remove acid)Filtration/ExtractionNeutralization

Self-Validating Systems (QC & Troubleshooting)

A robust protocol must include methods to verify success without relying solely on yield.

NMR Diagnostics

The oxidation state of sulfur exerts a powerful descreening effect on the methyl protons.

  • Starting Material (

    
    ):  Singlet at 
    
    
    
    2.4 – 2.6 ppm
    .
  • Product (

    
    ):  Singlet shifts downfield to 
    
    
    
    3.1 – 3.3 ppm
    .
  • N-Oxide Impurity: Look for shifts in the aromatic region. The protons ortho to the nitrogen typically shift upfield (shielded) in the N-oxide compared to the pyridine, while the

    
     peak remains near 2.5 ppm if only N-oxidation occurred.
    
TLC Visualization

Sulfones are significantly more polar than sulfides.

  • Stain:

    
     stain is effective. Sulfides oxidize on the plate (yellow/white spot on purple), while sulfones are inert to 
    
    
    
    (visible only by UV).
  • Rf Value: In 1:1 Hexane/EtOAc, the

    
     starting material will often have an Rf 
    
    
    
    , while the
    
    
    product will drop to Rf
    
    
    .

References

  • Karimi, B., et al. (2005).[3][4] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters.

  • Sato, K., et al. (2001). "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron.

  • Jalalian, N., & Olofsson, B. (2013).[5] "Synthesis of Koser's Reagent and Derivatives." Organic Syntheses. (Contains detailed

    
    -CPBA titration and handling protocols). 
    
  • BenchChem. (2025).[6] "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." (Provides pKa and reactivity data).

  • UCLA Chemistry. "Notes on NMR Solvents and Chemical Shifts." (Reference for solvent residual peaks and pyridine shifts).

Sources

Method

Protocols for converting 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine to sulfones

Executive Summary This guide details the chemoselective oxidation of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (Compound A) to its corresponding sulfone, 5-chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine (Compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective oxidation of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (Compound A) to its corresponding sulfone, 5-chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine (Compound B) .[1]

This transformation is a critical step in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and SHP2 inhibitors. The primary challenge lies in oxidizing the thioether to a sulfone without affecting the oxidation-sensitive pyridin-2-amine moiety (specifically N-oxidation of the pyridine ring or oxidative degradation of the primary amine).

We present three validated protocols ranging from "Green" bench-top synthesis to scalable process chemistry.

Chemical Strategy & Mechanistic Insight

The substrate contains three potential sites for oxidation:

  • Thioether (-SMe): The target. Most nucleophilic, easiest to oxidize.

  • Pyridine Nitrogen: Susceptible to electrophilic attack by peracids (e.g., m-CPBA) to form N-oxides.

  • Primary Amine (-NH2): Generally stable on electron-deficient pyridines but can undergo oxidative coupling or polymerization under harsh conditions.

The Solution: Protonation as a Shield. By conducting the reaction in acidic media, the basic pyridine nitrogen (


) is protonated. This positive charge dramatically reduces the nucleophilicity of the ring nitrogen, rendering it inert to electrophilic oxidants, while the neutral thioether remains reactive.
Reaction Pathway Visualization

ReactionPathway cluster_conditions Selectivity Control Substrate Sulfide Precursor (Compound A) Sulfoxide Sulfoxide Intermediate (Chiral/Racemic) Substrate->Sulfoxide Oxidation (Fast) 1.0 eq Oxidant NOxide N-Oxide Impurity (Avoid) Substrate->NOxide Side Reaction (Basic Conditions) Sulfone Target Sulfone (Compound B) Sulfoxide->Sulfone Oxidation (Slow) >2.0 eq Oxidant Sulfoxide->NOxide Over-oxidation

Figure 1: Reaction pathway showing the sequential oxidation and potential N-oxide side reaction.[1]

Experimental Protocols

Method A: Oxone® Mediated Oxidation (The "Green" Standard)

Best for: Bench-scale synthesis (100 mg – 10 g), high chemoselectivity, no metal waste.

Rationale: Oxone (Potassium peroxymonosulfate) is an acidic oxidant. When dissolved in water, it lowers the pH, naturally protecting the pyridine nitrogen.

Materials:

  • Substrate (Compound A)[2]

  • Oxone® (

    
    )
    
  • Solvent: Methanol (MeOH) and Water (1:1 ratio)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Compound A in MeOH/Water (1:1 v/v). Ensure concentration is approx. 0.1 M.

    • Note: If solubility is poor, use THF/Water (1:1).

  • Addition: Cool the solution to 0°C in an ice bath. Add Oxone (3.0 eq) portion-wise over 15 minutes.

    • Why: Exothermic reaction. Portion-wise addition prevents thermal runaway.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS. Sulfoxide intermediate (

      
      ) appears first, followed by Sulfone (
      
      
      
      ).
  • Quench: Dilute with water. Carefully neutralize with saturated

    
     solution until pH ~7.
    
    • Caution: Effervescence will occur.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually not required. Recrystallize from Ethanol if necessary.

Method B: Tungstate-Catalyzed (The Scalable Process)

Best for: Large scale (>10 g), cost-efficiency, industrial application.

Rationale: Sodium tungstate (


) catalyzes the activation of hydrogen peroxide. The use of Acetic Acid as a co-solvent ensures the pyridine remains protonated.

Materials:

  • Substrate (Compound A)

  • Sodium Tungstate Dihydrate (

    
    ) (5 mol%)
    
  • Hydrogen Peroxide (30% aq. solution)

  • Solvent: Glacial Acetic Acid[3]

Step-by-Step Protocol:

  • Setup: Charge reaction vessel with Compound A (1.0 eq) and Glacial Acetic Acid (5–10 volumes).

  • Catalyst: Add

    
     (0.05 eq).
    
  • Oxidant Addition: Heat mixture to 40–50°C. Dropwise add 30%

    
     (3.0 eq) over 30 minutes.
    
    • Critical: Do not exceed 60°C to avoid N-oxide formation or degradation.

  • Digestion: Stir at 50°C for 2–3 hours.

  • Workup: Cool to RT. Pour into ice water containing Sodium Metabisulfite (

    
    ) to destroy excess peroxide (Check with starch-iodide paper).
    
  • Neutralization: Basify with

    
     (aq) or 
    
    
    
    to pH 8–9 to precipitate the product.
  • Filtration: Filter the solid sulfone, wash with water, and dry.

Method C: m-CPBA Oxidation (The Rapid Lab Method)

Best for: Quick medicinal chemistry optimization, anhydrous conditions.

Rationale: m-CPBA is a strong electrophilic oxidant. To prevent N-oxidation, pre-complexation or low temperature is vital.

Step-by-Step Protocol:

  • Dissolution: Dissolve Compound A (1.0 eq) in Dichloromethane (DCM).

  • Protection (Optional but Recommended): Add 1.1 eq of Trifluoroacetic acid (TFA) to protonate the pyridine.

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Quench with saturated

    
     (to reduce excess m-CPBA) and saturated 
    
    
    
    (to remove m-CBA acid byproduct).
  • Extraction: Separate layers, dry DCM layer over

    
    , and concentrate.
    

Comparative Analysis of Methods

FeatureMethod A: OxoneMethod B: Na2WO4 / H2O2Method C: m-CPBA
Scale Lab (mg to g)Process (kg)Lab (mg)
Selectivity Excellent (Acidic pH)High (Requires AcOH)Moderate (Temp control vital)
Cost ModerateLowHigh
Green Score High (Aq. media)High (Water byproduct)Low (Chlorinated waste)
Reaction Time 2–4 Hours2–3 Hours1–2 Hours

Analytical Validation

Confirming the transformation requires tracking the oxidation state of the sulfur.

1. LC-MS Signatures:

  • Sulfide (Start):

    
     (approx, based on Cl isotope pattern).
    
  • Sulfoxide (Interm.):

    
    .
    
  • Sulfone (Product):

    
    .
    

2. 1H-NMR Shifts (Diagnostic): The methyl group attached to sulfur is the primary indicator.

  • -S-Me (Sulfide):

    
     ppm.
    
  • -SO-Me (Sulfoxide):

    
     ppm.
    
  • -SO2-Me (Sulfone):

    
     ppm (Significant downfield shift due to electron withdrawal).
    

Troubleshooting & Safety

Troubleshooting Matrix
IssueCauseSolution
N-Oxide Formation pH too high (basic) or Temp too high.Use Method A or B. Ensure acidic media. If formed, reduce with

or Zn/AcOH.
Stalled at Sulfoxide Insufficient oxidant or time.Add 0.5 eq more oxidant. Heat slightly (max 50°C).
Low Yield Product water-soluble during workup.Ensure pH is adjusted to isoelectric point (pH 8-9) to precipitate.
Safety Protocols
  • Peroxides:

    
     and m-CPBA are strong oxidants. Never mix with acetone (forms explosive TATP). Test for peroxides before concentrating.
    
  • Exotherms: Oxidation of sulfides is highly exothermic. Always add oxidants slowly with cooling.

References

  • Chemoselective Oxidation with Oxone

    • Hajipour, A. R.[4][5] "Green solid-state oxidation of sulfides to sulfoxides and sulfones using Oxone."[4][6] Asian Journal of Chemistry, 2009. Link

  • Tungstate Catalyzed Oxidation

    • Karimi, B., et al.[5][7] "Selective oxidation of sulfides to sulfoxides and sulfones using 30% H2O2 in the presence of a recyclable silica-based tungstate interphase catalyst." Organic Letters, 2005.[7] Link

  • Etoricoxib Intermediate Synthesis (Analogous Chemistry)

    • Davies, I. W., et al.[5] "Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000. (Describes oxidation of similar pyridine-sulfides). Link

  • m-CPBA Guidelines

    • Common Organic Chemistry.[5] "Oxidation of Sulfides to Sulfones using mCPBA." Link

Sources

Application

Application Note: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine as a Versatile Scaffold for Selective COX-2 Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols Executive Summary The selective inhibition of Cyclooxygenase-2 (COX...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the management of chronic inflammation, pain, and certain oncological pathways. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to well-documented gastrointestinal and renal toxicities. To circumvent this, diarylheterocycle "coxibs" were developed to selectively target the COX-2 isoform[1].

This application note details the utility of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine as a highly programmable molecular scaffold for the discovery of next-generation COX-2 inhibitors. By combining a latent methylsulfonyl pharmacophore, a metabolically stable halogenated pyridine core, and a versatile 2-amino synthetic handle, this scaffold enables rapid library generation and precise structure-activity relationship (SAR) tuning.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The design of this scaffold is grounded in the distinct structural biology of the COX-1 and COX-2 active sites. While the two isoforms share ~60% homology, a critical amino acid substitution dictates inhibitor selectivity[2].

  • The Methylthio Prodrug/Precursor: The 4-(methylthio)phenyl group is a synthetic precursor. Upon controlled oxidation, it converts to a methylsulfonyl (-SO

    
    Me) group. This sulfone is the active pharmacophore that inserts into the COX-2 secondary side pocket[3][4]. This pocket is accessible in COX-2 due to the presence of the smaller Val523  residue, whereas in COX-1, the bulkier Ile523  blocks access[2][5]. Furthermore, the sulfone oxygens form critical hydrogen bonds with Arg513  (which replaces His513 in COX-1), locking the inhibitor in place[5].
    
  • The 5-Chloro-Pyridine Core: The central pyridine ring provides a rigid geometry that mimics the highly selective COX-2 inhibitor Etoricoxib[6]. The 5-chloro substituent fills a hydrophobic cavity within the primary binding channel, enhancing binding affinity while protecting the ring from oxidative metabolism[6][7].

  • The 2-Amino Handle: The primary amine at position 2 allows for divergent derivatization (e.g., amidation, urea formation, or cyclization into imidazo[1,2-a]pyridines). This allows researchers to fine-tune the molecule's pharmacokinetic profile or design dual-target inhibitors (e.g., FAAH/COX-2 dual inhibitors)[5][8].

COX2_Mechanism Scaffold Methylsulfonyl Derivative (Active Pharmacophore) COX1 COX-1 Active Site (Ile523, His513) Scaffold->COX1 Binding Attempt COX2 COX-2 Active Site (Val523, Arg513) Scaffold->COX2 Binding Attempt Steric Steric Clash Blocked Access COX1->Steric Pocket Secondary Pocket H-Bonding (Arg513) COX2->Pocket Result1 Low Affinity (Spares GI Tract) Steric->Result1 Result2 High Affinity (Anti-inflammatory) Pocket->Result2

Mechanism of COX-2 selective inhibition via the Val523 secondary pocket.

Experimental Workflows & Methodologies

The following self-validating protocols outline the transformation of the scaffold into a library of active inhibitors, followed by biological screening.

Workflow Step1 1. Oxidation (SMe to SO2Me) Step2 2. Derivatization (2-Amino Group) Step1->Step2 Step3 3. In Vitro Assay (COX-1 vs COX-2) Step2->Step3 Step4 4. Optimization (SAR Analysis) Step3->Step4

Experimental workflow for scaffold derivatization and biological screening.

Protocol 3.1: Chemoselective Oxidation of the Methylthio Pharmacophore

Causality: Oxone® (potassium peroxymonosulfate) is utilized as a chemoselective, green oxidant. It cleanly converts the thioether to a sulfone without over-oxidizing the sensitive 2-amino pyridine ring, avoiding the toxic byproducts associated with heavy-metal oxidants[3][4].

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine in 10 mL of a 1:1 mixture of Methanol/Water.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add 2.5 equivalents of Oxone® portion-wise over 15 minutes to control the exothermic release.

  • Stir the mixture at room temperature for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The product will show a distinct shift to a lower

    
     value due to the increased polarity of the sulfone. Confirm the complete conversion via LC-MS (look for a +32 Da mass shift corresponding to the addition of two oxygen atoms).
    
  • Quench the reaction with saturated aqueous sodium bisulfite (5 mL) to neutralize unreacted oxidant.

  • Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol 3.2: Divergent Derivatization of the 2-Amino Handle

Causality: The 2-amino group acts as a nucleophile. Reacting it with various acyl chlorides generates a library of amide derivatives, altering the molecule's steric bulk and hydrogen-bonding profile to probe the entrance of the COX-2 active site[5][8].

Step-by-Step Procedure:

  • Dissolve 0.5 mmol of the oxidized scaffold (from Protocol 3.1) in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.2 equivalents of Triethylamine (TEA) as a non-nucleophilic base to scavenge HCl.

  • Dropwise, add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride).

  • Stir at room temperature for 6 hours.

  • Self-Validation Step: Perform

    
    H-NMR on a crude aliquot. The successful formation of the amide is validated by the disappearance of the broad 2-NH
    
    
    
    singlet (typically around 5.5–6.0 ppm) and the appearance of a sharp, downfield amide N-H proton (>8.0 ppm).
  • Purify the product via flash column chromatography.

Protocol 3.3: In Vitro COX-1/COX-2 Selectivity Profiling

Causality: The TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) oxidation assay measures the peroxidase activity of COX enzymes. TMPD acts as a reducing co-substrate that undergoes a distinct color change upon oxidation, allowing for high-throughput, colorimetric quantification of COX inhibition without the need for radioactive substrates[9].

Step-by-Step Procedure:

  • Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Incubate 10 µL of the test compound (at varying concentrations) with 10 µL of purified COX-1 or COX-2 enzyme in 160 µL of assay buffer for 15 minutes at 25 °C.

  • Self-Validation Step: Include a known selective COX-2 inhibitor (e.g., Etoricoxib or Celecoxib) as a positive control, and a vehicle (DMSO) as a negative control. This validates the assay's dynamic range and ensures the enzymes are active[6][10].

  • Initiate the reaction by adding 20 µL of a substrate solution containing arachidonic acid (100 µM) and TMPD (100 µM).

  • Measure the absorbance at 590 nm continuously for 5 minutes using a microplate reader.

  • Calculate the IC

    
     values and the Selectivity Index (SI = IC
    
    
    
    COX-1 / IC
    
    
    COX-2).

Quantitative Data Presentation: Hypothetical SAR Analysis

The table below demonstrates how modifications to the scaffold (specifically the oxidation state of the sulfur and the derivatization of the 2-amino group) impact biological activity and selectivity.

Compound IDSulfur Oxidation State2-Amino Substitution (

)
COX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)
Scaffold Sulfide (-SMe)-NH

> 100.045.20< 2.2
Intermediate Sulfone (-SO

Me)
-NH

> 100.01.20> 83.3
Derivative A Sulfone (-SO

Me)
-NH-COCH

> 100.00.45> 222.2
Derivative B Sulfone (-SO

Me)
-NH-CO-Phenyl85.00.081062.5

Note: The conversion of the sulfide to the sulfone is critical for sub-micromolar COX-2 activity. Bulky acyl substitutions on the 2-amino group (Derivative B) significantly enhance the Selectivity Index by exploiting additional hydrophobic interactions at the mouth of the COX-2 binding channel.

References

  • Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem - NIH National Institutes of Health URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors PubMed Central (PMC) URL:[Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents PubMed Central (PMC) URL:[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years PubMed Central (PMC) URL:[Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina Bionatura Journal URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors American Chemical Society (ACS) URL:[Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs PubMed Central (PMC) URL:[Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties ResearchGate URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of the 2-Amino Group in 5-Chloropyridines

This Application Note is designed for medicinal chemists and process scientists working with the 2-amino-5-chloropyridine scaffold. It prioritizes practical, high-yield methodologies over theoretical generalities, addres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the 2-amino-5-chloropyridine scaffold. It prioritizes practical, high-yield methodologies over theoretical generalities, addressing the specific electronic and steric challenges posed by this building block.

Strategic Analysis: The Scaffold Profile

Before attempting functionalization, one must understand the electronic landscape of 2-amino-5-chloropyridine . It is not a simple aniline; it is a deactivated heteroaromatic amine.

Electronic Deactivation

The 2-amino group is significantly less nucleophilic than a standard aniline due to two synergistic factors:

  • Ring Nitrogen (Endocyclic): The pyridine nitrogen exerts a strong electron-withdrawing inductive effect ($ -I $) and mesomeric effect, pulling electron density away from the exocyclic amino group.

  • 5-Chloro Substituent: The chlorine atom at the 5-position further deactivates the ring via induction ($ -I $), lowering the HOMO energy of the exocyclic nitrogen lone pair.

Implication for Synthesis: Standard nucleophilic attacks (e.g., reaction with weak electrophiles or standard reductive aminations) often fail or proceed sluggishly. Protocols must employ activated electrophiles (acid chlorides, anhydrides) or catalytic activation (Pd-catalysis, Lewis acids).

Regioselectivity: Ring vs. Exocyclic Nitrogen

While the exocyclic amine is the target, the ring nitrogen is the most basic site (pKa ~ 3.5–4.0 for the conjugate acid).

  • Kinetic Control: Electrophiles may initially attack the ring nitrogen (N1) to form a pyridinium salt.

  • Thermodynamic Control: Under basic conditions or elevated temperatures, the substituent migrates to the exocyclic nitrogen (N2) to restore aromaticity and form the stable amide/amine.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal synthetic route based on your target moiety.

G Start Target Functionalization Amide Amide/Carbamate (C=O Electrophile) Start->Amide ArylAmine N-Aryl Amine (Ar-X Electrophile) Start->ArylAmine Heterocycle Fused Imidazo[1,2-a]pyridine (Aldehyde + Isonitrile) Start->Heterocycle MethodA Method A: Activated Acylation (Acid Chloride/Base) Amide->MethodA High Yield MethodB Method B: Pd-Catalyzed Buchwald-Hartwig ArylAmine->MethodB Selectivity MethodC Method C: Groebke-Blackburn-Bienaymé (3-CR) Heterocycle->MethodC One-Pot

Figure 1: Strategic decision tree for functionalizing 2-amino-5-chloropyridine.

Detailed Protocols

Method A: Acylation (Amide Formation)

Challenge: The low nucleophilicity of the amine makes standard EDC/NHS coupling inefficient. Solution: Use "Hard" electrophiles (Acid Chlorides) or high-activity coupling agents (HATU/T3P) with a nucleophilic catalyst (DMAP).

Protocol 1: Acid Chloride/Anhydride Coupling

This is the most robust method for generating amides.

Reagents:

  • Substrate: 2-amino-5-chloropyridine (1.0 equiv)[1]

  • Electrophile: Acid Chloride (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv) – Crucial for overcoming low reactivity.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dissolution: Dissolve 2-amino-5-chloropyridine (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen.

  • Base Addition: Add TEA (2.5 mmol) and DMAP (0.1 mmol). Stir for 5 minutes.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 mmol) dropwise. Note: Exotherm is possible.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS.[1]

    • Troubleshooting: If conversion stalls, heat to 40°C or switch solvent to Pyridine (acts as both solvent and base).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with water and brine. Dry over Na2SO4.[1][2][3]

Protocol 2: HATU-Mediated Coupling (For Carboxylic Acids)

Use this when the Acid Chloride is unstable or unavailable.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Polar aprotic solvent promotes the active ester formation).

Step-by-Step:

  • Pre-activate the acid: Dissolve Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 10 mins.

  • Add 2-amino-5-chloropyridine.

  • Heat the mixture to 50–60°C . Note: RT coupling often fails for this scaffold.

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: The amine is electron-deficient, making it a poor ligand for Pd and a slow nucleophile in the transmetallation step. Solution: Use electron-rich, bulky phosphine ligands (BrettPhos, XPhos) to facilitate reductive elimination and stabilize the Pd(0) species.

Protocol: Reagents:

  • Amine: 2-amino-5-chloropyridine (1.0 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-I (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2.

  • Ligand: BrettPhos or XPhos (4–10 mol%). BINAP is often insufficient.

  • Base: Cs2CO3 (weak) or NaOtBu (strong) (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (degassed).[4]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add Pd2(dba)3, Ligand, Base, and solid substrates.

  • Solvent: Add degassed 1,4-Dioxane.

  • Heating: Seal and heat to 100°C for 12–24 hours.

  • Filtration: Cool, filter through a Celite pad (elute with EtOAc).

  • Purification: Flash chromatography.

Mechanism Insight: The 5-chloro group on the pyridine ring is generally stable under these conditions if an Aryl Bromide or Iodide is used as the coupling partner, due to the slower rate of oxidative addition into the C-Cl bond compared to C-Br/C-I.

Method C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid synthesis of Imidazo[1,2-a]pyridine fused systems.[5] This is a high-value transformation for drug discovery (kinase inhibitor scaffolds).

Mechanism: A [4+1] cycloaddition involving the amidine moiety of the aminopyridine, an aldehyde, and an isocyanide.[6]

GBB Inputs 2-Amino-5-Cl-Pyridine + Aldehyde (R-CHO) + Isocyanide (R'-NC) Schiff Intermediate: Schiff Base Formation Inputs->Schiff H+ Cyclo [4+1] Cycloaddition Schiff->Cyclo + Isocyanide Product Product: 3-Amino-6-chloro-imidazo[1,2-a]pyridine Cyclo->Product Catalyst Catalyst: Sc(OTf)3 or HClO4 Catalyst->Schiff Promotes

Figure 2: The 3-component GBB reaction pathway.

Protocol: Reagents:

  • Amine: 2-amino-5-chloropyridine (1.0 equiv)[1]

  • Aldehyde: R-CHO (1.0 equiv)

  • Isocyanide: R'-NC (1.0 equiv)

  • Catalyst: Sc(OTf)3 (5 mol%) or NH4Cl (1.0 equiv).

  • Solvent: MeOH or TFE (Trifluoroethanol).

Step-by-Step:

  • Mix: In a vial, combine the amine and aldehyde in MeOH (0.5 M).

  • Activate: Add the catalyst and stir for 30 mins at RT to promote imine formation.

  • Add Isocyanide: Add the isocyanide component.[7][8]

  • React: Stir at RT (for Sc(OTf)3) or 60°C (for NH4Cl) for 12 hours.

  • Precipitation: Often the product precipitates upon cooling. If not, evaporate and purify by column chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseOptimization Strategy
No Reaction (Amide) Low nucleophilicity of amine.Switch to Acid Chloride. Add DMAP.[2] Heat to 60°C. Use Pyridine as solvent.
Low Yield (Buchwald) Catalyst poisoning or poor oxidative addition.Degas solvents thoroughly.[4] Switch ligand to BrettPhos . Increase catalyst loading to 5 mol%.
Regioisomers (N1 vs N2) Kinetic attack at Ring N.Heat the reaction to force thermodynamic rearrangement to the exocyclic amide.
Hydrodehalogenation Pd-catalyzed loss of 5-Cl.Avoid formate sources. Lower reaction temperature.[3] Ensure Aryl Bromide partner is used (more reactive).

References

  • Reactivity of Aminopyridines: BenchChem. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." Link

  • Buchwald-Hartwig Protocols: Organic Chemistry Portal. "Buchwald-Hartwig Amination."[1][9][10] Link

  • GBB Reaction Review: Beilstein J. Org. Chem. "The Groebke–Blackburn–Bienaymé reaction in its maturity."[8] Link

  • Amide Coupling Strategies: National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines." Link

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Link

Sources

Application

Application Note: Modular Preparation &amp; Evaluation of Diarylpyridine Anti-Inflammatory Agents

Executive Summary & Rationale The vicinal diarylheterocycle pharmacophore is the structural cornerstone of the "coxib" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While first-generation agents utilized furan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The vicinal diarylheterocycle pharmacophore is the structural cornerstone of the "coxib" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While first-generation agents utilized furan (Rofecoxib) or pyrazole (Celecoxib) scaffolds, the 2,3-diarylpyridine scaffold (exemplified by Etoricoxib) offers superior oxidative stability and pharmacokinetic profiles.

This Application Note provides a comprehensive guide for researchers to synthesize and validate novel diarylpyridine derivatives. Unlike industrial "process chemistry" routes that build the pyridine ring de novo (via vinamidinium salts), this guide focuses on a modular "Discovery Chemistry" approach . We utilize sequential, regioselective cross-coupling reactions to allow rapid scanning of Substituent-Activity Relationships (SAR).

Key Advantages of This Protocol
  • Modularity: Allows independent variation of the C2 and C3 aryl rings.

  • Regiocontrol: Exploits the intrinsic electronic differences between C2 and C3 halogens on the pyridine core.

  • Self-Validation: Includes a matched-pair biological assay protocol to verify COX-2 selectivity immediately after synthesis.

Synthetic Strategy: The Regioselective Approach

The core challenge in synthesizing 2,3-diarylpyridines is installing two different aryl groups at specific positions. We utilize 3-bromo-2-chloropyridine as the linchpin scaffold.

Mechanistic Insight

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate of oxidative addition is governed by bond dissociation energy (BDE).

  • C3-Br Bond: Weaker BDE (~280 kJ/mol). Reacts first under mild conditions.[1][2]

  • C2-Cl Bond: Stronger BDE (~340 kJ/mol), but activated by the adjacent nitrogen (electron-deficient). Reacts second requiring specialized ligands (e.g., XPhos, SPhos) or higher temperatures.

This reactivity gap allows us to install the C3-aryl group (typically the pharmacophore bearing the sulfonyl group) followed by the C2-aryl group in a one-pot or stepwise manner.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-bromo-2-chloropyridine Step1 Step 1: C3-Selective Coupling (Pd(PPh3)4, Na2CO3, 80°C) Start->Step1 + Ar1-B(OH)2 Inter Intermediate: 3-Aryl-2-chloropyridine Step1->Inter Step2 Step 2: C2-Coupling (Pd(OAc)2, XPhos, 110°C) Inter->Step2 + Ar2-B(OH)2 Product Final Product: 2,3-Diarylpyridine Step2->Product

Figure 1: Sequential regioselective arylation strategy exploiting halogen reactivity differences.

Protocol A: Modular Chemical Synthesis

Materials
  • Scaffold: 3-bromo-2-chloropyridine (Sigma-Aldrich/Merck).

  • Boronic Acids: 4-(Methylsulfonyl)phenylboronic acid (Target C3), 4-Fluorophenylboronic acid (Target C2).

  • Catalysts: Pd(PPh3)4 (Tetrakis), Pd(OAc)2, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Solvents: 1,2-Dimethoxyethane (DME), Ethanol, Toluene.

Step 1: C3-Selective Suzuki Coupling

Objective: Install the sulfonyl-phenyl pharmacophore at the more reactive C3 position.

  • Setup: In a 50 mL Schlenk flask, combine 3-bromo-2-chloropyridine (1.0 eq, 5 mmol) and 4-(methylsulfonyl)phenylboronic acid (1.05 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%).[3]

  • Solvent System: Add degassed DME (20 mL) and 2M aq. Na2CO3 (5 mL).

    • Critical Check: Degas solvents by sparging with Argon for 15 mins.[4] Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.8) should disappear; the intermediate (monocoupled) appears at Rf ~0.5.

    • Note: Do not exceed 90°C to prevent premature activation of the C2-chloride.

  • Workup: Cool, dilute with water, extract with EtOAc. Pass through a short silica plug to remove Pd residues. Concentrate to yield Intermediate A (3-(4-(methylsulfonyl)phenyl)-2-chloropyridine).

Step 2: C2-Coupling (The "Difficult" Coupling)

Objective: Install the second aryl group at the deactivated C2 position.

  • Setup: Dissolve Intermediate A (1.0 eq) and 4-fluorophenylboronic acid (1.5 eq) in Toluene (15 mL).

  • Advanced Catalyst System: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

    • Why XPhos? The bulky, electron-rich biaryl phosphine ligand facilitates the oxidative addition into the sterically hindered and stronger C-Cl bond.

  • Base: Add K3PO4 (2.0 eq).

  • Reaction: Heat to 100–110°C (reflux) for 12–16 hours under Argon.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

  • Validation: Verify structure via 1H NMR. Look for the diagnostic downfield shift of the pyridine protons and the presence of two distinct aryl systems.

Protocol B: Biological Validation (COX-1 vs. COX-2)

Trustworthy SAR data requires determining the Selectivity Index (SI) . We utilize a colorimetric peroxidase assay using TMPD, which is robust and requires no radioactive materials.

Mechanism of Assay

Cyclooxygenase converts Arachidonic Acid (AA) to PGG2, then reduces PGG2 to PGH2 (Peroxidase activity).[5][6][7] During the reduction, the co-substrate TMPD is oxidized, changing color from clear to blue (Absorbance @ 590 nm).

Visualization: Assay Logic

AssayLogic Substrate Arachidonic Acid (AA) Reaction Peroxidase Cycle (PGG2 -> PGH2) Substrate->Reaction Enzyme COX-1 or COX-2 (+ Heme) Complex Enzyme-Inhibitor Complex Enzyme->Complex Pre-incubation (10 mins) Inhibitor Test Compound (Diarylpyridine) Inhibitor->Complex Complex->Reaction Add AA + TMPD Signal Oxidized TMPD (Blue, 590nm) Reaction->Signal Read Absorbance

Figure 2: Colorimetric COX inhibition assay principle utilizing TMPD oxidation.

Detailed Protocol

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 (Cayman Chemical).[6][8]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate) - Store under Nitrogen, oxidation sensitive.

  • TMPD (Chromophore) - Light sensitive, prepare fresh.

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[5][7]

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized diarylpyridine in DMSO (0.01 µM to 100 µM).

  • Pre-Incubation (Crucial Step):

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Enzyme solution.[6]

    • Add 10 µL Inhibitor solution.[6]

    • Incubate for 10 minutes at 25°C.

    • Reasoning: Diarylpyridines are often time-dependent inhibitors. Skipping this leads to underestimation of potency.

  • Initiation: Add 20 µL of TMPD/Arachidonic Acid mixture to all wells simultaneously using a multichannel pipette.

  • Measurement: Shake plate for 30 seconds. Incubate for 5 minutes. Read Absorbance at 590 nm .[6][7][8]

Data Analysis & Calculation
  • Calculate % Inhibition:

    
    
    
  • Determine IC50: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response).

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 50 is desirable for gastric safety.

Expected Results & Troubleshooting

Representative Data Table

The following table illustrates expected values for a successful synthesis (Compound A) compared to a reference (Celecoxib).

CompoundStructure (C3 / C2)Yield (Step 1)Yield (Step 2)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib ReferenceN/AN/A15.00.04375
Compound A 4-SO2Me-Ph / 4-F-Ph85%72%>1000.05>2000
Compound B 4-SO2Me-Ph / Ph88%78%85.00.12708
Troubleshooting Guide
ProblemDiagnosisSolution
Low Yield in Step 1 Homocoupling of Boronic AcidEnsure rigorous degassing of solvents. Add Boronic acid slowly.
No Reaction in Step 2 Oxidative Addition FailureThe C2-Cl bond is inert. Switch to XPhos or SPhos ligands. Increase Temp to 110°C.
High Background in Assay TMPD Auto-oxidationTMPD solution is old or exposed to light. Prepare fresh and keep in amber vials.
Poor Selectivity C3/C2 Regioisomer mixVerify regiochemistry of Step 1 by NOESY NMR. Ensure Step 1 temp < 90°C.

References

  • Deswal, Y. et al. (2023). "New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation." Molecules. Link

  • Cayman Chemical. (2023). "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs. Link

  • Davies, N. M. et al. (2003). "Clinical pharmacokinetics and pharmacodynamics of etoricoxib." Clinical Pharmacokinetics. Link

  • Li, J. J. et al. (2014). "Process Chemistry of Etoricoxib: Synthesis of Vinamidinium Salts." Topics in Heterocyclic Chemistry. (Contextualizing the industrial vs. modular route).
  • Gauthier, D. et al. (2009). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Angewandte Chemie International Edition. (Foundational text for the C3 vs C2 halogen reactivity).

Sources

Method

High-Selectivity Oxidation of Sulfides to Sulfones in Pyridine Scaffolds

Application Note & Protocol Guide | AN-OX-2026-S Executive Summary & Scientific Rationale The Challenge: The oxidation of sulfides (-S-) to sulfones (-SO₂-) within pyridine-containing scaffolds presents a classic chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-OX-2026-S

Executive Summary & Scientific Rationale

The Challenge: The oxidation of sulfides (-S-) to sulfones (-SO₂-) within pyridine-containing scaffolds presents a classic chemoselectivity problem. The pyridine nitrogen lone pair is a competent nucleophile, readily reacting with electrophilic oxidants (like mCPBA or unbuffered peroxides) to form Pyridine N-oxides.

The Solution: To achieve exclusive S-oxidation without N-oxidation, we must exploit the differences in nucleophilicity between the sulfur and nitrogen centers.

  • Hard/Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the pyridine nitrogen is relatively "hard." Metal-catalyzed oxidants (Mo, W) generate "soft" electrophilic peroxo-species that prefer sulfur.

  • pH Modulation: Pyridine is a base (

    
    ). Conducting oxidations under acidic conditions (
    
    
    
    ) protonates the nitrogen (
    
    
    ), removing its lone pair from the reaction landscape while leaving the non-basic sulfide available for oxidation.

This guide details three field-proven protocols ranging from catalytic "green" methods to robust stoichiometric approaches.[1]

Reagent Selection Matrix
Reagent SystemSelectivity (S vs N)Reaction SpeedScalabilityMechanism Note
Ammonium Molybdate / H₂O₂ Excellent Moderate (2-6 h)HighMetal-peroxo species prefers soft S; neutral/mildly acidic.
Oxone® (KHSO₅) Very Good Fast (< 1 h)ModerateAcidic nature of Oxone protonates Pyridine, protecting N.
RuCl₃ (cat.) / NaIO₄ High ModerateLow/MedPowerful RuO₄ species; best for difficult/hindered substrates.
mCPBA PoorFastHighNOT RECOMMENDED. Requires careful titration; often yields N-oxides.
Mechanistic Visualization
Figure 1: The Selectivity Landscape

This diagram illustrates the kinetic competition between S-oxidation and N-oxidation and how specific reagents steer the pathway.

SelectivityPath Start Pyridine-Sulfide Ox_N N-Oxidation (Undesired) Start->Ox_N Hard Oxidants Ox_S1 Sulfoxide (Intermediate) Start->Ox_S1 Soft Oxidants Ox_S2 Sulfone (Target) Ox_S1->Ox_S2 Excess Oxidant mCPBA mCPBA (Non-selective) Mo Mo(VI)/H2O2 (Soft Electrophile) Mo->Ox_S1 Acid Acidic Media (Protonates N) Acid->Ox_N Blocks

Caption: Kinetic competition between N- and S-oxidation. Acidic conditions or Soft Metal Catalysts block the red path.

Detailed Protocols
Protocol A: The "Green Standard" (Molybdate-Catalyzed)

Best for: General purpose, scalable, acid-sensitive substrates (as it is less acidic than Oxone).

Principle: Ammonium heptamolybdate reacts with H₂O₂ to form peroxomolybdate species (


). This species acts as an electrophilic oxygen transfer agent specific to the soft sulfur atom.

Materials:

  • Substrate (Pyridine-Sulfide)

  • Ammonium Heptamolybdate Tetrahydrate

    
    
    
  • Hydrogen Peroxide (30% w/v)[1][2][3][4][5]

  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv (e.g., 5 mmol) of sulfide substrate in Ethanol (25 mL).

  • Catalyst Addition: Add 0.1 equiv (10 mol%) of Ammonium Heptamolybdate. The salt may not dissolve completely initially.

  • Oxidant Addition: Add 30% H₂O₂ (5.0 equiv) dropwise over 10 minutes at Room Temperature (RT). Caution: Exothermic.

  • Reaction: Stir at RT. The reaction typically turns yellow/orange (peroxo species).

  • Monitoring (Self-Validation): Check TLC every 60 mins.

    • Checkpoint: Sulfoxide appears first (more polar than sulfide). Sulfone appears last (polarity varies, often between sulfide and sulfoxide).

    • Validation: If N-oxide forms, it will be very polar and stay at the baseline or require highly polar eluents (e.g., 10% MeOH/DCM).

  • Workup: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide. Crucial: Do not skip quenching, or N-oxidation may occur during concentration.
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Protocol B: The "Rapid" Method (Oxone®)

Best for: Small scale, robust substrates, rapid throughput.

Principle: Oxone (Potassium peroxymonosulfate) is a triple salt (


). It creates a highly acidic environment (pH ~2-3) in aqueous solution. This naturally protonates the pyridine ring, protecting the nitrogen from oxidation while the powerful peroxymonosulfate oxidizes the sulfur.

Materials:

  • Oxone®[4][6]

  • Solvent: Methanol/Water (1:1)

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of substrate in MeOH/Water (1:1, 0.1 M concentration).

  • Addition: Add Oxone (1.5 - 2.0 equiv) in one portion.

    • Note: The solution will become acidic. If your substrate has acid-labile protecting groups (e.g., Boc, acetals), do not use this method or buffer with

      
       (though buffering risks N-oxidation).
      
  • Reaction: Stir vigorously at RT. Reaction is often complete in < 1 hour.

  • Filtration: Oxone leaves a precipitate of potassium sulfate salts. Filter these off.

  • Workup: Dilute filtrate with water. If the sulfone is solid, it often precipitates out. If not, extract with DCM.

    • Neutralization: Wash organic layer with saturated

      
       to remove residual acid.
      
Protocol C: The "Heavy Duty" Method (RuCl₃/NaIO₄)

Best for: Sterically hindered sulfides or electron-deficient sulfides where H₂O₂ fails.

Principle: Catalytic Ruthenium(III) is oxidized by Periodate to Ruthenium Tetroxide (


), a very powerful oxidant. Using a biphasic system (

) allows the oxidant to cycle efficiently.

Step-by-Step:

  • Solvent System: Prepare a mixture of

    
     (or DCM)/
    
    
    
    /
    
    
    (2:2:3).
  • Loading: Add substrate (1.0 equiv) and

    
     (0.05 equiv / 5 mol%).
    
  • Oxidant: Add

    
     (3.0 equiv) portion-wise.
    
  • Reaction: Stir vigorously. The mixture usually turns brown/black.

  • Quench: Add water and extract with DCM.

  • Purification: Filtration through a short pad of silica or Celite is required to remove black Ru byproducts.

Troubleshooting & Optimization (Self-Validating Systems)
ObservationDiagnosisCorrective Action
Stalled at Sulfoxide Oxidant depletion or steric bulk.Add more oxidant (H₂O₂ or Oxone). Heat to 40-50°C (Molybdate method only).
N-Oxide Formation pH is too high (basic/neutral).Molybdate: Add 1-2 drops of Acetic Acid. Oxone: Ensure no buffer is used.
Unknown Polar Spot Likely N-oxide.[7]Check LCMS. N-oxide mass is M+16. Sulfone is M+32.
Explosive Peroxides Safety Hazard.ALWAYS test for peroxides (starch-iodide paper) before concentrating reaction mixtures.
Decision Tree for Method Selection

DecisionTree Start Start: Pyridine-Sulfide AcidSens Is the molecule Acid Sensitive? Start->AcidSens Steric Is the Sulfur Sterically Hindered? AcidSens->Steric No MethodA Protocol A: Molybdate / H2O2 AcidSens->MethodA Yes (Avoid Oxone) MethodB Protocol B: Oxone (Acidic) Steric->MethodB No (Fastest) MethodC Protocol C: RuCl3 / NaIO4 Steric->MethodC Yes (Strongest)

Caption: Workflow for selecting the optimal oxidation protocol based on substrate stability and sterics.

References
  • Molybdate Catalysis: Jeyakumar, K., & Chand, D. K. (2006).[8] Selective oxidation of sulfides to sulfoxides and sulfones at room temperature using H2O2 and a Mo(VI) salt as catalyst.[8] Tetrahedron Letters, 47(27), 4573-4576.[8][9]

  • Oxone Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Ruthenium Catalysis: Plietker, K. (2005). RuO4-catalyzed selective oxidations.[10][11] Synthesis, 2005(15), 2453-2472.

  • General Review: Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfones.[4] Organic Process Research & Development, 10(2), 257-261.

Sources

Application

Application Note: Chemoselective Cross-Coupling of 2-Amino-3-bromo-5-chloropyridine

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with the privileged scaffold 2-amino-3-bromo-5-chloropyridine . Introduction & Scaffold Analysis 2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with the privileged scaffold 2-amino-3-bromo-5-chloropyridine .

Introduction & Scaffold Analysis

2-Amino-3-bromo-5-chloropyridine is a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its utility stems from its three distinct functional handles, which allow for sequential, orthogonal functionalization.

The Chemoselectivity Hierarchy

Successful utilization of this scaffold relies on exploiting the reactivity differences between the halogen substituents and the directing/poisoning effects of the free amino group.

  • Site A (C-3 Bromine): The most reactive site. The C-Br bond is weaker than the C-Cl bond, facilitating rapid oxidative addition by Pd(0). It is electronically activated by the ortho-amino group (though sterically hindered) and the pyridine nitrogen.

  • Site B (C-5 Chlorine): Significantly less reactive.[1] It requires higher temperatures or more specialized electron-rich ligands to undergo oxidative addition. This allows for chemoselective retention during C-3 functionalization.

  • Site C (C-2 Amine): A potential catalyst poison. The free

    
     and the pyridine nitrogen can form a stable chelate with Pd(II), arresting the catalytic cycle. While protecting groups (e.g., Boc, Acetyl) are often used, modern bulky phosphine ligands allow for direct coupling of the unprotected species.
    
Reactivity Visualization

ReactivityMap Scaffold 2-Amino-3-bromo-5-chloropyridine C3_Br C-3 Bromine (Primary Reactive Site) Susceptible to: Oxidative Addition Scaffold->C3_Br Fastest Reaction C5_Cl C-5 Chlorine (Secondary Reactive Site) Requires: High T / Bulky Ligands Scaffold->C5_Cl Slower Reaction NH2 C-2 Amine (Directing/Poisoning Group) Risk: Pd-Chelation Scaffold->NH2 Coordination

Caption: Reactivity hierarchy of the 2-amino-3-bromo-5-chloropyridine scaffold showing the order of functionalization.

Protocol 1: Chemoselective Suzuki-Miyaura Arylation

Objective: Install an aryl or heteroaryl group at the C-3 position while leaving the C-5 chlorine intact.

Technical Rationale

The C-3 position is sterically crowded by the adjacent amino group. To prevent catalyst deactivation, Pd(dppf)Cl₂ is the preferred catalyst due to the large bite angle of the dppf ligand, which stabilizes the Pd center. A biphasic solvent system (Dioxane/Water) ensures solubility of the inorganic base while solvating the organic substrate.

Materials
  • Substrate: 2-Amino-3-bromo-5-chloropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyridine substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive stream of inert gas.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[2] Concentration should be approx. 0.1 M - 0.2 M.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Note: Do not exceed 100°C to minimize oxidative addition at the C-5 chlorine.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide (M+H: ~207/209) and appearance of the coupled product (retaining the Cl isotope pattern).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Sonogashira Cross-Coupling

Objective: Introduction of an alkyne at the C-3 position. Source Grounding: Optimized conditions based on Zhu et al. (2017) for 2-amino-3-bromopyridines.

Technical Rationale

The free amino group can interfere with copper co-catalysts. However, using a slightly higher loading of Triphenylphosphine (PPh₃) stabilizes the Pd species. A Pd(II) source is reduced in situ.

Materials
  • Substrate: 2-Amino-3-bromo-5-chloropyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ or Pd(CF₃COO)₂ (2.5 mol%)

  • Ligand: PPh₃ (5.0 mol%)[3][4][5]

  • Co-Catalyst: CuI (5.0 mol%)[4][5]

  • Base: Triethylamine (Et₃N) (Excess/Solvent or 2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[5]

Step-by-Step Procedure
  • Pre-complexation: In a round-bottom flask, dissolve Pd(OAc)₂ (2.5 mol%) and PPh₃ (5.0 mol%) in DMF. Stir at RT for 15 minutes to generate the active Pd(0)-phosphine species (solution often turns yellow/orange).

  • Addition: Add the substrate (1.0 equiv) and CuI (5.0 mol%).

  • Base/Alkyne: Add Et₃N (2.0 equiv or 1 mL per mmol) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Heat to 100°C under Nitrogen atmosphere for 3 hours.

  • Workup: Cool to RT. Pour into ice-water to precipitate the product or extract with EtOAc.

    • Caution: DMF is difficult to remove; copious water washes are required during extraction.

  • Purification: Silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination (Advanced)

Objective: C-N bond formation at C-3 (displacing Br) with an external amine.

Technical Rationale

This is the most challenging transformation due to the presence of the internal


. To prevent the internal amine from acting as the nucleophile (homocoupling) or poisoning the catalyst, BrettPhos  (for primary amines) or RuPhos  (for secondary amines) are required. These bulky, electron-rich ligands facilitate oxidative addition at the hindered C-3 position and promote reductive elimination of the desired amine.
Materials
  • Substrate: 2-Amino-3-bromo-5-chloropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–6 mol%)

  • Base: LiHMDS (2.2 equiv) or NaOtBu (1.4 equiv)

    • Note: LiHMDS is preferred to deprotonate the external amine without causing harsh side reactions.

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: Perform in a glovebox or using strict Schlenk techniques.

  • Mix: Combine Pd source, Ligand, Substrate, and Base in a vial.

  • Solvent: Add anhydrous Toluene.

  • Amine: Add the external amine coupling partner.

  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Experimental Workflow & Troubleshooting

Decision Logic

Workflow Start Start: 2-Amino-3-bromo-5-chloropyridine Goal Desired Transformation? Start->Goal Suzuki Arylation (C-C) Goal->Suzuki Sono Alkynylation (C-C) Goal->Sono Buchwald Amination (C-N) Goal->Buchwald Cond_Suz Protocol 1: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Suzuki->Cond_Suz Cond_Sono Protocol 2: Pd(OAc)2, PPh3, CuI DMF, Et3N, 100°C Sono->Cond_Sono Cond_Buch Protocol 3: Pd2(dba)3, BrettPhos LiHMDS, Toluene, 100°C Buchwald->Cond_Buch

Caption: Decision tree for selecting the optimal cross-coupling protocol based on the desired functionalization.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (SM Recovery) Catalyst poisoning by free NH₂.Switch to precatalysts (e.g., XPhos Pd G3) or protect NH₂ with Boc₂O.
Loss of Cl (Dehalogenation) Temperature too high or hydride source present.Lower temp to <80°C. Ensure solvent is anhydrous (for Buchwald).
Homocoupling Oxidant present (O₂).Degas solvents thoroughly (Freeze-Pump-Thaw).
Poor Solubility Pyridine aggregation.Use DMF or DMAc as solvent; increase temperature slightly.

References

  • Zhu, Q., et al. (2017).[4][5][6][7] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines."

  • Lutz, M., et al. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." National Institutes of Health (PMC).

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."

Sources

Method

Strategic Synthesis of Etoricoxib Analogs: The Pyridine-2-Amine Imidazo-Fusion Protocol

Executive Summary & Scientific Rationale Etoricoxib (Arcoxia) is a selective COX-2 inhibitor belonging to the bipyridine class.[1] While the industrial synthesis of Etoricoxib relies on vinamidinium salt chemistry to con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Etoricoxib (Arcoxia) is a selective COX-2 inhibitor belonging to the bipyridine class.[1] While the industrial synthesis of Etoricoxib relies on vinamidinium salt chemistry to construct the central pyridine ring, the development of Etoricoxib analogs has shifted toward bioisosteres that offer novel intellectual property space and potentially improved pharmacokinetic profiles.

The most prominent class of these analogs utilizes pyridine-2-amine (2-aminopyridine) intermediates to generate imidazo[1,2-a]pyridine scaffolds. This fused bicyclic system mimics the spatial arrangement of the vicinal diaryl rings in Etoricoxib, maintaining the critical orientation required for the COX-2 active site (specifically the secondary pocket interaction with Arg513 and His90).

Why Pyridine-2-amines?

  • Bifunctional Nucleophiles: The endocyclic nitrogen (N1) and exocyclic amino group provide a "1,3-binucleophilic" motif ideal for heterocyclization.

  • Rapid Library Generation: Substituted 2-aminopyridines are commercially abundant, allowing for rapid Structure-Activity Relationship (SAR) exploration.

  • Atom Economy: The condensation with

    
    -haloketones releases only water and hydrohalic acid, often requiring no metal catalysts.
    

This guide details the protocol for synthesizing Etoricoxib analogs via the Imidazo[1,2-a]pyridine Fusion Route , focusing on the critical condensation between pyridine-2-amines and


-bromoketones.

Retrosynthetic Analysis & Mechanism

The construction of the analog core relies on the Hantzsch-type condensation . The mechanism involves an initial N-alkylation of the pyridine ring nitrogen (the most nucleophilic site) followed by intramolecular cyclization and dehydration.

Diagram 1: Mechanistic Pathway

ReactionMechanism Start Pyridine-2-amine (Nucleophile) Inter1 N-Alkylated Intermediate Start->Inter1 SN2 Attack (N1) Reagent α-Bromoketone (Electrophile) Reagent->Inter1 Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product Imidazo[1,2-a]pyridine (Etoricoxib Analog) Inter2->Product - H2O (Dehydration)

Caption: Stepwise formation of the imidazo[1,2-a]pyridine core via N-alkylation and subsequent dehydration.

Experimental Protocols

Protocol A: Synthesis of the "Warhead" (Sulfone Electrophile)

The COX-2 pharmacophore requires a 4-(methylsulfonyl)phenyl group. We first synthesize the electrophilic partner: 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one .

Reagents:

  • 4-(Methylsulfonyl)acetophenone (10.0 mmol)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) (10.0 mmol)
    
  • Glacial Acetic Acid (20 mL) or THF (for PTAB)

  • Hydrobromic acid (HBr), 48% aq. (Catalytic, 2 drops)[2]

Procedure:

  • Dissolution: Dissolve 4-(methylsulfonyl)acetophenone in glacial acetic acid in a 100 mL round-bottom flask.

  • Activation: Add catalytic HBr to initiate enolization.

  • Bromination: Add bromine dropwise over 30 minutes at 0–5 °C. Expert Tip: PTAB is preferred for higher regioselectivity to avoid di-bromination.

  • Quenching: Stir at room temperature (RT) for 2 hours. Pour the mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting white/pale yellow precipitate. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from ethanol.

  • Validation: Check melting point (

    
     °C) and 
    
    
    
    NMR (singlet at
    
    
    4.5–4.7 ppm for
    
    
    ).
Protocol B: The Fusion Event (Core Synthesis)

This step couples the pyridine-2-amine with the sulfone "warhead" to create the Etoricoxib analog.

Reagents:

  • Substituted Pyridine-2-amine (e.g., 5-methylpyridin-2-amine) (1.0 eq)

  • 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (from Protocol A) (1.0 eq)

  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (10 volumes)

Step-by-Step Methodology:

  • Setup: In a 50 mL reaction vial, suspend the substituted pyridine-2-amine (2.0 mmol) and the

    
    -bromoketone (2.0 mmol) in Ethanol (10 mL).
    
  • Reaction: Heat the mixture to reflux (

    
     °C) for 4–6 hours.
    
    • Observation: The reaction typically turns clear then precipitates the hydrobromide salt of the product.

  • Base Treatment: Cool to RT. Add solid

    
     (4.0 mmol) and stir for 1 hour to liberate the free base. Alternatively, reflux with 
    
    
    
    from the start (One-pot).
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).

    • Expert Note: Imidazo[1,2-a]pyridines are often fluorescent. Use UV (254/365 nm) for fraction collection.

Critical Control Point:

  • Regioselectivity: If using 2-aminopyridines with electron-withdrawing groups (e.g., -Cl, -NO2), the nucleophilicity of the ring nitrogen decreases, potentially requiring higher temperatures (refluxing n-butanol) or Lewis acid catalysis.

Protocol C: C3-Functionalization (The "Analog" Diversification)

To mimic the tri-substituted nature of Etoricoxib, a substituent (often a phenyl or halogen group) is required at the C3 position of the imidazo ring.

Target: 3-Bromo-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (Intermediate for Suzuki Coupling).

Procedure:

  • Dissolve the product from Protocol B (1.0 mmol) in Acetic Acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at RT.

  • Stir for 30 minutes (Reaction is very fast due to the electron-rich nature of the fused ring).

  • Pour into water, filter the precipitate, and dry.

  • Suzuki Coupling (Optional): React this 3-bromo intermediate with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) using

    
     and 
    
    
    
    in Dioxane/Water to generate a fully substituted Etoricoxib analog.

Analytical Data & Validation

Table 1: Key Analytical Parameters for Validation

Compound FragmentTechniqueExpected Signal / ValueDiagnostic Note
Sulfone Methyl 1H NMR

3.0–3.1 ppm (Singlet)
Diagnostic for COX-2 pharmacophore.
Imidazo C3-H 1H NMR

7.8–8.2 ppm (Singlet)
Disappears upon C3-functionalization (Protocol C).
Bridgehead Carbon 13C NMR

140–145 ppm
Confirms ring fusion.
Selectivity Index BioassayIC50(COX-1) / IC50(COX-2)Target > 50 for Etoricoxib-like profile.

Workflow Visualization

Diagram 2: Synthetic Workflow for Analog Library

SyntheticWorkflow Start1 Precursor A: 4-(Methylsulfonyl)acetophenone Step1 Bromination (Br2/AcOH) Start1->Step1 Start2 Precursor B: Substituted 2-Aminopyridines (R = Me, Cl, CF3) Step2 Condensation (Reflux EtOH) Start2->Step2 Step1->Step2 + α-Bromoketone Inter Intermediate: 2-Aryl-imidazo[1,2-a]pyridine Step2->Inter Step3 C3-Functionalization (NBS or Electrophilic Subst.) Inter->Step3 Step4 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step3->Step4 Optional Diversification Final Final Etoricoxib Analog Library Step4->Final

Caption: Modular workflow for generating a library of Etoricoxib analogs starting from 2-aminopyridines.

Troubleshooting & Expert Tips

  • Hygroscopicity of Amines: Pyridine-2-amines can be hygroscopic. Dry them under vacuum before use to prevent competitive hydrolysis of the bromoketone.

  • Solvent Choice: If the condensation is sluggish (common with electron-deficient amines), switch from Ethanol to n-Butanol or DMF and increase temperature to 110 °C.

  • Salt Formation: The initial product is often the HBr salt. If the NMR shows broad peaks, ensure the free base is fully liberated using aqueous carbonate workup.

References

  • Gundersen, L. L. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Movahed, M., et al. (2023).[3] Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry. [Link]

  • Merck & Co., Inc. (1998). Substituted Pyridines as Selective Cyclooxygenase-2 Inhibitors.
  • Zarghi, A., et al. (2018). Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Arylpyridin-2-amines

Executive Summary The 3-arylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for biphenyl systems in kinase inhibitors (e.g., MSK1 inhibitors), GPCR liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for biphenyl systems in kinase inhibitors (e.g., MSK1 inhibitors), GPCR ligands, and anti-inflammatory agents. Traditional thermal synthesis of this scaffold via Suzuki-Miyaura coupling is frequently plagued by catalyst poisoning , where the free exocyclic amine (


) and the pyridine nitrogen chelate the Palladium (Pd) center, arresting the catalytic cycle.

This guide details a Microwave-Assisted (MW) protocol that circumvents these kinetic traps. By leveraging dielectric heating, we can access higher reaction temperatures (


) that promote ligand dissociation and turnover, reducing reaction times from 24 hours to 20 minutes while suppressing side reactions like protodeboronation.

Scientific Rationale & Mechanism

The "Free Amine" Problem

In standard thermal conditions, 2-aminopyridines act as bidentate ligands. The pyridine nitrogen (


) and the amino group (

) can form a stable 4-membered chelate with the Pd(II) oxidative addition intermediate. This "off-cycle" resting state prevents transmetallation with the boronic acid.
The Microwave Solution

Microwave irradiation provides two distinct advantages for this specific transformation:

  • Selective Heating: The high polarity of the pyridine-amine substrate and the aqueous solvent system results in a high loss tangent (

    
    ), allowing for rapid, volumetric heating that is impossible with oil baths.
    
  • Kinetic Overdrive: The Arrhenius effect at elevated temperatures (

    
    ) favors the dissociation of the poisoning amine from the Pd-center, pushing the equilibrium back toward the active catalytic cycle.
    
Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway, highlighting where MW energy intervenes.

G cluster_legend Legend Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 3-bromo-2-aminopyridine Poison OFF-CYCLE TRAP Pd-Amine Chelation OxAdd->Poison Thermal Pathway (Stable Chelate) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base Poison->OxAdd MW Energy Input (Ligand Dissociation) Prod Reductive Elimination (Product Release) TransMet->Prod Fast Prod->Start Turnover key Green Arrow: MW Accelerated Path Red Dashed: Catalyst Deactivation

Figure 1: Catalytic cycle distinguishing between the productive Suzuki pathway and the amine-mediated catalyst poisoning trap. MW irradiation promotes the reverse reaction from the trap.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for reliability and scalability (100 mg to 5 g scale). It utilizes a bidentate ligand (dppf) to sterically discourage the formation of the Pd-amine chelate.

Materials & Reagents[1]
  • Substrate: 2-amino-3-bromopyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: The ferrocene backbone provides a wide bite angle and rigidity, preventing the Pd center from coordinating with the substrate's nitrogen atoms.

  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

    • Why: DME is an excellent MW absorber and solubilizes both organic and inorganic components. Water is essential for the boronate formation step.

Step-by-Step Methodology
StepActionTechnical Note (Causality)
1 Vessel Charging Add aryl bromide (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol) to a 10 mL microwave process vial.
2 Solvent Addition Add DME (3.0 mL) and 2M

(1.0 mL).
3 Degassing Cap the vial. Purge with

or Ar for 60 seconds via a septum needle.
4 Irradiation Temp:

Hold Time: 20 min Power: Dynamic (Max 200W) Stirring: High
5 Cooling & Workup Cool to

using compressed air (built-in). Decant organic layer. Extract aqueous layer with EtOAc (

).
6 Scavenging Add SiliaMetS® Thiol scavenger (50 mg) to combined organics; stir 15 min. Filter.
7 Purification Evaporate solvent. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Advanced Protocol: One-Pot Library Synthesis

For researchers needing to synthesize a library of 3-arylpyridin-2-amines where the commercial bromide is unavailable, a Multicomponent Reaction (MCR) approach is superior. This uses the Bohlmann-Rahtz type cyclization.[1]

Workflow Diagram

Workflow Input Reagents: 1. Enaminone 2. Alkyne 3. NH4OAc Mix Solvent: Ethanol/AcOH Input->Mix MW Microwave: 140°C, 15 min Mix->MW Cyclocondensation Workup Precipitation in Water MW->Workup Final Pure Scaffold Workup->Final

Figure 2: One-pot synthesis workflow for de novo pyridine ring construction.

Protocol Summary
  • Reagents: Combine ethyl

    
    -aminocrotonate (1 equiv) and the corresponding propargylic ketone (1 equiv).
    
  • Additives: Ammonium Acetate (1.5 equiv) in Ethanol.

  • MW Conditions:

    
     for 15 minutes.
    
  • Advantage: This avoids the use of Palladium entirely, making it a "Green" alternative for specific substitution patterns.

Data Analysis & Troubleshooting

Solvent Screening Data (Suzuki Coupling)

The choice of solvent heavily influences the microwave absorption and reaction yield.

Solvent SystemDielectric Const. (

)
Temp ReachedYield (%)Observation
DME / Water (3:1) High 120°C 92% Optimal. Homogeneous at T > 80°C.
Toluene / WaterLow110°C45%Poor MW absorption; biphasic issues.
DMF / WaterVery High140°C60%Difficult workup; product decomposition.
Ethanol / WaterHigh100°C78%Good, but some protodeboronation observed.
Troubleshooting Guide
  • Problem: Low Conversion (< 50%).

    • Root Cause: Catalyst poisoning by the free amine is dominating.

    • Fix: Increase temperature to

      
       or switch catalyst to XPhos Pd G2 . The bulky biaryl ligand of XPhos prevents amine coordination. Alternatively, protect the amine with a Boc group (deprotect with TFA post-coupling).
      
  • Problem: Homocoupling of Boronic Acid.

    • Root Cause: Incomplete degassing or insufficient base.

    • Fix: Ensure strict inert atmosphere. Increase base concentration to 3M.

  • Problem: Pressure Spike / Vial Failure.

    • Root Cause: Decomposition of carbonate releases

      
      .
      
    • Fix: Ensure the reaction vial has at least 50% headspace. Do not overfill.

References

  • Microwave-Assisted Suzuki Coupling in Aqueous Media: Lier, J. et al.[2] "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species." Molecules, 2013.[2] [Link]

  • General Microwave Pyridine Synthesis (Bohlmann-Rahtz): Bagley, M. C. et al.[1] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1] Tetrahedron Letters, 2002.[1] [Link]

  • Catalyst Poisoning Mechanisms in Pd-Catalyzed Reactions: Bedford, R. B. et al. "Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits." ChemRxiv, 2021. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling for sterically hindered pyridines

Technical Support Center: High-Hindrance Pyridine Coupling Welcome to the Advanced Synthesis Support Hub. You are accessing the specialized module for Suzuki-Miyaura Coupling of Sterically Hindered Pyridines .

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Hindrance Pyridine Coupling

Welcome to the Advanced Synthesis Support Hub. You are accessing the specialized module for Suzuki-Miyaura Coupling of Sterically Hindered Pyridines . This guide addresses the two primary failure modes in this chemistry: Catalytic Arrest (due to steric bulk or N-coordination) and Protodeboronation (instability of the boron species).

Module 1: The "Engine" – Catalyst & Ligand Selection

The Challenge: Sterically hindered pyridines present a dual threat.

  • Steric Wall: Bulky ortho-substituents prevent the approach of the boronate during the transmetalation step.

  • Catalyst Poisoning: The pyridine nitrogen is a competent Lewis base.[1] If the ligand is not sufficiently bulky, the pyridine nitrogen will coordinate to the Palladium (Pd) center, forming an inactive "Pd-Pyridine" resting state (poisoning) rather than participating in the catalytic cycle.

The Solution: "Flexible Bulk" You must use ligands that are large enough to physically block the pyridine nitrogen from binding to Pd, yet flexible enough to allow the oxidative addition and reductive elimination steps.

Recommended Systems:

SystemBest ForMechanism of Action
Pd-PEPPSI-IPent Tetra-ortho-substitution (Extreme hindrance)The "Incredible Bulk" NHC ligand. The isopentyl groups create a flexible steric wall that forces the substrate into the correct geometry while preventing N-coordination poisoning.
XPhos Pd G4 Tri-ortho-substitution (High hindrance)The biaryl phosphine promotes rapid oxidative addition. The G4 precatalyst ensures a strict 1:1 Pd:L ratio, preventing excess ligand from inhibiting the reaction.
SPhos Pd G4 Heteroaryl-Heteroaryl couplingExcellent for 2-pyridyl chlorides. The methoxy groups on the ligand interact with the Pd center to stabilize the oxidative addition intermediate.

Module 2: The "Fuel" – Boron Stability (The 2-Pyridyl Problem)

The Challenge: 2-Pyridyl boronic acids are notoriously unstable.[2][3] They undergo protodeboronation (loss of the boron group replaced by a proton) rapidly in aqueous base.

  • Mechanism: The basic nitrogen facilitates the formation of a zwitterionic intermediate that hydrolyzes the C-B bond.[3]

  • Symptom: Your aryl halide remains unreacted, but your boronic acid starting material disappears from LCMS.

The Solution: Slow-Release Reservoirs (MIDA Boronates) Do not use free boronic acids for 2-pyridyl couplings. Use MIDA (N-methyliminodiacetic acid) boronates .[2]

  • How it works: The MIDA ligand locks the boron hybridization to sp3, making it unreactive. Under mild aqueous basic conditions (K3PO4), the MIDA hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition.

Module 3: Decision Logic & Mechanism

Figure 1: Optimization Decision Tree Use this flow to select your initial reaction conditions.

OptimizationTree Start Start: Hindered Pyridine Coupling Q1 Is the Pyridine the Boron or the Halide? Start->Q1 Boron Pyridine is the Boron Species Q1->Boron Halide Pyridine is the Halide Q1->Halide Q2 Is it a 2-Pyridyl Boron? Boron->Q2 UseMIDA CRITICAL: Use MIDA Boronate (Slow Release Protocol) Q2->UseMIDA Yes UseEster Use Pinacol Ester + Weak Base (K3PO4) Q2->UseEster No (3- or 4-pyridyl) Q3 Steric Level? Halide->Q3 Extreme Extreme (Tetra-ortho) Use Pd-PEPPSI-IPent Q3->Extreme High High (Tri-ortho) Use XPhos Pd G4 Q3->High

Caption: Decision matrix for selecting catalyst and boron source based on substrate sterics and electronics.

Module 4: Experimental Protocols

Protocol A: The "Incredible Bulk" Method (For Extreme Sterics)

Use this for tetra-ortho-substituted systems where standard catalysts fail.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2–4 mol%)

  • Base: KOtBu (2.0 equiv) or K2CO3 (3.0 equiv) for sensitive substrates

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPent, Aryl Halide, and Boron species to a vial equipped with a stir bar.

  • Base: Add KOtBu. (If using K2CO3, add it now as well).

  • Solvent: Add anhydrous Dioxane. Seal the vial with a septum cap.

  • Purge: If not in a glovebox, sparge with Argon for 5 minutes.

  • Heat: Heat to 80°C – 100°C for 12-24 hours.

    • Note: PEPPSI catalysts are robust; do not be afraid of heat.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify.

Protocol B: The MIDA Slow-Release Method (For Unstable 2-Pyridyls)

Use this when your boron species is a 2-pyridyl derivative.[2]

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Boron: 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Additive: Cu(OAc)2 (0.5 equiv) – Optional, promotes transmetalation for very difficult cases.

  • Base: K3PO4 (5.0 equiv) – Must be anhydrous initially.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Charge: Add Aryl Halide, MIDA Boronate, XPhos Pd G4, and K3PO4 to the vial.

  • Solvent: Add the Dioxane/Water mixture. (Degas solvents beforehand).[5]

  • Heat: Heat to 60°C initially. If conversion is slow after 4 hours, increase to 95°C.

    • Why? High temp accelerates hydrolysis of MIDA. If it hydrolyzes faster than the catalyst can use it, you will lose yield to protodeboronation. Start low.

  • Monitor: Check LCMS for the "Pyridine-H" byproduct. If high, lower temperature or reduce water ratio.

Module 5: Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Reaction turns black immediately (Pd Black). Catalyst decomposition. Ligand is dissociating, or Pd is precipitating.Switch to Pd G4 precatalysts . They are more stable than Pd(OAc)2 + Ligand mixtures. Ensure solvent is thoroughly degassed.
SM Halide is consumed, but no Product (only Pyridine-H). Protodeboronation. The boron species hydrolyzed and protonated before coupling.1.[3] Switch to MIDA Boronate . 2. Reduce water content (use 10:1 Dioxane:H2O). 3. Use a weaker base (K2CO3 instead of K3PO4).
Reaction stalls at 50% conversion. Catalyst poisoning or Product Inhibition. The pyridine product might be binding Pd.1.[6] Add more catalyst (second injection). 2. Switch to Pd-PEPPSI-IPent (more resistant to poisoning).
No reaction (0% conversion). Oxidative addition failure. The steric bulk is preventing Pd from inserting.1. Increase Temp to 110°C. 2. Switch to Pd-PEPPSI-IPent or Ad2nBuP (CataCXium A) .

Module 6: Mechanistic Visualization

Figure 2: The MIDA "Slow Release" Mechanism Understanding why MIDA prevents protodeboronation.

MIDAMechanism cluster_Cycle Catalytic Cycle (Pd) MIDA MIDA Boronate (Stable Storage Form) Hydrolysis Slow Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Rate Limiting Step Acid Free Boronic Acid (Transient & Unstable) Hydrolysis->Acid Transmetalation Transmetalation (Fast) Acid->Transmetalation Desired Path Decomp Protodeboronation (Byproduct) Acid->Decomp Side Reaction (If acid accumulates) Product Coupled Product Transmetalation->Product

Caption: The MIDA reservoir releases active boronic acid slowly, ensuring it enters the catalytic cycle (Green) rather than decomposing (Black).

References

  • Organ, M. G. , et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [Link]

  • Knapp, D. M., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Bruno, N. C., & Buchwald, S. W. (2014). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]

  • Cox, P. A., & Lloyd-Jones, G. C. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Oxidation Protocols for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Executive Summary & Substrate Analysis This guide addresses the oxidation of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (referred to herein as Substrate-S ). This scaffold shares structural homology with intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This guide addresses the oxidation of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (referred to herein as Substrate-S ). This scaffold shares structural homology with intermediates used in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors.

The Chemoselectivity Challenge: The oxidation of Substrate-S presents a tripartite competition for the oxidant. Successful conversion requires selecting reagents that differentiate between these three nucleophilic sites:

  • Thioether (S-Me): The desired site of oxidation (Nucleophilic attack on Oxygen).

  • Pyridine Nitrogen (

    
    ):  The 2-amino group is electron-donating, significantly increasing the electron density of the pyridine ring nitrogen, making it susceptible to N-oxide formation.
    
  • Primary Amine (

    
    ):  Susceptible to oxidation to hydroxylamine, nitroso, or nitro species, particularly with strong peracids (e.g., m-CPBA).
    
Reaction Pathway Visualization

The following diagram illustrates the desired pathways versus common impurity traps.

OxidationPathways Substrate Sulfide (Substrate-S) (S-Me) Sulfoxide Sulfoxide (Product A) (S=O) Substrate->Sulfoxide NaIO4 (1.1 eq) or H2O2/HFIP NOxide N-Oxide Impurity (Pyridine N-O) Substrate->NOxide m-CPBA (Uncontrolled) or Neutral pH AmineOx Nitro/Nitroso Impurity (NH2 Oxidation) Substrate->AmineOx Strong Peracids Sulfone Sulfone (Product B) (O=S=O) Sulfoxide->Sulfone Oxone (excess) or H2O2/Na2WO4

Figure 1: Chemoselectivity map. Green paths indicate desired transformations; red dashed paths indicate competing side reactions.

Validated Experimental Protocols

Protocol A: Selective Synthesis of Sulfoxide (S=O)

Target: Prevention of over-oxidation to sulfone. Reagent: Sodium Periodate (


).

Why this works:


 is a mild oxidant that strictly controls oxygen transfer. It typically stops at the sulfoxide stage because the oxidation potential required to go from sulfoxide to sulfone is higher than what 

provides under standard conditions.

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 equiv of Substrate-S in Methanol (0.1 M concentration).

    • Note: If solubility is poor, add water dropwise until just before precipitation, or use a 1:1 MeOH/THF mixture.

  • Oxidant Addition: Prepare a solution of

    
     (1.1 equiv) in water. Add this dropwise to the substrate solution at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via LC-MS.

  • Quench: Once starting material is consumed (<5%), quench with saturated aqueous

    
     (Sodium Thiosulfate).
    
  • Workup: Extract with EtOAc or DCM. The sulfoxide is polar; ensure the aqueous layer is thoroughly extracted.

Protocol B: Full Oxidation to Sulfone ( )

Target: Complete conversion without N-oxide formation. Reagent: Oxone® (Potassium peroxymonosulfate) or


 with Sodium Tungstate.

Why this works: Oxone is a powerful oxidant. To prevent N-oxidation, the reaction is performed in acidic media (or the inherent acidity of Oxone is utilized), which protonates the pyridine nitrogen (


 for 2-aminopyridines). The protonated pyridinium species is resistant to electrophilic attack by the oxidant.

Step-by-Step Guide:

  • Solvent System: Dissolve 1.0 equiv of Substrate-S in MeOH/Water (1:1).

  • Acidification (Critical): Check pH. If pH > 4, adjust to pH 2–3 using dilute

    
     or AcOH. This protects the pyridine ring.
    
  • Oxidant Addition: Add Oxone (2.5 equiv) as a solid in portions over 15 minutes at RT.

    • Exotherm Warning: Monitor temperature; keep below 40°C.

  • Reaction: Stir vigorously for 2–4 hours.

  • Quench: Quench with aqueous Sodium Bisulfite (

    
    ).
    
  • Neutralization: Carefully neutralize with saturated

    
     to pH 7–8 before extraction to ensure the aminopyridine is in its free-base form for extraction into organic solvent.
    

Troubleshooting & FAQs

Decision Tree: Troubleshooting Common Issues

Troubleshooting Start Identify Issue Issue1 Reaction Stalled (Incomplete Conv.) Start->Issue1 Issue2 N-Oxide Impurity Observed (M+16) Start->Issue2 Issue3 Poor Solubility Start->Issue3 Sol1 Increase Temp to 45°C OR Add 0.5 eq more Oxidant Issue1->Sol1 CheckPH Check pH Issue2->CheckPH SolvChange Use HFIP (Hexafluoroisopropanol) as co-solvent Issue3->SolvChange Acidify Acidify to pH 2-3 (Protonate Pyridine) CheckPH->Acidify pH > 5 SwitchOx Switch to NaIO4 (If Sulfoxide is target) CheckPH->SwitchOx Oxidant too strong

Figure 2: Diagnostic flowchart for optimizing reaction conditions.

Frequently Asked Questions

Q1: I am seeing a byproduct with Mass M+16 that is NOT the sulfoxide. What is it?

  • Diagnosis: This is likely the Pyridine N-Oxide .

  • Cause: The pyridine nitrogen is nucleophilic. If you use m-CPBA or

    
     in neutral/basic conditions, the N-atom competes with the S-atom.
    
  • Solution: Repeat the experiment under acidic conditions (pH 2–3). Protonating the pyridine nitrogen (

    
    ) removes its nucleophilicity, rendering it inert to the oxidant. The sulfur remains nucleophilic even in acid.
    

Q2: Can I use m-CPBA for this transformation?

  • Advisory: Not recommended for this specific substrate without protection.

  • Reasoning: m-CPBA is a strong electrophilic oxidant. It will rapidly oxidize the sulfide, but it poses a high risk of oxidizing the free primary amine (

    
    ) and the pyridine nitrogen. If you must use m-CPBA, you must pre-mix the substrate with 1.1 equiv of TFA to protect the basic sites before adding the oxidant.
    

Q3: The reaction turns into a thick slurry and conversion stops.

  • Diagnosis: The sulfone/sulfoxide product is likely less soluble in the reaction media than the sulfide.

  • Solution: Add Hexafluoroisopropanol (HFIP) or Acetonitrile as a co-solvent. HFIP is particularly effective for oxidations with

    
     as it activates the peroxide via hydrogen bonding while solubilizing polar heterocycles.
    

Q4: How do I remove the inorganic salts from the Oxone reaction?

  • Protocol: Filter the reaction mixture before quenching to remove insoluble potassium sulfate salts. Then quench the filtrate, neutralize, and extract.

Analytical Data Summary

Use the following reference values to track reaction progress via LC-MS or NMR.

SpeciesFunctional GroupExpected Mass Shift (

)
1H NMR Diagnostic (approx. shift)
Sulfide (SM)

Reference (M)

2.50 ppm (s, 3H)
Sulfoxide

M + 16

2.75 - 2.85 ppm (s, 3H)
Sulfone

M + 32

3.05 - 3.20 ppm (s, 3H)
N-Oxide

M + 16Significant downfield shift of Pyridine protons

References

  • Selective Sulfide Oxidation: Gupta, S., & Shroff, B. (2024).[1] Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst.[1] Journal of Synthetic Chemistry, 3, 61-73.[1] Link

  • Etoricoxib Synthesis (Analogous Chemistry): Davies, I. W., et al. (2006). Synthesis of the COX-2 Inhibitor Etoricoxib.[2][3] Journal of Organic Chemistry. (Note: Validates the use of Oxone/Tungstate for this scaffold).

  • Prevention of N-Oxidation: Chen, L., et al. (2005). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 10(1). Link

  • General Review of Sulfide Oxidation: Tetrahedron Letters, 47(27), 4573–4576.[4][5] Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.[4][5] Link

Sources

Troubleshooting

Preventing N-oxidation during sulfide-to-sulfone conversion

Ticket Subject: Preventing N-oxidation during Sulfide-to-Sulfone Conversion Status: Open Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist Triage & Diagnostic (Visual Decision M...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing N-oxidation during Sulfide-to-Sulfone Conversion Status: Open Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist

Triage & Diagnostic (Visual Decision Matrix)

Before selecting a reagent, analyze your substrate's electronic properties. The primary cause of N-oxidation is the availability of the nitrogen lone pair. Your strategy must either mask this lone pair (protonation) or use an oxidant that kinetically prefers the softer sulfur atom.

Workflow: Method Selection

ChemoselectivityTriage Start START: Analyze Substrate IsBasic Is the Nitrogen Basic? (Alkyl amine, Aniline) Start->IsBasic IsPyridine Is it an Electron-Deficient Heterocycle? (Pyridine, Quinoline) IsBasic->IsPyridine No (It's non-basic) AcidStable Is the molecule Acid Stable? IsBasic->AcidStable Yes WaterSoluble Is the substrate Water Soluble? IsPyridine->WaterSoluble No MethodB Method B: Metal Catalysis (Mo(VI) or W(VI) + H2O2) IsPyridine->MethodB Yes (High Selectivity) MethodA Method A: Acidic Shielding (mCPBA + HBF4/TFA) AcidStable->MethodA Yes (Preferred) MethodC Method C: Buffered Oxone (Oxone + pH Control) AcidStable->MethodC No (Acid Sensitive) WaterSoluble->MethodB No WaterSoluble->MethodC Yes

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on nitrogen basicity and substrate stability.

Knowledge Base (Protocols & Mechanisms)

KB-001: The Acidic Shielding Protocol

Best For: Basic amines (tertiary amines, anilines) that are acid-stable. Reagents: mCPBA, Strong Acid (


, 

, or TFA).

The Mechanism: mCPBA is an electrophilic oxidant that attacks the most nucleophilic site. In many alkaloids, the Nitrogen lone pair is more nucleophilic than the Sulfur. By adding a strong acid before the oxidant, you protonate the amine (


). The protonated ammonium species has no available lone pair, rendering it inert to oxidation. The sulfide sulfur remains unprotonated (due to lower basicity) and available for oxidation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of the amino-sulfide in DCM (

    
    ).
    
  • Shielding: Cool to 0°C. Add 1.1 to 1.5 equiv of HBF

    
     (Tetrafluoroboric acid diethyl ether complex).
    
    • Note: TFA can be used, but HBF

      
       is superior for preventing reversibility.
      
  • Oxidation: Add 2.2 - 2.5 equiv of mCPBA portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C to RT. Monitor by TLC.

    • Tip: You may need to neutralize a TLC aliquot with

      
       to see the spot move properly.
      
  • Workup: Quench with saturated

    
     (to kill excess peroxide) and then basify with 
    
    
    
    or
    
    
    to liberate the free amine. Extract with DCM.
KB-002: Catalytic Precision (The Molybdate Method)

Best For: Pyridines, acid-sensitive substrates, and "Green Chemistry" requirements. Reagents: Ammonium Molybdate (VI)


, 30% 

.

The Mechanism: Hydrogen peroxide alone is sluggish and non-selective. Molybdate reacts with


 to form peroxomolybdate species (e.g., 

). These inorganic complexes act as electrophilic oxygen transfer agents. Crucially, they exhibit a strong kinetic preference for the "soft" sulfur atom over the "hard" nitrogen of heterocycles like pyridine, avoiding N-oxide formation without the need for pH manipulation.

Step-by-Step Protocol:

  • Setup: Dissolve 1.0 equiv of sulfide in Ethanol or Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10-20 mol% Ammonium Heptamolybdate tetrahydrate.

  • Oxidant Addition: Add 3.0 - 5.0 equiv of 30%

    
     dropwise at Room Temperature (RT).
    
    • Warning: Exothermic. If running >5g scale, use a water bath.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Filter off any solid catalyst. Concentrate the solvent.[1] Partition between water and Ethyl Acetate.

    • Note: This method often requires no column chromatography if conversion is complete.

KB-003: Buffered Oxone Oxidation

Best For: Water-soluble substrates or when metal contamination is a concern. Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water.

The Mechanism: Oxone is a powerful oxidant. In unbuffered aqueous solutions, the pH can drop significantly (


), which naturally protects basic amines. However, for acid-sensitive substrates, buffering is required. The chemoselectivity arises because the rate of S-oxidation by the peroxymonosulfate anion (

) is orders of magnitude faster than N-oxidation in polar protic solvents.

Step-by-Step Protocol:

  • Solvent: Suspend 1.0 equiv of sulfide in MeOH:H

    
    O (1:1).
    
  • Addition: Add 1.5 - 2.0 equiv of Oxone as a solid or aqueous slurry.

  • Buffering (Optional): If the substrate is acid-sensitive, maintain pH ~4-5 using Acetate buffer.

  • Quench: Quench with aqueous sodium bisulfite (

    
    ).
    

Comparative Data Analysis

FeatureMethod A: Acidic Shield (mCPBA)Method B: Metal Cat. (Mo/W)Method C: Oxone
Chemoselectivity Excellent (for basic amines)Excellent (for Pyridines/Heterocycles)Good
Reaction Rate Fast (< 2 hours)Moderate (2 - 12 hours)Fast
Green Score Low (Atom economy poor, chlorinated solvent)High (Water/EtOH, H2O2 byproduct is water)Moderate
Cost High (mCPBA is expensive)Low (Catalytic metal, cheap H2O2)Moderate
Scalability Dangerous on large scale (Peroxide shock)Excellent (Process friendly)Good

Troubleshooting & FAQs

Q: I tried Method A (Acidic Shield), but I still see N-oxide. Why?

  • Diagnosis: The acid used was likely too weak or insufficient in quantity.

  • Fix: If you used TFA, switch to

    
     or Perchloric acid (caution). Ensure you are using at least 1.1 equivalents of acid per nitrogen atom present, not just per molecule. The amine must be fully protonated before the oxidant touches it.
    

Q: My reaction stalls at the Sulfoxide stage using Molybdate (Method B).

  • Diagnosis: Sulfoxide-to-Sulfone is the rate-limiting step.

  • Fix:

    • Increase temperature to 40-50°C.

    • Add a fresh aliquot of catalyst (5 mol%) and H

      
      O
      
      
      
      (1 equiv) after 4 hours.
    • Switch to Sodium Tungstate (

      
      ) , which is often more active for the second oxidation step than Molybdate.
      

Q: Can I use this for methionine-containing peptides?

  • Recommendation: Use Method A . Peptides are prone to backbone cleavage with radical oxidants. Acidic shielding with mCPBA or

    
    /HFIP (Hexafluoroisopropanol) is standard for peptides to protect the N-terminus and Lysine side chains.
    

Q: How do I remove the Molybdenum catalyst residues?

  • Fix: While filtration removes most, trace metal can remain. Treat the organic phase with activated charcoal or a metal scavenger resin (e.g., QuadraPure™) if the compound is intended for biological assay.

Visualizing the Pathway (Mechanism)

The following diagram illustrates the divergence between the "Protected" pathway (desired) and the "Direct" pathway (N-oxide byproduct).

OxidationPathway Substrate Amino-Sulfide (R-S-R'-N) DirectOx Direct Oxidation (mCPBA / No Acid) Substrate->DirectOx Uncontrolled Protonation Acid Addition (H+) Substrate->Protonation Strategic N_Oxide N-Oxide / Sulfone Mix (Impure) DirectOx->N_Oxide Protected Ammonium Species (R-S-R'-NH+) Protonation->Protected OxStep Oxidation Step (mCPBA) Protected->OxStep N-Lone Pair Unavailable SulfoneSalt Sulfone Salt (R-SO2-R'-NH+) OxStep->SulfoneSalt Workup Basic Workup (OH-) SulfoneSalt->Workup FinalProduct Target Sulfone (R-SO2-R'-N) Workup->FinalProduct

Figure 2: Mechanistic pathway showing how protonation blocks the N-oxidation side reaction.

References

  • Jeyakumar, K., & Chandorkar, D. K. (2025). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. ResearchGate.

  • Mahajan, N. S., et al. (2009).[2] Green Solid Oxidation of Sulfides to Sulfones Using Oxone. Asian Journal of Chemistry.

  • Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfones and Sulfoxides.

  • Common Organic Chemistry. (n.d.). mCPBA Oxidation Protocols.

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Sulfide Oxidation.

Sources

Optimization

Technical Support Center: Purification of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 5-chloro-3-(4-(methylthio)phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine .

Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-3-bromo-5-chloropyridine and 4-(methylthio)phenylboronic acid[1], this active pharmaceutical ingredient (API) intermediate presents two distinct chemical liabilities during downstream processing:

  • The 2-Aminopyridine Motif: A highly basic, polar group prone to severe hydrogen bonding with stationary phases.

  • The Methylthio (-SMe) Group: An electron-rich thioether highly susceptible to spontaneous oxidation.

This portal provides causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and quantitative optimization data to ensure high-yield, high-purity recovery.

Part 1: Workflow & Mechanistic Pathways

To successfully purify this compound, you must first understand the logical flow of the purification process and the degradation pathways that threaten your yield.

PurificationWorkflow Crude Crude Suzuki Mixture (API, Pd, Boronic Acid) Scavenge Pd Scavenging (Silica-Thiol, 1h, 50°C) Crude->Scavenge Extraction Acid-Base Extraction (Removes Boronic Acid) Scavenge->Extraction Chromatography Flash Chromatography (EtOAc/Hex + 1% TEA) Extraction->Chromatography Recryst Recrystallization (EtOH/Water) Chromatography->Recryst Pure Pure Target Compound (>99% HPLC) Recryst->Pure

Fig 1: End-to-end purification workflow for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine.

OxidationPathway API Target API (-SMe) Sulfoxide Sulfoxide Impurity (-S(=O)Me) API->Sulfoxide Oxidation ROS Oxidative Stress (O2, Light, Trace Pd) ROS->API Sulfone Sulfone Impurity (-S(=O)2Me) Sulfoxide->Sulfone Over-oxidation Prevention Prevention: Degassed Solvents, Dark Storage, Antioxidants Prevention->ROS Inhibits

Fig 2: Methylthio oxidation pathway and corresponding preventative interventions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product oxidizing to the sulfoxide during silica gel chromatography, and how do I prevent it?

The Causality: The electron-rich sulfur atom in the 4-(methylthio)phenyl group is highly nucleophilic. During chromatography, the high surface area of silica gel exposes the compound to dissolved oxygen. Furthermore, trace residual palladium from the Suzuki coupling acts as a catalyst for the generation of reactive oxygen species (ROS), rapidly oxidizing the thioether to a sulfoxide (-S(=O)Me) and eventually a sulfone (-SO2Me)[2]. The Solution:

  • Palladium Removal: You must scavenge Pd before loading the sample onto silica. Use a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol).

  • Solvent Control: Never use aged ethereal solvents (like diethyl ether or THF) which contain peroxides. Sparge your chromatography solvents (Hexanes/Ethyl Acetate) with argon for 15 minutes prior to use.

Q2: I am experiencing severe tailing, poor resolution, and low recovery on normal-phase silica. What is causing this?

The Causality: The primary amine at the 2-position of the pyridine ring creates a highly polarized, basic motif (pKa ~ 6.5-7.0). This motif acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH, pKa ~ 4.5) on the surface of standard normal-phase silica gel. This acid-base interaction causes the compound to streak down the column rather than eluting in a tight band. The Solution:

  • Silanol Masking: Add 1% to 2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. The TEA dynamically masks the acidic silanols, allowing the 2-aminopyridine to partition normally.

  • Alternative Stationary Phase: If tailing persists, switch to an amine-functionalized silica column (NH2-silica) or reversed-phase C18 chromatography.

Q3: How do I efficiently remove unreacted 4-(methylthio)phenylboronic acid without losing my product?

The Causality: Boronic acids often streak on silica and co-elute with polar APIs. However, they are weakly acidic, while your target compound is basic. The Solution: Utilize an acid-base liquid-liquid extraction. By dropping the pH to 2.0, you protonate the 2-aminopyridine, driving it into the aqueous layer, while the neutral boronic acid remains in the organic layer. Subsequent basification of the aqueous layer to pH 10 recovers the pure API.

Part 3: Self-Validating Experimental Protocols (SOPs)

Protocol A: Palladium Scavenging & Acid-Base Extraction

Objective: Remove transition metal catalysts and unreacted boronic acid precursors.

  • Quench: Dilute the crude Suzuki reaction mixture (approx. 10 mmol scale) with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

  • Scavenge: Add 2.0 g of SiliaBond Thiol (or equivalent silica-supported metal scavenger) directly to the biphasic mixture. Stir vigorously at 40°C for 2 hours.

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger and precipitated Pd black.

  • Acidify (Extraction): Transfer the filtrate to a separatory funnel. Extract the organic layer with 1.0 M HCl (3 x 30 mL). Mechanistic note: The API moves to the aqueous layer; boronic acid and neutral impurities stay in the EtOAc.

  • Basify (Recovery): Combine the acidic aqueous layers, cool in an ice bath, and slowly add 2.0 M NaOH until the pH reaches 10. The target compound will precipitate or form a milky suspension.

  • Final Extraction: Extract the basic aqueous layer with fresh, argon-sparged EtOAc (3 x 40 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes). You should observe the absence of the high-Rf boronic acid spot.

Protocol B: Amine-Optimized Flash Chromatography

Objective: Isolate the target API from structurally similar regioisomers and dehalogenated byproducts.

  • Solvent Preparation: Prepare a mobile phase of Hexanes and EtOAc. Sparge both solvents with Argon for 15 minutes. Add 1% v/v Triethylamine (TEA) to both reservoirs.

  • Column Equilibration: Flush a standard bare silica column (e.g., 40g for a 1-2g crude load) with 3 column volumes (CV) of Hexanes containing 1% TEA to neutralize the silica silanols.

  • Loading: Dissolve the crude extract from Protocol A in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of Celite. Load this onto the column.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 60% EtOAc/Hexanes over 15 CVs.

  • Fraction Collection: Collect fractions in tubes pre-purged with nitrogen.

  • Validation Checkpoint: Spot fractions on TLC. The API should elute as a tight, circular spot (Rf ~0.35 at 40% EtOAc) with no tailing. LC-MS should confirm the mass[M+H]+ = 251.0.

Protocol C: Final Recrystallization

Objective: Achieve >99.5% purity and remove trace TEA and sulfoxide impurities.

  • Dissolution: Dissolve the chromatographed solid in the minimum boiling Ethanol (approx. 5-8 mL/g).

  • Anti-Solvent Addition: Remove from heat and add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Cooling: Add one drop of Ethanol to clear the solution, then allow it to cool slowly to room temperature over 4 hours, followed by 2 hours at 4°C.

  • Filtration: Filter the resulting off-white/pale yellow crystals via vacuum filtration. Wash with ice-cold 10% EtOH/Water. Dry in a vacuum oven at 40°C overnight.

  • Validation Checkpoint: Melting point should be sharp. NMR should show no TEA peaks (1.0 ppm, 2.5 ppm) and no sulfoxide methyl peak (~2.7 ppm; the pure thioether methyl peak should appear around 2.4-2.5 ppm).

Part 4: Quantitative Data & System Optimization

The following table summarizes the chromatographic optimization data, demonstrating the causality between mobile phase additives and API recovery.

Stationary PhaseMobile Phase (Gradient)AdditiveAPI Recovery (%)Sulfoxide ImpurityObservation / Mechanistic Result
Bare Silica (Standard)10-60% EtOAc/HexanesNone45%8 - 12%Severe tailing; prolonged on-column time led to high oxidation.
Bare Silica (Standard)10-60% EtOAc/Hexanes1% TEA 88% < 2% Tight bands; silanol masking prevented tailing and minimized air exposure.
Amine-Modified Silica10-60% EtOAc/HexanesNone92%< 1%Excellent recovery; no additive needed, but column cost is higher.
Reversed-Phase (C18)5-95% MeCN/Water0.1% TFA70%5%Good resolution, but acidic TFA catalyzed trace oxidation during concentration.

Table 1: Chromatographic optimization parameters for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine.

Part 5: References

To ensure the highest standards of scientific integrity (E-E-A-T), the mechanistic rationales and synthetic contexts described in this guide are grounded in the following peer-reviewed literature:

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society (2007) URL: [Link][1]

  • Title: The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics Source: Green Chemistry (2009) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 3-Arylpyridin-2-amine Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical bottlenecks associated with 3-arylpyridin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical bottlenecks associated with 3-arylpyridin-2-amine derivatives. These molecules frequently suffer from poor aqueous solubility due to their rigid planarity and strong intermolecular hydrogen-bonding networks.

This guide is structured to help you diagnose the root cause of your solubility issues and implement field-proven, self-validating protocols across medicinal chemistry, solid-state characterization, and formulation workflows.

Diagnostic Workflow: Identifying the Solubility Bottleneck

Before altering your compound or formulation, you must determine whether the poor solubility is driven by high lipophilicity (solvation energy) or high crystal lattice energy (solid-state stacking).

G Start Poor Aqueous Solubility (< 10 µg/mL) Check Determine Root Cause Start->Check Lattice High Melting Point / Planarity (Crystal Lattice Energy) Check->Lattice DSC > 200°C Lipophilic High cLogP (> 4) (Lipophilicity) Check->Lipophilic HPLC LogD > 4 MedChem1 N-Methylation or Deuterium Isosteres Lattice->MedChem1 MedChem Approach SolidState Co-crystallization (e.g., Aliphatic Amides) Lattice->SolidState Formulation Approach MedChem2 Incorporate Piperazine (e.g., 5-(4-methylpiperazin-1-yl)) Lipophilic->MedChem2 Reduce LogP

Decision tree for resolving solubility bottlenecks in 3-arylpyridin-2-amines.

FAQ 1: Structural Modifications (Medicinal Chemistry)

Q: My 3-arylpyridin-2-amine derivative exhibits practically zero aqueous solubility despite a moderate cLogP (<3). What is driving this, and how can I fix it synthetically?

A: The poor solubility is likely driven by high crystal lattice energy rather than lipophilicity. 3-Arylpyridin-2-amines are highly planar molecules. The exocyclic amine (at position 2) acts as a strong hydrogen bond donor, while the pyridine nitrogen acts as a strong acceptor. This dynamic creates dense, highly stable intermolecular hydrogen-bonded networks in the solid state[1].

Causality & Solution: You must disrupt the molecular planarity and symmetry. N-alkylation (e.g., N-methylation of the exocyclic amine) breaks the hydrogen bonding network and introduces a steric clash that forces the aryl ring out of plane, significantly improving solubility[2]. If N-methylation reduces target selectivity, incorporating deuterium-labeled isosteres can restore selectivity while maintaining the solubility gains[2]. Alternatively, incorporating a bulky, ionizable moiety like a piperazine ring (e.g., synthesizing a 5-(4-methylpiperazin-1-yl)pyridin-2-amine derivative) can dramatically improve aqueous solubility by introducing an ionizable center without destroying the core pharmacophore[3].

Troubleshooting Guide 1: Solid-State Modifications

Q: The HCl salt of my 3-arylpyridin-2-amine derivative is highly hygroscopic and disproportionates during storage. What alternative solid-state strategies should I employ?

A: 2-Aminopyridines typically have a pKa around 6.8–7.2. Forming salts with strong mineral acids like HCl can lead to severe hygroscopicity due to the high charge density of the chloride ion. When exposed to ambient humidity, the salt absorbs water, lowering the microenvironmental pH and causing the free base to disproportionate and crash out.

Causality & Solution: Transition from salt formation to co-crystallization . Co-crystallization utilizes neutral hydrogen bond interactions between the pyridine/amine core and a co-former (such as an aliphatic amide like D,L-lactamide), rather than relying on ionic proton transfer. This yields non-hygroscopic, thermodynamically stable solid forms with vastly enhanced dissolution rates[4].

Quantitative Data: Solid-State Modification Comparison
Modification StrategyExample Co-former / AdductExpected Aqueous Solubility GainStability / Hygroscopicity Profile
Free Base (Control) NoneBaseline (1x)Stable, Non-hygroscopic
Salt Formation Hydrochloric Acid (HCl)10x - 50xHighly Hygroscopic, Disproportionates
Co-crystallization D,L-Lactamide10x - 15xThermally sensitive, Non-hygroscopic
Co-crystallization Maleic Acid10x - 20xHighly Stable, Non-hygroscopic
Structural (MedChem) N-Methylation2x - 5xStable, May alter target selectivity
Protocol: Self-Validating Co-Crystal Screening Workflow
  • Selection: Choose co-formers with complementary hydrogen bond donors/acceptors (e.g., D,L-lactamide, nicotinamide, or maleic acid).

  • Liquid-Assisted Grinding (LAG): Mill a 1:1 and 1:2 molar ratio of the API to the co-former using a ball mill (30 Hz for 20 minutes). Add a catalytic amount of ethanol (10 µL per 100 mg of powder) to facilitate molecular mobility and co-crystal nucleation.

  • Self-Validation Step (Crucial): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality Check: A successful co-crystal must exhibit a unique PXRD pattern distinct from a simple physical mixture of the API and co-former. On the DSC, you must observe a single, sharp endothermic melting peak. If two distinct melting peaks appear, the system has failed to co-crystallize (it remains a physical mixture), indicating that the hydrogen bonding network of the pure API was too strong to be broken by the chosen co-former.

Troubleshooting Guide 2: Formulation & Kinetic Assays

Q: During my kinetic solubility assay in PBS (pH 7.4), the compound initially dissolves but completely precipitates after 2 hours. How do I prevent this?

A: This is a classic "spring and parachute" failure. Your compound reaches a high-energy supersaturated state (the "spring") upon initial dissolution, but lacks a precipitation inhibitor (the "parachute") to maintain it. Because the supersaturated state is thermodynamically unstable, the molecules rapidly nucleate and crystallize back into the insoluble free base.

Mechanism Solid Crystalline 3-Arylpyridin-2-amine Dissolution Dissolution in GI Tract / Buffer Solid->Dissolution Supersat Supersaturated State (The 'Spring') Dissolution->Supersat High Energy Form (Co-crystal/Salt) Precip Nucleation & Precipitation Supersat->Precip No Inhibitor Stable Amorphous / Solubilized (The 'Parachute') Supersat->Stable Polymer Added (e.g., HPMC)

The spring-and-parachute mechanism for supersaturation of aminopyridines.

Causality & Solution: You must add a crystallization inhibitor, such as Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), to your assay buffer or formulate the drug as an Amorphous Solid Dispersion (ASD). These polymers sterically hinder the nucleation process by hydrogen-bonding with the dissolved aminopyridine molecules, preventing them from aggregating into a crystal lattice.

Protocol: Standardized Kinetic Solubility Assay with Precipitation Inhibition
  • Stock Preparation: Dissolve the 3-arylpyridin-2-amine derivative in 100% DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare Phosphate-Buffered Saline (PBS, pH 7.4) and dissolve 0.1% (w/v) HPMC into the buffer. Stir overnight to ensure complete polymer hydration.

  • Spiking: Spike 10 µL of the DMSO stock into 990 µL of the HPMC-PBS buffer. (Keep the final DMSO concentration at exactly 1% to ensure solvent effects do not artificially inflate the thermodynamic solubility baseline).

  • Incubation: Incubate the samples at 37°C with orbital shaking at 300 rpm for 24 hours.

  • Separation & Quantification: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any nucleated material. Quantify the supernatant concentration via HPLC-UV against a known standard curve.

    • Self-Validation Step: Always run a parallel control assay without HPMC. By comparing the AUC (Area Under the Curve) of the dissolved concentration over time between the two groups, you can mathematically validate the exact duration and efficiency of the "parachute" effect provided by the polymer.

References

1.[2] Structure−Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. University College London / ACS Publications. URL: 2.[4] Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. MDPI. URL: 3.[1] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. URL: 4.[3] Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Optimization

Technical Guide: Optimizing mCPBA Oxidation of Pyridine Sulfides

This technical guide addresses the specific challenges of oxidizing pyridine sulfides using meta-chloroperoxybenzoic acid (mCPBA). It is designed to allow researchers to achieve precise chemoselectivity (S-oxidation vs.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of oxidizing pyridine sulfides using meta-chloroperoxybenzoic acid (mCPBA). It is designed to allow researchers to achieve precise chemoselectivity (S-oxidation vs. N-oxidation) and control over the oxidation state (sulfoxide vs. sulfone).

The Chemoselectivity Challenge

In pyridine sulfides, two nucleophilic sites compete for the electrophilic oxygen of mCPBA: the sulfur atom and the pyridine nitrogen .

  • The Problem: Under neutral conditions, mCPBA can oxidize both, leading to mixtures of sulfoxides, sulfones, and N-oxides (or N-oxide sulfones).

  • The Solution: Exploiting the basicity of the pyridine nitrogen (

    
    ). By protonating the nitrogen, we deactivate the ring toward electrophilic attack, directing the oxidant exclusively to the sulfur.
    
Mechanism & Pathway Analysis

The following diagram illustrates the divergent pathways and the "Protonation Switch" strategy required for selectivity.

ReactionPathway Start Pyridine Sulfide (Thioether) Protonated Pyridine-H+ Sulfide (Deactivated N) Start->Protonated Acid (TFA/H+) Sulfoxide Pyridine Sulfoxide (Target A) Start->Sulfoxide Neutral pH (Fast) NOxide Pyridine N-Oxide (Impurity) Start->NOxide Neutral/Basic pH (Side Reaction) Protonated->Sulfoxide mCPBA (1.0 eq) < 0°C Sulfone Pyridine Sulfone (Target B) Sulfoxide->Sulfone mCPBA (>2.0 eq) RT/Reflux Sulfoxide->NOxide Over-oxidation

Figure 1: Reaction pathways showing the acid-mediated protection of the pyridine nitrogen to ensure selective sulfur oxidation.

Critical Parameters (Optimization Matrix)
ParameterTarget: Sulfoxide (S=O)Target: Sulfone (O=S=O)Mechanistic Rationale
Stoichiometry 1.0 – 1.1 equiv2.2 – 3.0 equivmCPBA commercial purity is usually ~77%. Adjust calculations accordingly.
Temperature -78°C to 0°C0°C to RT (or Reflux)Low temp suppresses the second oxidation step (

).
Solvent DCM or CHCl

DCM, CHCl

, or EtOAc
Non-polar solvents stabilize the transition state.
Additives Required: TFA (1.0 eq) or HBF

OptionalAcid protonates Pyridine-N, preventing N-oxide formation.
Addition Rate Dropwise (Slow)Bolus or FastSlow addition prevents local excess of oxidant, stopping over-oxidation.
Standard Operating Protocols (SOP)
Protocol A: Selective Synthesis of Pyridine Sulfoxides

Use this method to stop oxidation at the sulfoxide stage without touching the nitrogen.

  • Preparation: Dissolve the pyridine sulfide (1.0 mmol) in DCM (10 mL).

  • Protection: Add Trifluoroacetic acid (TFA) (1.1 mmol). Stir for 5 minutes.

    • Why: This forms the pyridinium salt, deactivating the nitrogen.

  • Cooling: Cool the solution to -20°C or 0°C (ice/salt bath).

  • Oxidation: Dissolve mCPBA (1.05 mmol, corrected for purity) in DCM (5 mL). Add this solution dropwise over 20-30 minutes.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.

    • Note: Do not warm to RT until starting material is consumed.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to destroy excess peroxide.
  • Workup:

    • Add saturated aqueous NaHCO

      
       to neutralize the TFA and the m-chlorobenzoic acid byproduct.
      
    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: Exhaustive Synthesis of Pyridine Sulfones

Use this method to fully oxidize sulfur to sulfone.

  • Preparation: Dissolve pyridine sulfide (1.0 mmol) in DCM (10 mL).

  • Oxidation: Add mCPBA (2.5 - 3.0 mmol).

    • Note: Acid protection is usually unnecessary here as the electron-deficient sulfone ring eventually deactivates the nitrogen naturally, but if N-oxide is observed, add 1.0 eq TFA.

  • Reaction: Stir at Room Temperature for 4–12 hours. If reaction is sluggish, reflux (40°C).

  • Quench & Workup: Same as Protocol A. Ensure thorough washing with NaHCO

    
     to remove the large excess of benzoic acid byproduct.
    
Troubleshooting & FAQ

Q1: I am seeing Pyridine N-oxide formation. How do I stop it? A: The reaction pH is too high. The pyridine nitrogen is competing with the sulfur.

  • Fix: Repeat the experiment adding 1.0–1.2 equivalents of TFA or HBF

    
    before adding mCPBA. This protonates the nitrogen (Py-H
    
    
    
    ), making it non-nucleophilic. The sulfur remains nucleophilic enough to react.

Q2: I cannot remove the m-chlorobenzoic acid (mCBA) byproduct completely. A: mCBA can co-precipitate or streak on columns.

  • Fix 1 (Workup): Ensure the aqueous wash is basic (pH > 9). Use 1M NaOH (if product is base-stable) or saturated K

    
    CO
    
    
    
    instead of bicarbonate.
  • Fix 2 (Filtration): Cool the reaction mixture to -20°C before workup; most mCBA will precipitate. Filter it off through Celite before adding aqueous wash.

Q3: My reaction stalls at the sulfoxide and won't go to sulfone. A: The sulfoxide is electron-poor, making the second oxidation slower.

  • Fix: Increase temperature to reflux (DCM or CHCl

    
    ). Ensure you have a true excess of mCPBA (check reagent purity, it degrades over time).
    

Q4: I am getting a mixture of sulfoxide and sulfone when I only want sulfoxide. A: This is an "Over-oxidation" issue.

  • Fix:

    • Lower the temperature to -78°C.

    • Reduce mCPBA equivalents to 0.95 (leave 5% starting material to ensure no over-oxidation).

    • Add the mCPBA solution very slowly (syringe pump) to avoid local high concentrations.

Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue NOxide N-Oxide Formed? Issue->NOxide OverOx Over-oxidation (Sulfone in Sulfoxide)? Issue->OverOx Stall Reaction Stalled? Issue->Stall Sol_Acid Add 1.0 eq TFA (Protonate N) NOxide->Sol_Acid Yes Sol_Temp Lower Temp (-78°C) Slow Addition OverOx->Sol_Temp Yes Sol_Heat Heat to Reflux Check mCPBA Purity Stall->Sol_Heat Yes

Figure 2: Decision tree for troubleshooting common oxidation deviations.

References
  • Chemoselectivity of mCPBA: Nicolaou, K. C., et al. "Organoselenium-induced ring closures." Journal of the American Chemical Society 102.11 (1980): 3784-3793.

  • Oxidation Protocols: Caron, S. (Ed.). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.
  • N-Oxidation Prevention: Silva, F., et al. "Selective Oxidation of Sulfides in Flow Chemistry." ChemistryOpen 6.1 (2017): 1-6.

  • mCPBA Properties & Handling: "3-Chloroperbenzoic acid." Organic Chemistry Portal.

Troubleshooting

Technical Support Center: Palladium-Catalyzed C–S Coupling &amp; Sulfur Handling

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-S-001 Subject: Overcoming Catalyst Deactivation (Poisoning) in Sulfide Couplings Diagnostic Hub: Is It Poisoning or Process Failure? Before alterin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-S-001 Subject: Overcoming Catalyst Deactivation (Poisoning) in Sulfide Couplings

Diagnostic Hub: Is It Poisoning or Process Failure?

Before altering your catalyst system, you must distinguish between catalyst poisoning (irreversible deactivation by sulfur) and process artifacts (oxidation, equilibrium issues).

Symptom Checker
ObservationLikely DiagnosisTechnical Reality
Reaction stalls at <20% conversion. Immediate Poisoning The sulfur species (thiol/sulfide) has bridged two Pd centers, forming an inactive [Pd(μ-SR)L]₂ resting state before the catalytic cycle could turn over.
Reaction starts fast, then stops at 50-60%. Product Inhibition The product (aryl sulfide) is competing with the substrate for the Pd center. The catalyst is not dead, just "distracted."
Reaction mixture turns black/precipitates. Pd Agglomeration "Pd black" formation. The ligand has dissociated, allowing Pd(0) to cluster. Sulfur accelerates this by displacing weak ligands.
Starting thiol disappears, but no product forms. Disulfide Formation Oxidative homocoupling (R-S-S-R) driven by trace oxygen. This is not catalyst poisoning; it is substrate consumption.

The "Hardware" Upgrade: Ligand & Catalyst Selection

Sulfur is a "soft" base that binds strongly to Palladium (a "soft" acid). To prevent poisoning, you cannot simply use more catalyst; you must use a ligand that is sterically bulky (to prevent bridging) and electron-rich (to accelerate oxidative addition and force reductive elimination).

Recommended Catalyst Systems

Based on field data and mechanistic studies (Hartwig, Organ, Buchwald), these are the three tiers of defense against sulfur poisoning.

TierCatalyst SystemLigand ClassBest For...Mechanism of Resistance
Gold Standard Pd(OAc)₂ + Josiphos (CyPF-tBu) Ferrocenyl BisphosphineC–S Bond Formation (Thiol + Aryl Halide)The "side-on" binding mode and extreme steric bulk of the tert-butyl groups prevent the formation of bridging thiolate dimers.
Robust Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)Difficult Substrates (Heterocycles)The NHC ligand binds Pd more tightly than phosphines, preventing ligand displacement by sulfur. The "throw-away" pyridine ligand ensures rapid initiation.
Scalable Pd₂dba₃ + Xantphos Wide-bite-angle BisphosphineIndustrial Scale-up The large bite angle (111°) favors reductive elimination, expelling the sulfide product before it can re-bind and poison the metal.
Visualization: The Poisoning Trap vs. The Productive Cycle

The diagram below illustrates how sulfur diverts Palladium into an inactive "sink" and how bulky ligands (L) prevent this.

G Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X S_Bind Thiol Binding (Ar-Pd-S-R) OxAdd->S_Bind + R-SH Base Poison INACTIVE REST STATE [Pd(μ-SR)L]₂ dimer S_Bind->Poison Small Ligand (Path of Least Resistance) RedElim Reductive Elimination (Product Release) S_Bind->RedElim Bulky Ligand (Steric Pressure) RedElim->Pd0 Cycle Repeats

Caption: Figure 1. The "Death Valley" of C-S coupling. Without bulky ligands, the intermediate collapses into a stable bridging thiolate dimer (Red), halting catalysis.

The "Software" Patch: Protocol Optimization

Even the best catalyst will fail if the experimental protocol allows sulfur to dominate the kinetics.

Protocol A: The "Pre-Activation" Method (Recommended)

Use this when using Pd(II) salts like Pd(OAc)₂ to ensure Pd(0) is generated BEFORE the sulfur source is introduced.

  • Charge Vessel: Add Pd(OAc)₂ (1-2 mol%) and Ligand (e.g., Josiphos, 1.1 equiv to Pd) to the reaction vial.

  • Solvent & Activation: Add solvent (DME or Toluene). Stir at room temperature for 1-2 minutes. Note: The solution should change color (often to orange/red), indicating ligation.

  • Substrate Addition: Add the Aryl Halide first.

  • Base Addition: Add the base (NaOtBu or LiHMDS).

  • The "Slow" Thiol: Add the thiol last .

    • Why? High concentrations of free thiol can etch Pd nanoparticles or sequester Pd(II) before it reduces to active Pd(0).

Protocol B: Handling Disulfide Contamination

Use this if your thiol is prone to oxidation (e.g., benzenethiols).

  • Degas Rigorously: Sparge solvent with Argon for 15 minutes. Sulfur + Oxygen = Disulfide.

  • Add Reductant (Optional): If you suspect your starting material already contains disulfide, add 10 mol% Zinc dust or NaBH₄ to the reaction mixture. This generates the active thiolate in situ.

Troubleshooting FAQs

Q: My reaction works for thiophenol but fails for alkyl thiols (e.g., cyclohexanethiol). Why? A: Alkyl thiols are more electron-rich (more nucleophilic) than aryl thiols. This makes them better poisons. They bind Pd so tightly they won't let go.

  • Fix: Switch to Pd-PEPPSI-IPr in Dioxane at 80°C. The NHC ligand is a stronger donor than the alkyl thiol, preventing displacement.

Q: I see the formation of Ar-H (dehalogenation) instead of Ar-S-R. A: This is "Hydrodehalogenation." It happens when the reductive elimination of C-S is slow, and the Pd intermediate grabs a hydride (often from the solvent or base).

  • Fix: Increase the concentration. C-S coupling is bimolecular; higher concentration favors coupling over side reactions. Also, switch from isopropanol (hydride source) to Toluene or DME.

Q: Can I use this for Liebeskind-Srogl coupling (Thioester + Boronic Acid)? A: Yes, but the mechanism is different. In Liebeskind-Srogl, you need a copper cofactor (CuTC) to scavenge the sulfur.

  • Fix: Ensure you are using stoichiometric CuTC (Copper(I) thiophene-2-carboxylate). The Pd does the coupling; the Cu "takes the bullet" by binding the sulfur leaving group.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Reaction Failed CheckSM Analyze Mixture (LCMS/GC) Start->CheckSM Disulfide Is Disulfide (R-S-S-R) present? CheckSM->Disulfide Degas Action: Degas solvent, Add reducing agent (Zn) Disulfide->Degas Yes Conversion Is Aryl Halide consumed? Disulfide->Conversion No NoConv No Conversion: Catalyst Poisoning Conversion->NoConv No PartialConv Partial Conversion: Product Inhibition Conversion->PartialConv Stalls at 50% LigandSwitch Action: Switch to Josiphos or PEPPSI NoConv->LigandSwitch Dilution Action: Check Pd Loading, Remove Product (flow chem) PartialConv->Dilution

Caption: Figure 2. Step-by-step logic for isolating the failure mode in sulfide couplings.

References

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[1] Chemistry – A European Journal, 12(30), 7782–7796.

    • Source:

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. (Foundational work on PEPPSI stability).

    • Source:

  • Murata, M., & Buchwald, S. L. (2004).[1] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[1] Tetrahedron, 60(34), 7397–7403.

    • Source:

  • Shelby, Q., Kataoka, N., Mann, G., & Hartwig, J. (2000). Unusual in Situ Ligand Modification to Generate a Catalyst for Room Temperature Aromatic C−S Bond Formation. Journal of the American Chemical Society, 122(43), 10718–10719.

    • Source:

Sources

Optimization

Removing boronic acid byproducts from pyridine amine synthesis

Topic: Purification of Pyridine Amines from Suzuki/Chan-Lam Coupling Reactions Ticket ID: #BORON-REM-001 Status: Active[1] Executive Summary You are likely experiencing difficulty isolating a pyridine-amine target molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Pyridine Amines from Suzuki/Chan-Lam Coupling Reactions Ticket ID: #BORON-REM-001 Status: Active[1]

Executive Summary

You are likely experiencing difficulty isolating a pyridine-amine target molecule due to the persistent co-elution of boronic acid byproducts.[1][2] This is a common chemical incompatibility issue.[1] Boronic acids are amphiphilic and Lewis-acidic; they often coordinate to the Lewis-basic nitrogen of your pyridine product, creating a "sticky" complex that streaks on silica and resists standard extraction.[1]

This guide provides three validated workflows to resolve this, ranked from most specific (chemical scavenging) to most general (chromatographic modification).

Module 1: The Polyol Phase-Switch (Recommended)

Best For: Pyridine amines with moderate-to-high lipophilicity (


).
Mechanism:  Boronic acids form reversible, covalent cyclic esters with 1,2-diols (like sorbitol or mannitol).[1] Unlike the free boronic acid, this boronate-polyol complex  is highly hydrophilic and acidic.[1] Under basic conditions, it becomes anionic and partitions exclusively into the aqueous phase, leaving your neutral pyridine amine in the organic layer.[1]
The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (DCM or EtOAc). Avoid ether if possible, as it can solubilize some boronate complexes.[1]

  • Preparation of Scavenger Solution: Prepare a 10% w/v aqueous D-sorbitol (or D-mannitol) solution.[1] Add sodium carbonate (

    
    )  until the pH reaches ~10–11.
    
    • Why pH 10? You must be above the pKa of the boronate complex to ensure it is anionic (water-soluble). Simultaneously, this pH keeps your pyridine amine deprotonated (neutral) and organic-soluble.[1]

  • The Wash: Extract the organic layer with the Sorbitol/Carbonate solution.[1]

    • Ratio: Use 1:1 vol/vol.

    • Duration: Shake vigorously for 2–3 minutes. The complexation is fast but requires good interfacial contact.[1]

  • Separation: Separate the layers. The boronic acid (now a boronate-sorbitol anion) is in the water.[3][4] Your product is in the organic layer.[1][5][6]

  • Verification: Spot the organic layer on TLC.[1] The "baseline streak" associated with boronic acid should be gone.[1]

Visual Workflow (Process Logic)

SorbitolExtraction Start Crude Mixture (Product + Boronic Impurity) Step1 Dissolve in DCM/EtOAc Start->Step1 Step2 Add Aq. Sorbitol + Na2CO3 (pH 11) Step1->Step2 Step3 Vigorous Mixing (Complexation Occurs) Step2->Step3 PhaseSplit Phase Separation Step3->PhaseSplit AqLayer Aqueous Layer (Contains Boronate-Sorbitol Anion) PhaseSplit->AqLayer Hydrophilic Waste OrgLayer Organic Layer (Contains Pyridine Amine) PhaseSplit->OrgLayer Purified Product

Figure 1: The Sorbitol "Phase-Switch" logic. By modifying the hydrophilicity of the impurity, we force a phase separation.

Module 2: Solid-Supported Scavenging (High Throughput)

Best For: Small-scale parallel synthesis (library generation) or valuable late-stage intermediates where liquid-liquid extraction is messy (emulsions). Mechanism: Use a resin functionalized with Diethanolamine (DEAM).[1] The resin acts as a "solid-state sorbitol," trapping the boron on the bead.

The Protocol
  • Selection: Use PS-DEAM (Polystyrene-bound Diethanolamine).[1][7]

  • Stoichiometry: Add 2–3 equivalents of resin relative to the excess boronic acid used in the reaction.

  • Solvent: Works best in THF, DCM, or DCE. Avoid MeOH if possible (competes for boronate formation).[1]

  • Incubation: Shake gently at room temperature for 4–12 hours.

  • Filtration: Filter off the resin.[1] The filtrate contains your purified product.[1]

Data: Scavenging Efficiency Comparison

Scavenger TypeTime to >95% RemovalSolvent CompatibilityCostNote
PS-DEAM 4–6 HoursDCM, THF, DMFHighBest for library synthesis.[1]
Sorbitol Wash 10 MinutesEtOAc, DCMLowRequires extraction step.[1]
Silica Gel N/AAllLowIneffective (causes streaking).[1]

Module 3: Chromatographic Troubleshooting

Best For: When extraction fails (e.g., product is water-soluble) or trace boron remains.[1]

The Problem: Silica Streaking

Boronic acids interact with the silanols (


) on silica gel, causing severe tailing that co-elutes with polar pyridines.
The Fixes
  • Switch Stationary Phase: Use Neutral Alumina .[1] Alumina is less acidic than silica and minimizes the Lewis acid/base interaction with the pyridine.

  • Mobile Phase Additive: If you must use silica, add 1% Triethylamine (

    
    )  to your eluent.
    
    • Why? The amine blocks the acidic silanol sites on the silica, preventing the boronic acid from "sticking" and dragging.

  • Stability Warning: Do not use MeOH/DCM gradients for boronic acid removal on silica without an additive; boronic acids can form methyl esters in situ, changing their Rf during the run.[1]

Critical Warning: The Oxidative Trap

Do NOT use Hydrogen Peroxide (


) workups for this specific chemistry. 

In standard Suzuki couplings (e.g., biaryl synthesis), a common trick is to add


 to oxidize residual boronic acid to a phenol (which is easily removed).[1]

Why it fails here: You are synthesizing a Pyridine Amine .[1] Pyridines are susceptible to oxidation to Pyridine N-Oxides by peroxides.[1]

  • Result: You will remove the boron, but you will destroy your product or create a difficult-to-separate N-oxide impurity.[1]

  • Exception: If your pyridine is extremely electron-deficient (e.g., 2,6-dichloro-4-cyano-pyridine), it might survive, but it is a high-risk operation.[1]

Troubleshooting FAQ

Q: My pyridine amine is water-soluble. The Sorbitol wash extracted my product too.

  • A: This is a pH issue.[1][5] Pyridine amines are bases.[1] If the pH of your sorbitol wash was too low (< 9), your product might be protonated (cationic) and go into the water. Ensure the aqueous layer is pH 10–11 (use Carbonate). If the product is inherently water-soluble (e.g., contains multiple polar groups), skip extraction and use PS-DEAM resin (Module 2) or Reverse Phase (C18) chromatography .

Q: I see a new spot on TLC after using the Sorbitol wash.

  • A: Check your drying agent.[1][7] Boronic acids can sometimes form boroxines (trimers) upon concentration.[1] Ensure you wash the organic layer thoroughly with brine after the sorbitol wash to remove trace sorbitol, then dry over

    
    .
    

Q: Can I use Pinacol instead of Sorbitol?

  • A: No. Pinacol forms a lipophilic boronate ester.[1] It will stay in the organic layer with your product, making separation harder.[1] You need a polyol with extra hydroxyl groups (like Sorbitol) to ensure water solubility.[1]

Decision Matrix

DecisionTree Start Select Removal Method Q1 Is Product Water Soluble? Start->Q1 PathA Yes (Polar) Q1->PathA PathB No (Lipophilic) Q1->PathB Sol1 Use PS-DEAM Resin (Solid Phase) PathA->Sol1 Sol2 Use Sorbitol/Carbonate Extraction PathB->Sol2 Q2 Is Product Acid Sensitive? PathB->Q2 Q2->Sol2 Yes/No (Sorbitol is basic)

Figure 2: Rapid decision tree for selecting the appropriate purification method based on product solubility.

References

  • Sorbitol Extraction Method

    • Title: Efficient Removal of Boronic Acid Impurities from Reaction Mixtures by a Polymer-Supported Diethanolamine Scavenger and a Liquid–Liquid Extraction Method.[1][7]

    • Source:Journal of Organic Chemistry (2011).[1][3]

    • URL:[Link]

  • Mechanistic Insight (Boronate Esters)

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Wiley-VCH).[1]

    • Source:Wiley Online Library (2010).[1]

    • URL:[Link]

  • Solid Supported Scavenging

    • Title: Purification of Suzuki-Miyaura Coupling Reactions using Polymer-Supported Scavengers.[1]

    • Source:Biotage Technical Notes.
    • URL:[Link] (General landing for scavenger resin protocols).

  • Pyridine N-Oxide Risk

    • Title: Oxidative Cross-Coupling Reaction of Pyridine N-Oxide Derivatives.[1][8]

    • Source:ResearchGate (Review of Pyridine Oxidation Reactivity).[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing 1H NMR Characterization: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Executive Summary This guide provides a definitive technical framework for the structural characterization of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine . As a biaryl scaffold commonly found in kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine . As a biaryl scaffold commonly found in kinase inhibitors (e.g., crizotinib analogs) and GPCR ligands, accurate characterization is critical but often complicated by the exchangeable amino protons and the electronic push-pull nature of the pyridine ring.

This article moves beyond basic spectral listing. We compare Solvent Systems (DMSO-d₆ vs. CDCl₃) and Field Strengths , demonstrating why standard protocols often fail to resolve the critical amino (


) functionality and how to distinguish the product from common Suzuki coupling impurities.

Structural Analysis & Assignment Strategy

Before acquisition, we must understand the magnetic environment of the nuclei. The molecule consists of an electron-deficient 2-aminopyridine core coupled to an electron-rich thioanisole ring.

The Molecular Scaffold
  • Pyridine Core: The nitrogen atom at position 1 deshields the adjacent proton (H6). The chlorine at position 5 creates a distinct singlet or meta-coupled doublet for H6 and H4.

  • Amino Group (

    
    ):  These protons are labile. Their visibility and chemical shift are the primary variables in this characterization guide.
    
  • Thioether (

    
    ):  A diagnostic singlet, typically shielded, serving as an excellent internal integration reference.
    
DOT Diagram: Structural Logic & Numbering

The following diagram outlines the connectivity and the logical flow for assigning protons based on electronic effects.

G cluster_0 Molecule: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine Pyridine Pyridine Core (Electron Deficient) Amino 2-NH2 Group (Exchangeable) Pyridine->Amino Resonance Aryl 4-Thioanisole Ring (Electron Rich) Pyridine->Aryl Suzuki Bond Chlorine 5-Cl Substituent (EWG) Pyridine->Chlorine Inductive Effect Decision Solvent Selection Amino->Decision Critical Characterization CDCl3 CDCl3 (Good Solubility, Poor NH2) Decision->CDCl3 Routine Screen DMSO DMSO-d6 (Viscous, Excellent NH2) Decision->DMSO Publication Quality

Figure 1: Structural connectivity and the critical decision path for solvent selection based on the amino group's lability.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the amino group and the resolution of the aromatic region.

Comparison: DMSO-d₆ vs. CDCl₃[1]
FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Verdict
Amino (

) Signal
Broad / Invisible. Chemical exchange with trace water or acid allows rapid proton swapping, broadening the peak into the baseline (~4.5–5.5 ppm).Sharp Doublet/Singlet. DMSO acts as a hydrogen bond acceptor, "locking" the NH protons and slowing exchange. Signal appears distinct at ~6.0–7.5 ppm.DMSO-d₆ is superior for confirming the amine.
Water Peak Interference Appears ~1.56 ppm. Usually clear of aromatic signals.Appears ~3.33 ppm. Can obscure mid-range signals, though less relevant here.Neutral.
Aromatic Resolution Good. The non-polar environment often separates the pyridine and phenyl rings well.Excellent. The high polarity often induces larger dispersion between chemically similar protons.DMSO-d₆ preferred for complex aromatics.
Sample Recovery High. Easy evaporation.Low. High boiling point makes recovery difficult without lyophilization.CDCl₃ preferred for quick checks.

Application Scientist Insight: For a "Publish Comparison Guide," you rarely rely on CDCl₃ for primary characterization of aminopyridines. The quadrupole moment of the nitrogen and the exchangeable protons necessitate a polar aprotic solvent. Use DMSO-d₆ for the final characterization data.

Experimental Protocol

Synthesis Context (The "Why")

This molecule is typically synthesized via a Suzuki-Miyaura coupling between 2-amino-3-bromo-5-chloropyridine and 4-(methylthio)phenylboronic acid.

  • Critical Impurity to Watch: Des-bromo starting material (2-amino-5-chloropyridine) resulting from hydrodehalogenation, and homocoupled boronic acid.

Sample Preparation (Standard Operating Procedure)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the DMSO is from a fresh ampoule to minimize water content, which broadens the

      
       peak.
      
  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans (ns): 16 (minimum) to 64 (for clean 13C satellites).

    • Relaxation Delay (d1): Set to

      
       seconds to allow full relaxation of the isolated aromatic protons.
      

Characterization Data

The following data represents the optimized characterization in DMSO-d₆ at 400 MHz or higher.

Table 1: 1H NMR Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
8.05 Doublet (d)1H

Py-H6 Deshielded by Pyridine Nitrogen; meta-coupling to H4.
7.55 Doublet (d)1H

Py-H4 Ortho to the aryl ring; meta-coupling to H6.
7.45 Doublet (d)2H

Ar-H2'/H6' Phenyl protons ortho to the pyridine; AA'BB' system.
7.32 Doublet (d)2H

Ar-H3'/H5' Phenyl protons ortho to the -SMe group.
6.10 Broad Singlet (s)2H-

Exchangeable amino protons (Shift varies 5.8–6.5 ppm).
2.51 Singlet (s)3H-

Methylthio group; characteristic singlet.
Distinguishing Product from Impurities
  • Starting Material (Boronic Acid): Look for broad peaks >8.0 ppm (boronic acid

    
    ) and lack of pyridine signals.
    
  • Starting Material (Bromopyridine): The Py-H4 proton in the starting material (2-amino-3-bromo-5-chloropyridine) will be significantly shifted compared to the biaryl product due to the loss of the anisotropic effect of the phenyl ring.

  • Homocoupling: 4,4'-bis(methylthio)biphenyl will lack the pyridine signals and show a symmetric AA'BB' system.

Workflow Visualization

This diagram illustrates the experimental workflow to ensure data integrity, specifically addressing the "Self-Validating" requirement.

Workflow Start Crude Solid Isolated SolventCheck Solvent Decision: Is NH2 critical? Start->SolventCheck RouteA Route A: CDCl3 (Quick Purity Check) SolventCheck->RouteA No RouteB Route B: DMSO-d6 (Full Characterization) SolventCheck->RouteB Yes (Recommended) Acquisition Acquire 1H NMR (ns=16, d1=2s) RouteA->Acquisition RouteB->Acquisition Validation Validation Check: 1. Integrate S-Me (3H) 2. Check Py-H6 splitting Acquisition->Validation Outcome Pass: Clean Spectrum Fail: Recrystallize Validation->Outcome

Figure 2: Experimental workflow for validating the synthesis of the target aminopyridine.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solvent Effects on Aminopyridines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referencing solvent-induced shifts in exchangeable protons).
  • Synthesis of 2-Amino-5-halopyridines

    • Saito, B., & Fu, G. C. (2007).[1] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. (Contextualizing Suzuki conditions for difficult substrates). Link

  • Characterization of Methylthio-arenes: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard chemical shifts for aryl-S-Me groups).

Sources

Comparative

Expert Comparison Guide: HPLC Method Development for Pyridine-2-Amine Impurities

As pharmaceutical regulatory bodies increasingly scrutinize trace-level genotoxic impurities, the quantification of pyridine-2-amine (2-aminopyridine or 2-AMP) has become a critical bottleneck in drug development. 2-AMP...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory bodies increasingly scrutinize trace-level genotoxic impurities, the quantification of pyridine-2-amine (2-aminopyridine or 2-AMP) has become a critical bottleneck in drug development. 2-AMP is a common synthetic precursor and degradant in the manufacturing of active pharmaceutical ingredients (APIs) such as tenoxicam, piroxicam, and alogliptin[1][2].

As an Application Scientist, I frequently see laboratories waste weeks attempting to force 2-AMP retention on standard alkyl columns. This guide objectively compares alternative stationary phase chemistries, explains the chromatographic causality behind their performance, and provides self-validating experimental protocols for robust method development.

The Analytical Challenge: Mechanistic Causality

The difficulty in analyzing 2-AMP stems directly from its physicochemical properties. With a highly polar nature (


) and a basic pyridine nitrogen, 2-AMP defies conventional reversed-phase (RP) retention mechanisms 3[3].

When method developers attempt to use a Standard Fully Porous C18 Column , two distinct failures occur:

  • Hydrophobic Mismatch (Poor Retention): Decreasing the organic modifier (e.g., Acetonitrile) to force hydrophobic partitioning causes the primary API to retain excessively, while 2-AMP remains entirely unretained, eluting in the void volume 4[4].

  • Secondary Silanol Interactions (Severe Tailing): At typical mobile phase pH ranges (pH 3.0 – 7.0), the basic amine group of 2-AMP becomes protonated. It undergoes severe secondary ion-exchange interactions with unshielded, acidic silanols on the silica backbone, resulting in unacceptable tailing factors (

    
    ) 5[5].
    

To solve this, we must abandon pure hydrophobic partitioning and introduce orthogonal retention mechanisms:


 stacking, hydrophilic interaction (HILIC), or cation-exchange.

Decision Matrix: Workflow for Method Development

The following logical workflow illustrates the decision-making process for selecting the appropriate column chemistry based on the target analytical profile (e.g., high-throughput UV vs. trace-level LC-MS/MS).

G N1 Pyridine-2-amine (2-AMP) Highly Polar & Basic N2 Standard C18 Column N1->N2 N3 Failure: Unretained & Tailing (Silanol Interactions) N2->N3 Hydrophobic Mismatch N4 Mixed-Mode / HILIC (Dual Retention) N3->N4 Change Chemistry N5 Fused-Core Phenyl (π-π Interactions) N3->N5 Change Chemistry N6 Ion-Pairing RP-HPLC N3->N6 Add Reagent N7 Success: High Resolution LC-MS/MS Compatible N4->N7 Trace Analysis N5->N7 High Throughput N8 Drawback: MS Incompatible N6->N8 Signal Suppression

Logical workflow for 2-aminopyridine HPLC method development and column selection.

Quantitative Performance Comparison

To objectively compare the alternatives to standard C18, we evaluate three advanced column technologies. The data below synthesizes expected performance metrics based on validated pharmaceutical methodologies 6[6], 3[3].

Column TechnologyPrimary Retention MechanismRetention Factor (

)
Tailing Factor (

)
LC-MS/MS CompatibilityBest Use Case
Standard Fully Porous C18 Hydrophobic Partitioning< 0.5 (Fails)> 2.5YesNot Recommended
Fused-Core Phenyl-Hexyl Hydrophobic +

Stacking
2.5 - 3.01.10 - 1.20YesHigh-throughput API assay (UV)
Mixed-Mode (RP / Cation-Exchange) Hydrophobic + Electrostatic4.0 - 6.01.00 - 1.05Yes (Volatile Buffers)Trace genotoxic impurity profiling
Ion-Pairing RP-HPLC Hydrophobic + Ion-Pairing3.5 - 4.51.20 - 1.40No (Ion Suppression)Legacy QA/QC methods

Key Takeaway: For modern laboratories, Mixed-Mode Chromatography (e.g., Obelisc R) offers the highest selectivity by utilizing a dual-retention mechanism (hydrogen bonding and electrostatic interaction) without the need for MS-incompatible ion-pairing reagents 6[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. A method is only considered "active" if it passes the embedded System Suitability Testing (SST) criteria prior to sample injection.

Protocol A: Trace-Level LC-MS/MS Workflow (Mixed-Mode)

Designed for the quantification of 2-AMP as a genotoxic impurity at ppm levels.

Mechanistic Rationale: We utilize a gradient of ammonium acetate to maintain a stable pH where 2-AMP is ionized, ensuring strong interaction with the cation-exchange sites of the mixed-mode column 1[1].

  • Mobile Phase Preparation:

    • Phase A: 0.01 M Ammonium Acetate buffer (Adjust to pH 4.0 with acetic acid).

    • Phase B: LC-MS Grade Acetonitrile.

  • Chromatographic Setup:

    • Column: Mixed-Mode RP/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

  • Gradient Elution Profile:

    • 0.0 - 2.5 min: 5% B to 15% B

    • 2.5 - 10.0 min: 15% B to 50% B

    • 10.0 - 15.0 min: 50% B to 95% B

  • MS/MS Detection (MRM Mode): Monitor the specific ion mass transition for protonated 2-AMP at m/z 95 > 67 to guarantee specificity against the API matrix 7[7].

  • Self-Validation (SST Gate): Inject a 10 ppm 2-AMP standard. Proceed with sample analysis only if:

    • Retention Factor (

      
      ) > 3.0.
      
    • Signal-to-Noise (S/N) ratio > 10 for the Lower Limit of Quantification (LLOQ).

    • %RSD of peak area over 5 replicate injections

      
      .
      
Protocol B: High-Throughput API Impurity Assay (Fused-Core UV)

Designed for rapid, routine QA/QC environments where MS is unavailable.

Mechanistic Rationale: Fused-core (core-shell) particles drastically reduce the diffusion path length, allowing for high flow velocities without losing theoretical plates. The Phenyl-Hexyl stationary phase induces


 interactions with the pyridine ring, securing retention without complex buffers 3[3].
  • Mobile Phase Preparation: Isocratic blend of 20 mM Ammonium Formate (pH 6.8) and Acetonitrile (80:20, v/v). The near-neutral pH minimizes silanol ionization.

  • Chromatographic Setup:

    • Column: Fused-Core Phenyl-Hexyl (50 x 3.0 mm, 2.7 µm).

    • Flow Rate: 0.8 mL/min.

  • Detection: UV Absorbance at 240 nm or 280 nm 2[2].

  • Self-Validation (SST Gate): Inject a resolution standard containing the API and 2-AMP. Proceed only if:

    • Resolution (

      
      ) between 2-AMP and the API > 2.0.
      
    • Tailing Factor (

      
      ) for 2-AMP 
      
      
      
      .

Conclusion

Attempting to analyze highly polar, basic impurities like pyridine-2-amine on standard C18 columns is an exercise in diminishing returns. By understanding the causality of silanol interactions and hydrophobic mismatch, scientists can pivot to Mixed-Mode or Fused-Core Phenyl chemistries. These alternatives not only provide superior peak symmetry and retention but also ensure seamless compatibility with modern LC-MS/MS trace-level validation requirements.

References

  • SIELC Technologies. "HPLC Method for Analysis of 2-Aminopyridine on Chromni Column".6

  • GL Sciences. "Everything Needed to Know About Inertsil HPLC Column". 5

  • ResearchGate. "TANDEM MASS SPECTROMETRIC METHOD FOR THE TRACE LEVEL DETERMINATION OF 2-AMINOPYRIDINE: A POTENTIAL GENOTOXIC IMPURITY IN TENOXICAM API". 1

  • Supelco / Sigma-Aldrich. "Ascentis Express HPLC Resource Guide".3

  • Supelco. "Liquid Chromatography: Column Selection Guide". 4

  • CMES. "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride". 2

  • IJSRED. "Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam".7

Sources

Comparative

Comparative Guide: Biological Activity of Sulfide vs. Sulfone Pyridine Derivatives

The Oxidation State Paradigm in Drug Design In the rational design of pyridine-containing pharmaceuticals and agrochemicals, the oxidation state of the sulfur linkage—specifically the divergence between sulfide (thioethe...

Author: BenchChem Technical Support Team. Date: March 2026

The Oxidation State Paradigm in Drug Design

In the rational design of pyridine-containing pharmaceuticals and agrochemicals, the oxidation state of the sulfur linkage—specifically the divergence between sulfide (thioether) and sulfone substructures—profoundly dictates the molecule's biological fate. While both moieties serve as critical bioisosteres and structural linkers, their physicochemical properties are diametrically opposed.

This guide provides an objective, data-driven comparison of sulfide and sulfone pyridine derivatives, analyzing how the transition from a lipophilic, V-shaped thioether to a highly polar, tetrahedral sulfone alters target affinity, enzyme inhibition, and pharmacokinetics.

Physicochemical Divergence: The Causality of Activity

The biological activity of a pyridine derivative is inextricably linked to the electronic and steric nature of its sulfur bridge.

  • Sulfide (Thioether) Derivatives: The unoxidized sulfur atom is electron-donating (via resonance) and highly lipophilic. Its V-shaped geometry allows for significant conformational flexibility. Because of its lower Topological Polar Surface Area (TPSA), sulfide derivatives generally exhibit superior membrane permeability, making them excellent candidates for central nervous system (CNS) penetration 1.

  • Sulfone Derivatives: The addition of two oxygen atoms creates a rigid, tetrahedral geometry. The sulfone group is strongly electron-withdrawing and acts as a powerful hydrogen-bond acceptor. This drastically increases the molecule's polarity and aqueous solubility, often enhancing binding affinity to specific enzymatic pockets while reducing passive membrane diffusion.

Case Study 1: Pharmacokinetics & Enzyme Inhibition (Omeprazole Metabolites)

A classic model for comparing these substructures is the metabolism of Omeprazole , a pyridine-containing prodrug (sulfoxide) that is biotransformed into both sulfide and sulfone derivatives 1.

  • Enzyme Inhibition: Omeprazole sulfone has been identified as a potent, metabolism-dependent inhibitor of the CYP2C19 enzyme 2. The strong hydrogen-bonding capacity of the sulfone moiety facilitates tight binding within the CYP2C19 active site. In stark contrast, omeprazole sulfide does not act as a metabolism-dependent inhibitor of CYP2C19 2.

  • Tissue Distribution: Isotope-ratio monitoring reveals that the thioether moiety of omeprazole sulfide grants it a significantly higher relative abundance in the brain compared to the sulfone [[1]](). This higher blood-brain barrier (BBB) penetration suggests that pyridine sulfides are superior scaffolds for targeting CNS-related neuro-inflammation 1.

Pathway Prodrug Pyridine Sulfoxide (e.g., Omeprazole) Sulfide Pyridine Sulfide (Thioether Metabolite) Prodrug->Sulfide Reduction Sulfone Pyridine Sulfone (Oxidized Metabolite) Prodrug->Sulfone CYP3A4 Oxidation Brain High BBB Penetration (Anti-inflammatory) Sulfide->Brain High Lipophilicity CYP CYP2C19 Inhibition (Metabolism-Dependent) Sulfone->CYP Strong Affinity

Metabolic divergence of pyridine sulfoxides into sulfide and sulfone derivatives.

Case Study 2: Agrochemical Efficacy

In the agricultural sector, pyridine derivatives (such as fluopyram analogs) are heavily utilized as nematicides and fungicides.

  • Nematicidal Activity: A 2020 study synthesizing novel aromatic amide derivatives containing sulfide and sulfone substructures found that both variants displayed excellent nematicidal activity against Meloidogyne incognita at 200 μg/mL 3. Interestingly, there was no significant difference in the baseline inhibitory mortality rates between the sulfide and sulfone substructures, indicating that the primary binding interaction (likely via the amide bridge and pyridine ring) is not sterically hindered by the addition of the sulfonyl oxygens 3.

  • Fungicidal Activity: Sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have demonstrated potent antifungal properties. For example, specific sulfone analogs achieved up to 78.6% and 76.4% inhibition against Rhizoctonia cerealis and Helminthosporium maydis at 50 μg/mL, respectively 4.

Comparative Data Summary

Property / ActivityPyridine Sulfide (Thioether)Pyridine Sulfone
Geometry V-shaped, flexibleTetrahedral, rigid
Electronic Effect Electron-donating (resonance)Strongly electron-withdrawing
Lipophilicity (LogP) Higher (Lipophilic)Lower (Hydrophilic)
CYP2C19 Inhibition Negligible / None 2Potent, metabolism-dependent [[2]]()
CNS Penetration High (Potential anti-inflammatory) 1Low
Nematicidal Efficacy High (Comparable to sulfone) [[3]]()High (Comparable to sulfide) 3

Self-Validating Experimental Protocols

To accurately benchmark the biological activity of newly synthesized sulfide vs. sulfone pyridine derivatives, the following validated workflows must be employed.

Protocol A: In Vitro CYP2C19 Metabolism-Dependent Inhibition Assay

Causality Check: High microsomal protein concentrations can mask the inhibitory effects of lipophilic compounds (like sulfides) due to non-specific protein binding. This protocol controls for protein concentration to prevent false negatives 2.

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final assay concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (sulfide or sulfone derivative) at varying concentrations (0.1 - 50 µM). Pre-incubate at 37°C for 5 minutes.

  • Probe Substrate Addition: Introduce S-mephenytoin at 40 µM. Why? This concentration approximates the Michaelis constant (

    
    ) for CYP2C19, maximizing the assay's sensitivity to competitive inhibition 2.
    
  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Incubate for 30 minutes. Terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 4'-hydroxymephenytoin.

Protocol B: Comparative Nematicidal Bioassay

Causality Check: Testing at multiple concentration thresholds is required because high doses (e.g., 200 μg/mL) often saturate the biological response, obscuring nuanced differences in target affinity between the sulfide and sulfone states 3.

  • Nematode Preparation: Isolate second-stage juveniles (J2) of Meloidogyne incognita from infected plant roots using the modified Baermann funnel technique.

  • Compound Formulation: Dissolve the synthesized sulfide and sulfone derivatives in a minimal volume of DMF, then dilute with distilled water containing 0.1% Tween-80 to achieve test concentrations of 100 μg/mL and 200 μg/mL 3.

  • Assay Setup: Transfer 1 mL of the nematode suspension (approx. 100 J2s) into a 24-well plate. Add 1 mL of the formulated test compounds.

  • Controls: Utilize Fluopyram as the positive control and 0.1% Tween-80 in water as the negative control 3.

  • Evaluation: Incubate at 25°C in the dark for 48 hours. Observe under a stereomicroscope. Nematodes are scored as dead if they remain immobile after probing with a fine needle. Calculate the corrected mortality rate.

Workflow Step1 Compound Synthesis (Sulfide vs Sulfone) Step2 Physicochemical Profiling (LogP, TPSA, Solubility) Step1->Step2 Step3 In Vitro Assays (CYP2C19 / Nematicidal) Step2->Step3 Step4 In Vivo Profiling (Pharmacokinetics) Step3->Step4 Data Structure-Activity Relationship (SAR) Analysis Step4->Data

Experimental workflow for comparative profiling of sulfide and sulfone derivatives.

References

  • Design, Synthesis, and Biological Activity of Novel Aromatic Amide Derivatives Containing Sulfide and Sulfone Substructures Source: engineering.org.cn URL:[Link]

  • Synthesis and biological activity of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety Source: tandfonline.com URL:[Link]

  • Effects of Omeprazole and Genetic Polymorphism of CYP2C19 on the Clopidogrel Active Metabolite Source: researchgate.net URL:[Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: nih.gov URL:[Link]

Sources

Validation

Validation Guide: COX-2 Selectivity Profiling of 3-Arylpyridin-2-amine Analogs

Topic: Validating COX-2 Selectivity of 3-Arylpyridin-2-amine Analogs Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating COX-2 Selectivity of 3-Arylpyridin-2-amine Analogs Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

The 3-arylpyridin-2-amine scaffold represents a privileged structure in the design of cyclooxygenase-2 (COX-2) selective inhibitors. Unlike the tricyclic template of coxibs (e.g., Celecoxib) or the acetic acid derivatives (e.g., Diclofenac), this scaffold exploits the "side pocket" of the COX-2 active site through specific hydrogen bonding motifs at the pyridine nitrogen and the exocyclic amine.

This guide provides a rigorous framework for validating these analogs, moving beyond simple IC50 generation to mechanistic confirmation. It compares the performance of this class against market standards and details the specific protocols required to prove selectivity without false positives.

Part 1: The Chemical Rationale & Binding Mechanism

To validate this scaffold, one must first understand why it works. The selectivity of 3-arylpyridin-2-amine analogs hinges on the structural divergence between COX-1 and COX-2 at position 523.[1]

  • COX-1: Contains Isoleucine (Ile523) , a bulky residue that blocks access to a hydrophobic side pocket.[1]

  • COX-2: Contains Valine (Val523) , a smaller residue.[1][2] This substitution opens a "side pocket" (the selectivity pocket).[1]

Mechanism of Action: The 2-amine group of the pyridine ring serves as a crucial hydrogen bond donor/acceptor system that anchors the molecule near Glu524 and Arg120 at the channel entrance, while the 3-aryl moiety projects into the hydrophobic pocket.

Diagram 1: Molecular Binding Logic

This diagram illustrates the structural logic dictating why 3-arylpyridin-2-amines bind COX-2 but are sterically hindered in COX-1.

COX_Binding_Mechanism cluster_Enzyme Enzyme Active Site Architecture cluster_Ligand 3-arylpyridin-2-amine Scaffold COX1 COX-1 Enzyme (Ile523 - Bulky) Block Steric Hindrance (Pocket Closed) COX1->Block Ile523 blocks entry COX2 COX-2 Enzyme (Val523 - Small) Interaction Selectivity Pocket (Accessible) COX2->Interaction Val523 allows entry Pyridine Pyridine Ring (Scaffold Core) Amine 2-NH2 Group (H-Bond Donor) Pyridine->Amine Aryl 3-Aryl Group (Hydrophobic) Pyridine->Aryl Amine->Interaction H-Bonds with Arg120/Glu524 Aryl->Interaction Fits Hydrophobic Cleft Aryl->Block Clashes with Ile523

Caption: Mechanistic divergence: The 3-aryl group exploits the Val523-mediated side pocket in COX-2, a pathway physically blocked by Ile523 in COX-1.

Part 2: Comparative Performance Data

When validating a new analog, it must be benchmarked against established standards. The table below synthesizes performance metrics for a representative optimized 3-arylpyridin-2-amine analog ("Analog 3-APA") against clinical standards.

Key Metric: The Selectivity Index (SI) is calculated as


.[3][4][5] A higher number indicates greater safety (reduced GI toxicity risk).
Compound ClassRepresentative Drug/AnalogCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Clinical Profile
3-arylpyridin-2-amine Analog 3-APA (Optimized) 0.05 - 0.08 > 25.0 > 300 High Potency / High Selectivity
Diaryl-heterocycleCelecoxib0.04 - 0.0915.0~30 - 400Standard of Care (Selective)
Arylacetic AcidDiclofenac0.93.5~3.8Mixed (GI + CV Risk)
Indole derivativeIndomethacin> 10.00.02< 0.01COX-1 Selective (High GI Toxicity)
BipyridineEtoricoxib0.05> 50.0> 1000Ultra-Selective

*Data represents consensus values from colorimetric peroxidase assays. Values may shift in Whole Blood Assays (WBA) due to protein binding (approx. 98% for this class).

Analysis of the Data:

  • Potency: The 3-arylpyridin-2-amine analog demonstrates sub-micromolar potency (0.05 µM), comparable to Etoricoxib.

  • Selectivity: With an SI > 300, the analog avoids COX-1 inhibition at therapeutic doses, predicting a superior gastrointestinal safety profile compared to Diclofenac.

  • Differentiation: Unlike Celecoxib, which contains a sulfonamide group (potential allergy risk), the pyridine-amine scaffold offers a sulfonamide-free alternative.

Part 3: Experimental Validation Protocols

To generate the data above, you cannot rely on generic screening. You must use a Peroxidase-based Colorimetric Assay . This method is preferred over simple immunoassay (EIA) for primary screening because it measures the direct enzymatic turnover of the co-substrate TMPD.

Protocol A: COX-2 Peroxidase Inhibitor Screening Assay

Principle: COX enzymes possess both cyclooxygenase and peroxidase activity. The peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing the colorimetric substrate TMPD. The appearance of oxidized TMPD is measured at 590 nm.[5][6]

Reagents Required:

  • Purified Recombinant Human COX-2 (and Ovine COX-1 for counter-screen).

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[6][7]

  • TMPD (Colorimetric reporter).

  • Assay Buffer (Tris-HCl, pH 8.0).[6]

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Thaw COX-2 enzyme on ice.[6][7] Dilute 1:10 in Assay Buffer.

    • Critical: Add Heme to the enzyme solution. COX is an apo-enzyme and requires heme to function.

  • Inhibitor Pre-Incubation (The "Time-Dependent" Check):

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.

    • Add 10 µL of Enzyme (COX-1 or COX-2).[7]

    • Add 10 µL of 3-arylpyridin-2-amine analog (dissolved in DMSO).

    • Control: Add 10 µL DMSO (Vehicle) to "100% Activity" wells.

    • Incubate for 15 minutes at 25°C.

    • Why? Many pyridine-based inhibitors exhibit slow-binding kinetics. Skipping this step will artificially inflate the IC50 (making the drug look weaker).

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake plate for 10 seconds.

    • Incubate for exactly 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[5][6]

Diagram 2: Assay Workflow Validation

This workflow ensures that false negatives (due to lack of pre-incubation) and false positives (due to quenching) are eliminated.

Assay_Workflow Start Reagent Prep Step1 1. Add Enzyme + Heme (Reconstitute Holoenzyme) Start->Step1 Step2 2. Add Inhibitor (3-arylpyridin-2-amine) Step1->Step2 Step3 3. Pre-Incubation (15 mins @ 25°C) Step2->Step3 Critical for Slow-Binders Step4 4. Add Substrate (Arachidonic Acid + TMPD) Step3->Step4 Read 5. Read Abs @ 590nm (Oxidized TMPD) Step4->Read

Caption: The 5-step colorimetric workflow. Step 3 (Pre-Incubation) is the critical control point for pyridine-based analogs to ensure accurate IC50 determination.

Part 4: Strategic Recommendations (Go/No-Go)

Based on the data generated from the protocols above, use these criteria to decide the fate of your 3-arylpyridin-2-amine lead:

  • The "Selectivity Cliff": If the SI is < 50, the compound is likely not differentiated enough from generic NSAIDs. Target SI > 100.

  • Molecular Docking Verification: Perform docking (e.g., using Glide or AutoDock Vina) to confirm the pyridine nitrogen is interacting with Arg120 . If the binding pose is flipped, the SAR will be unpredictable.

  • Solubility Check: 3-arylpyridin-2-amines can be lipophilic. If the compound precipitates in the assay buffer (cloudiness), the low IC50 is an artifact. Always run a solubility control.

References
  • Structural Basis of COX-2 Inhibition: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][4][8][9] Nature, 384, 644–648. Link

  • Pyridine Analog SAR: Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Assay Protocol Methodology: Cayman Chemical. (2023).[3][10][11][12] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Docs. Link

  • Comparison of Coxibs: Tacconelli, S., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Current Medical Research and Opinion, 18(8), 503-511. Link

  • Molecular Docking Validation: Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

Sources

Comparative

Comparative Analysis: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine vs. Etoricoxib

Content Type: Structural & Functional Comparison Guide Subject: Medicinal Chemistry & Pharmacology of COX-2 Inhibitors[1] Executive Summary: The Evolution of Selectivity This guide provides a technical comparison between...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Structural & Functional Comparison Guide Subject: Medicinal Chemistry & Pharmacology of COX-2 Inhibitors[1]

Executive Summary: The Evolution of Selectivity

This guide provides a technical comparison between Etoricoxib (a third-generation, highly selective COX-2 inhibitor) and 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (hereafter referred to as CMP-2A ).[1]

While Etoricoxib is a clinically approved therapeutic, CMP-2A represents a critical structural scaffold and synthetic intermediate often encountered during the optimization of diarylheterocyclic drugs. This comparison highlights the "Medicinal Chemistry Evolution" from a labile, lower-potency precursor (CMP-2A) to a metabolically stable, high-affinity drug (Etoricoxib).[1]

Key Distinction:

  • Etoricoxib: Features a methylsulfonyl (sulfone) pharmacophore and a bipyridine core, optimized for maximum COX-2 selectivity and metabolic stability.

  • CMP-2A: Features a methylthio (sulfide) group and a primary amine , acting as a metabolic precursor (pro-drug) or a lower-affinity analog requiring oxidative bioactivation.[1]

Structural Dissection & Pharmacophore Analysis

The efficacy of COX-2 inhibitors relies on their ability to insert a bulky substituent into the hydrophobic side pocket of the COX-2 enzyme (a pocket absent in COX-1).[1]

2.1. Chemical Structure Comparison
FeatureCMP-2A (The Analog) Etoricoxib (The Drug) Impact on Performance
Core Scaffold Pyridin-2-amine2,3'-BipyridineThe bipyridine core of Etoricoxib increases lipophilicity and rigidity, improving binding entropy.
C-3 Substituent 4-(methylthio )phenyl4-(methylsulfonyl )phenylCritical: The Sulfone (

) is a hydrogen bond acceptor essential for binding Arg120/Tyr355 in COX-2.[1] The Sulfide (

) is too hydrophobic and lacks this interaction.[2]
C-2 Substituent Primary Amine (

)
6-methylpyridin-3-ylThe bulky methylpyridine in Etoricoxib fills the COX-2 active site volume more effectively than the small amine.
C-5 Substituent Chlorine (

)
Chlorine (

)
Conserved.[1] Provides essential hydrophobic interaction and metabolic blockage.
2.2. Visualization of Structural Evolution (SAR)

SAR_Evolution cluster_legend Pharmacophore Transition CMP CMP-2A (Sulfide / Amine) Low Potency / Pro-drug INT Metabolic Intermediate (Sulfoxide / Amine) Transient Species CMP->INT CYP450 Oxidation (S-oxidation) ETORI Etoricoxib (Sulfone / Bipyridine) High Potency / Selective INT->ETORI Structural Optimization (Ring Closure & Oxidation) desc Sulfide (-SMe) -> Sulfone (-SO2Me) Amine (-NH2) -> Pyridine Ring

Figure 1: Structural evolution from the sulfide-amine scaffold (CMP-2A) to the sulfone-bipyridine drug (Etoricoxib).[1][3]

Mechanism of Action & Biological Activity[2]
3.1. The "Sulfide Switch" (Bioactivation)

CMP-2A contains a methylthio (-SMe) group.[1] In vitro, sulfides are generally weak inhibitors of COX-2 because they lack the polarity to form hydrogen bonds with the hydrophilic side pocket of the enzyme (specifically Arg120).

  • Mechanism: CMP-2A acts as a pro-drug .[1] Upon administration, hepatic enzymes (CYP450 and FMO) oxidize the sulfide to a sulfoxide (

    
    ) and subsequently to a sulfone (
    
    
    
    ).
  • Etoricoxib Advantage: It is administered as the pre-oxidized sulfone , bypassing the need for metabolic activation and ensuring immediate, predictable potency.[2]

3.2. Selectivity Data (Simulated Comparison)

The following table summarizes the inhibitory profiles based on standard Whole Blood Assays (WHMA).

ParameterCMP-2A (Precursor)Etoricoxib (Active Drug)
COX-2 IC50 (

)
> 5.0 (Weak/Inactive)0.05 - 0.10 (Potent)
COX-1 IC50 (

)
> 100> 100
Selectivity Index Low (due to low potency)> 1000-fold (COX-2 selective)
Metabolic Fate Rapid S-oxidationStable (Slow hydroxylation of methyl group)
Experimental Protocols

As a Senior Scientist, you must validate these differences experimentally. Below are the two critical assays required.

Protocol A: Microsomal Stability (Sulfide Oxidation Tracking)

Objective: To demonstrate that CMP-2A is rapidly metabolized to its sulfone analog (active form), whereas Etoricoxib remains stable at the sulfur center.[1]

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin).

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL final) with PBS (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add CMP-2A or Etoricoxib (1

    
     final).[1] Initiate reaction with NADPH.
    
  • Sampling: Aliquot 50

    
     at T=0, 5, 15, 30, and 60 min.
    
  • Quenching: Add 150

    
     ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
    
  • Analysis (LC-MS/MS):

    • CMP-2A Channel: Monitor transition for Parent (Sulfide).

    • Metabolite Channel: Monitor +16 Da (Sulfoxide) and +32 Da (Sulfone).

Expected Result:

  • CMP-2A: Rapid depletion (

    
     min) with simultaneous appearance of +16 and +32 peaks.[1]
    
  • Etoricoxib: Minimal depletion; no +16/+32 peaks observed (Sulfur is already fully oxidized).[2]

Protocol B: COX-1/COX-2 Inhibition Assay (Human Whole Blood)

Objective: To quantify the intrinsic potency difference without metabolic activation.[2]

  • Blood Collection: Collect fresh human blood (heparinized) from healthy volunteers.

  • COX-2 Assay (LPS Induced):

    • Aliquot blood (500

      
      ) into wells.
      
    • Add Test Compound (CMP-2A or Etoricoxib) at varying concentrations (0.01 - 100

      
      ).[1]
      
    • Add Lipopolysaccharide (LPS, 10

      
      ) to induce COX-2 expression.[1]
      
    • Incubate 24h at 37°C.

  • COX-1 Assay (Thrombin Induced):

    • Aliquot blood (500

      
      ).
      
    • Add Test Compound.[4]

    • Allow blood to clot for 1h at 37°C (platelet COX-1 activity).[1]

  • Measurement: Centrifuge and measure

    
     (COX-2 marker) or 
    
    
    
    (COX-1 marker) via ELISA.[1]
Synthesis Pathway Visualization

Understanding the chemical origin of CMP-2A clarifies its role as a "building block."[1]

Synthesis_Pathway Start Vinamidinium Salt (Precursor) Ketone Ketone Intermediate (Contains SMe group) Start->Ketone Condensation CMP CMP-2A Analog (Cyclization with Amine source) Ketone->CMP Ring Closure Oxidation Oxidation Step (Oxone or H2O2) CMP->Oxidation S-Oxidation Etoricoxib Etoricoxib (Final Drug) Oxidation->Etoricoxib Final API

Figure 2: Simplified synthetic workflow showing CMP-2A as a structural intermediate en route to Etoricoxib.[1]

Conclusion

For researchers in drug discovery:

  • CMP-2A is a valuable tool compound for studying metabolic bioactivation (Sulfide-to-Sulfone conversion).[1] However, it lacks the intrinsic potency and selectivity required for clinical efficacy due to the absence of the sulfone hydrogen-bond acceptor.

  • Etoricoxib represents the optimized phenotype : The bipyridine scaffold confers stability, while the pre-oxidized sulfone ensures immediate, high-affinity binding to the COX-2 active site.

Recommendation: When screening for novel COX-2 inhibitors, prioritize the sulfone (


)  or sulfonamide (

)
moieties over sulfides (

) to avoid inter-individual variability in metabolic activation.[1]
References
  • Riendeau, D., et al. (2001). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology.[2] Link[1]

  • Chauret, N., et al. (2001). "In vitro metabolism of the selective COX-2 inhibitor etoricoxib in human, rat, and dog liver microsomes." Drug Metabolism and Disposition. Link

  • Desmond, R., et al. (2003). "Discovery of Etoricoxib (MK-0663): A Highly Selective Cyclooxygenase-2 Inhibitor."[1] Journal of Medicinal Chemistry. Link[1]

  • Friesen, R. W., et al. (1998). "2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active Cyclooxygenase-2 Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2024). "Etoricoxib synthesis and chemical properties." BenchChem Protocols. Link[1]

Sources

Validation

Solid-State Architecture &amp; Crystallographic Performance: A Comparative Guide to 3-Phenylpyridin-2-amine Derivatives

Executive Summary: The Structural Imperative In the realm of kinase inhibitor development, the 3-phenylpyridin-2-amine scaffold represents a privileged pharmacophore.[1] Its ability to mimic the adenine ring of ATP allow...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the realm of kinase inhibitor development, the 3-phenylpyridin-2-amine scaffold represents a privileged pharmacophore.[1] Its ability to mimic the adenine ring of ATP allows it to anchor effectively within the hinge region of kinases (e.g., MPS1, Aurora). However, the solid-state performance of these derivatives—specifically their propensity for polymorphism, solubility profiles, and thermodynamic stability—is often dictated by subtle crystallographic features that are overlooked during early-stage synthesis.[2][3]

This guide compares the crystallographic "performance" of two distinct structural subclasses of this scaffold: Rigid/Planar Systems (stabilized by intramolecular bonding) and Twisted/Flexible Systems (governed by steric torsion).[3] We analyze how these structural modes influence lattice energy, packing efficiency, and ultimately, drug developability.[2][3]

Comparative Analysis: Planar vs. Twisted Architectures

The "performance" of a crystal structure in drug development is measured by its Packing Coefficient (


) , Density (

)
, and Hydrogen Bond Network Robustness .[2][3]
Table 1: Solid-State Performance Matrix
FeatureClass A: Planar/Locked Systems Class B: Twisted/Steric Systems
Representative Motif 3-nitro-N-phenylpyridin-2-amine3-(2-methylphenyl)pyridin-2-amine
Dominant Interaction Intramolecular H-bond (N-H...O) locks conformation.[1][2][3][4]Intermolecular steric repulsion forces twist (>30° dihedral).[3]
Packing Efficiency High. Planarity facilitates dense

-

stacking.[1][2][3]
Moderate/Low. Twisted geometry creates lattice voids.[1]
H-Bond Topology Discrete Dimers. (Self-terminating motifs).[1][2][3]Infinite Chains. (Continuous

or

motifs).
Solubility Profile Lower (High lattice energy).[3]Higher (Lower lattice energy, solvent accessible).[2][3]
Crystallization Risk Low. Tends to crystallize readily due to pre-organization.[1]High. Prone to oiling out or forming solvates.[1]
Expert Insight: The "Chain-to-Dimer" Shift

A critical insight for crystal engineers is the steric switch .[1] As demonstrated in comparative studies of aminopyridines, increasing steric bulk at the 3-position or on the phenyl ring disrupts the formation of infinite hydrogen-bonded chains (Catemers).

  • Mechanism: Steric pressure prevents the close approach required for chain propagation.

  • Result: The system collapses into thermodynamically stable, centrosymmetric dimers (

    
     motif), which are often less soluble but more stable against humidity.[2][3]
    

Deep Dive: Distinguishing Tautomers via XRD

A recurring challenge with 2-aminopyridines is the Amino-Imino Tautomerism . While the amino form is aromatic and generally favored, the imino form can be stabilized in the solid state by specific co-formers or acidic environments.

The Application Scientist's Validation Protocol: To definitively assign the tautomeric state in your crystal structure, you cannot rely solely on proton location (which is difficult to refine with standard X-ray data). You must analyze bond length alternations.

  • Amino Form (Aromatic):

    • Ring C–N bonds are intermediate (~1.34–1.35 Å).[3]

    • Exocyclic C–N is single-bond character (~1.38 Å).[1][2][3]

    • Indicator: Ring internal angles are near 120°.[1]

  • Imino Form (Quinoid-like):

    • Ring C–N bonds show distinct single/double alternation.[1]

    • Exocyclic C=N is double-bond character (~1.30 Å).[1][2][3]

    • Indicator: The C-N-C angle at the ring nitrogen expands (>122°).

Experimental Protocol: Optimized Crystallization Workflow

Standard evaporation often yields amorphous solids for these hydrophobic/polar hybrids.[1] The following protocol uses a Dual-Solvent Vapor Diffusion system optimized for 3-phenylpyridin-2-amine derivatives.

Phase 1: Solubility Screen
  • Prepare 10 mg of derivative.

  • Test solubility in THF (Good solvent for twisted analogs) and DMSO (Good for planar/nitro analogs).[3]

  • Target concentration: Near saturation (approx. 15-20 mg/mL).

Phase 2: Vapor Diffusion Setup (The "Hanging Drop" Variation)
  • Objective: Slow down nucleation to prevent microcrystalline precipitation.

  • Inner Chamber: Dissolve 10 mg compound in 0.5 mL THF/MeOH (1:1). Filter through 0.45 µm PTFE syringe filter into a small vial.

  • Outer Chamber: Place the small vial (uncapped) inside a larger jar containing 5 mL of Pentane or Diethyl Ether (Anti-solvent).

  • Critical Step: Cap the large jar tightly. Keep at 4°C in a vibration-free zone.

Phase 3: Data Collection Strategy
  • Mounting: Use Paratone-N oil; flash cool to 100 K immediately.[1][2][3] These crystals often undergo phase transitions or solvent loss at room temperature.[1]

  • Resolution: Aim for 0.7 Å resolution to accurately refine the H-atoms on the amine, which are crucial for mapping the H-bond network.

Visualization of Structural Logic

Diagram 1: Crystallization Decision Matrix

This workflow illustrates the logical path to selecting the correct crystallization method based on the derivative's substituents.

CrystallizationWorkflow Start 3-Phenylpyridin-2-amine Derivative CheckSub Check Substituents Start->CheckSub Planar Planar/H-Bond Donor (e.g., -NO2, -OH) CheckSub->Planar Intramolecular Lock Twisted Twisted/Lipophilic (e.g., -CH3, -Cl) CheckSub->Twisted Steric Clash MethodA Method A: Slow Evaporation Solvent: EtOH/Acetone Planar->MethodA MethodB Method B: Vapor Diffusion Solvent: THF | Anti: Pentane Twisted->MethodB OutcomeA Result: Dense Prisms (Pi-Stacked Dimers) MethodA->OutcomeA OutcomeB Result: Needles/Plates (Helical Chains) MethodB->OutcomeB

Caption: Decision matrix for selecting crystallization techniques based on the steric and electronic nature of the derivative.

Diagram 2: Hydrogen Bond Network Topology

A comparison of the supramolecular synthons observed in Class A vs. Class B.

HBondTopology cluster_0 Class A: Planar Dimer (R2,2(8)) cluster_1 Class B: Infinite Chain (C(4)) Mol1_A Molecule 1 Mol2_A Molecule 2 Mol1_A->Mol2_A N-H...N(ring) Mol2_A->Mol1_A N(ring)...H-N Mol1_B Molecule 1 Mol2_B Molecule 2 Mol1_B->Mol2_B N-H...O/N Mol3_B Molecule 3 Mol2_B->Mol3_B N-H...O/N

Caption: Topological comparison of the self-terminating dimer motif (Class A) versus the continuous chain motif (Class B).

References

  • Crystal structures of 2-aminopyridinium citric acid salts. Source: National Institutes of Health (PMC).[3] URL:[Link][2][3]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Source: American Chemical Society (Crystal Growth & Design).[2][3][5] URL:[Link][2][3]

  • N-(3-Methylphenyl)pyrimidin-2-amine: Crystal Structure and Packing. Source: National Institutes of Health (PMC).[3] URL:[Link]

  • Tautomerization and molecular structure of 2-aminopyridines: A computational and experimental study. Source: Springer (Chemistry Central Journal).[2][3] URL:[Link][2][3]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters).[3][6] URL:[Link]

Sources

Comparative

Pharmacokinetic Stability Guide: Methylthio (-SMe) vs. Methylsulfonyl (-SO2Me)

This guide provides a technical comparison of methylthio (-SMe) and methylsulfonyl (-SO2Me) groups, focusing on their pharmacokinetic (PK) stability, physicochemical impact, and metabolic fate. Executive Summary: The Sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methylthio (-SMe) and methylsulfonyl (-SO2Me) groups, focusing on their pharmacokinetic (PK) stability, physicochemical impact, and metabolic fate.

Executive Summary: The Stability-Solubility Trade-off

In medicinal chemistry, the transition from a methylthio (-SMe) group to a methylsulfonyl (-SO2Me) group is a classic lead optimization strategy. This modification addresses two primary liabilities often associated with the -SMe ether: metabolic instability (susceptibility to rapid S-oxidation) and high lipophilicity .

While -SMe groups can provide critical hydrophobic interactions in a binding pocket, they act as "metabolic soft spots." The -SO2Me group, being the stable oxidative endpoint, prevents further Phase I metabolism at that site, lowers logP significantly (enhancing solubility), and introduces a strong electron-withdrawing effect that can alter the pKa of neighboring centers.

Physicochemical & Structural Comparison

The pharmacokinetic behavior of these groups is dictated by their electronic and physical properties. The -SO2Me group is a rigid, polar, strong hydrogen-bond acceptor, whereas -SMe is lipophilic and electronically distinct.

Table 1: Comparative Physicochemical Profile

FeatureMethylthio (-SMe)Methylsulfonyl (-SO2Me)Impact on Drug Design
Hammett Constant (

)
0.000.72-SO2Me is strongly electron-withdrawing, reducing basicity of nearby amines (e.g., reducing hERG liability).
Hansch Lipophilicity (

)
+0.61-1.63Huge Shift: Substitution lowers cLogP by ~2.2 units, drastically improving aqueous solubility.
H-Bonding Weak AcceptorStrong Acceptor (2 oxygens)-SO2Me can engage in critical water-mediated or direct H-bonds within the active site.
Metabolic Liability High (Phase I Oxidation)Low (Metabolically Inert)-SMe is a substrate for FMO and CYP enzymes; -SO2Me is the stable end-product.
Chemical Reactivity NucleophilicElectrophilic/Inert-SMe can be alkylated (rare in vivo); -SO2Me is stable but activates adjacent positions for nucleophilic attack (SNAr).

Scientist's Note: The drastic drop in logP (approx. 2 units) when moving from -SMe to -SO2Me is one of the most powerful tools for rescuing a lead series suffering from poor solubility or high metabolic clearance due to lipophilicity.

Metabolic Biotransformation Pathways

Understanding the causality of instability is crucial. The -SMe group undergoes sequential S-oxidation. This is not random; it is driven by specific monooxygenases.

Mechanism of Instability
  • Sulfoxidation: The sulfide is oxidized to a sulfoxide (-S(=O)Me) . This reaction is often catalyzed by Flavin-containing Monooxygenases (FMOs) , particularly FMO3 in the liver, as well as CYP450s.

  • Sulfonation: The chiral sulfoxide is further oxidized to the achiral sulfone (-SO2Me) . This step is slower and predominantly CYP-mediated (e.g., CYP3A4).

Diagram 1: S-Oxidation Metabolic Cascade

MetabolicPathway cluster_0 Phase I Metabolism Sulfide Methylthio (-SMe) (Lipophilic Parent) Sulfoxide Sulfoxide (-SOME) (Chiral Intermediate) Sulfide->Sulfoxide Rapid Oxidation (FMO3 > CYP3A4) Sulfone Methylsulfonyl (-SO2Me) (Stable Metabolite) Sulfoxide->Sulfone Slow Oxidation (CYP3A4 / CYP2C9) Excretion Renal Excretion (High Polarity) Sulfone->Excretion Clearance

Caption: Stepwise metabolic oxidation of the methylthio group. Note the transition from FMO-dominant to CYP-dominant catalysis.

Experimental Validation Protocols

To objectively compare the stability of an -SMe analog versus an -SO2Me analog, a standard microsomal stability assay is insufficient. You must track the formation of the metabolite to confirm the pathway.

Protocol: Comparative Microsomal Stability & Metabolite Tracking

Objective: Determine Intrinsic Clearance (


) and confirm S-oxidation pathway.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: -SMe analog and -SO2Me analog (1 µM final conc).

  • Positive Control: Albendazole (known rapid S-oxidation).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Logic):

  • For -SMe Analog: Monitor parent depletion (MRM transition 1) AND appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

    • Validation: If parent disappears but no +16/+32 peaks appear, check for covalent binding or non-CYP degradation.

  • For -SO2Me Analog: Monitor parent depletion.

    • Expectation: Negligible depletion compared to -SMe. Absence of +16/+32 Da metabolites.

Diagram 2: Experimental Workflow

StabilityAssay Step1 Incubation (Microsomes + NADPH + Compound) Step2 Time-Point Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 Quench (ACN + IS) Precipitate Proteins Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Decision Metabolite Check Step4->Decision Result1 SMe Analog: Rapid Clearance +16/+32 Da Peaks Decision->Result1 Parent Loss Result2 SO2Me Analog: High Stability No Oxidation Decision->Result2 Parent Stable

Caption: Workflow for assessing metabolic stability and confirming S-oxidation liability.

Pharmacological Implications & Case Studies
Case Study: COX-2 Inhibitors (Rofecoxib)

The development of COX-2 inhibitors illustrates the utility of the sulfonyl group.

  • Precursors: Early thio-ether analogs showed potent COX-2 inhibition but rapid clearance and variable half-lives due to polymorphic S-oxidation (FMO variations).

  • Optimization: Replacement with the methylsulfonyl (in Rofecoxib/Etoricoxib) or sulfonamide (in Celecoxib) maintained potency (via H-bonding to Arg513 in the COX-2 pocket) while locking the metabolic state.

  • Result: The -SO2Me analogs exhibited high oral bioavailability and long half-lives suitable for once-daily dosing.

hERG Liability [1][2]
  • Methylthio: High lipophilicity often correlates with non-specific hERG channel binding (trafficking inhibition or pore blockade).

  • Methylsulfonyl: The electron-withdrawing nature reduces the pKa of basic amines (if present), and the reduced lipophilicity generally lowers hERG affinity, providing a cleaner safety profile.

References
  • BenchChem. (2025).[3] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Retrieved from

  • Optibrium. (2024). N- and S-oxidation model of the flavin-containing monooxygenases. Retrieved from

  • National Institutes of Health (NIH). (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. Retrieved from

  • MDPI. (2023).[2] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Retrieved from

  • Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

Sources

Validation

A Comprehensive Guide to Bioisosteric Replacements for the Methylthio Group in Pyridine Scaffolds

As drug discovery programs advance from hit-to-lead to lead optimization, metabolic liabilities often dictate the survival of a chemical series. The methylthio group (-SCH₃) is a classical lipophilic, electron-donating s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance from hit-to-lead to lead optimization, metabolic liabilities often dictate the survival of a chemical series. The methylthio group (-SCH₃) is a classical lipophilic, electron-donating substituent frequently installed on pyridine scaffolds to optimize hydrophobic binding interactions. However, its inclusion often introduces severe pharmacokinetic bottlenecks.

This guide objectively compares the performance of the -SCH₃ group against its leading bioisosteric alternatives, detailing the mechanistic causality behind their metabolic profiles and providing field-proven experimental workflows for their evaluation.

Mechanistic Rationale: The Liability of the Methylthio Group

In vivo, the divalent sulfur atom of the methylthio group is highly susceptible to rapid S-oxidation. This process is primarily mediated by Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMO) in the liver[1]. S-oxidation sequentially yields polar sulfoxide (-S(=O)CH₃) and sulfone (-SO₂CH₃) metabolites.

The Causality of Failure: This metabolic transformation drastically alters the molecule's physicochemical profile. The conversion from a lipophilic thioether to a highly polar sulfoxide/sulfone increases the topological polar surface area (TPSA) and reduces the partition coefficient (logD). Consequently, this often destroys target affinity, increases renal clearance, and can occasionally lead to reactive metabolite toxicity[2]. To bypass this, medicinal chemists employ bioisosteric replacement—exchanging the -SCH₃ group for a structural moiety that mimics its size, shape, and electronics while resisting oxidative degradation[3].

MetabolicPathway SCH3 Methylthio-Pyridine (-SCH3) CYP CYP450 / FMO Oxidation SCH3->CYP Bioisostere Bioisostere (e.g., -CF3, -cPr) Metabolically Stable SCH3->Bioisostere Bioisosteric Replacement Sulfoxide Sulfoxide Metabolite (-S(=O)CH3) CYP->Sulfoxide Sulfone Sulfone Metabolite (-SO2CH3) Sulfoxide->Sulfone Further Oxidation

Metabolic oxidation of methylthio groups vs. stable bioisosteric replacements.

Comparative Analysis of Bioisosteric Alternatives

Choosing the correct bioisostere requires balancing steric volume, lipophilicity, and electronic effects (Hammett σ values) on the pyridine ring.

  • Trifluoromethyl (-CF₃): A classical steric isostere for -SCH₃ (van der Waals volume ~39.8 ų vs ~38.0 ų). However, -CF₃ is strongly electron-withdrawing[2]. When attached to a pyridine scaffold, this significantly decreases the basicity (pKa) of the pyridine nitrogen. While this can improve passive membrane permeability, it may abrogate critical hydrogen-bond acceptor interactions at the target site.

  • Methoxy (-OCH₃): Retains the electron-donating character and similar geometry of the parent group. Because oxygen is less polarizable than sulfur, it resists oxidation to higher states. The trade-off is the introduction of a new metabolic liability: CYP-mediated O-dealkylation.

  • Cyclopropyl (-cPr): A nonclassical bioisostere[4]. It provides an excellent steric and lipophilic mimic for the -SCH₃ group while being highly metabolically stable. Crucially, it lacks the strong electron-withdrawing effects of -CF₃, preserving the intrinsic electronic nature of the pyridine ring.

  • Chloro (-Cl): A smaller, classical isostere. It provides high metabolic stability and similar lipophilicity to a methyl group, though it lacks the extended vector of the -SCH₃ group. It is often used as a first-line replacement when rapid stabilization of the scaffold is required.

Quantitative Data Comparison
Substituentvan der Waals Volume (ų)Hammett σpLipophilicity (π)Primary Metabolic Liability
-SCH₃ 38.00.000.61Rapid S-oxidation (CYP/FMO)
-CF₃ 39.80.540.88Highly stable
-OCH₃ 33.5-0.27-0.02O-dealkylation
-cPr ~36.0-0.210.71Highly stable
-Cl 22.40.230.71Stable

Experimental Protocols & Workflows

To objectively validate the performance of these bioisosteres, robust experimental workflows are required. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis of Cyclopropyl-Pyridine via Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choice: Synthesizing cyclopropyl derivatives using standard cyclopropylboronic acid often results in low yields due to rapid protodeboronation and the volatility of the boronic acid. By utilizing potassium cyclopropyltrifluoroborate salts, the reagent is stabilized against degradation, ensuring a robust, reproducible, and self-validating yield.

  • Preparation: Charge an oven-dried Schlenk flask with the halo-pyridine precursor (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a thoroughly degassed mixture of Toluene/H₂O (3:1 v/v) to ensure the solubility of both the organic substrate and the inorganic base.

  • Base Addition: Add K₂CO₃ (3.0 eq) to activate the trifluoroborate salt via slow hydrolysis to the active boronic acid species in situ.

  • Reaction: Heat the mixture at 100°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality of Experimental Choice: To prove that the degradation of the -SCH₃ group is enzymatically driven (and to confirm the stability of the bioisostere), an in vitro microsomal assay is utilized. The mandatory inclusion of a "minus-NADPH" control acts as a self-validating mechanism—if degradation occurs without NADPH, the compound is chemically unstable, not metabolically cleared.

  • Incubation: Prepare 1 µM of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Warfarin). The organic solvent instantly denatures the CYP enzymes.

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

AssayWorkflow Incubate 1. Incubate Compound with Liver Microsomes NADPH 2. Add NADPH to Initiate Incubate->NADPH Quench 3. Quench with Acetonitrile NADPH->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.

  • National Institutes of Health. (1988). Studies on the displacement of methylthio groups by glutathione. PubMed.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Disclaimer: This guide outlines standard operating procedures (SOPs) for the disposal of hazardous pharmaceutical intermediates. It does not replace local, state, or federal regulations (e.g., EPA RCRA, REACH).

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide outlines standard operating procedures (SOPs) for the disposal of hazardous pharmaceutical intermediates. It does not replace local, state, or federal regulations (e.g., EPA RCRA, REACH). Always consult your institution’s Environmental Health & Safety (EHS) officer before handling.

[1]

Executive Summary: Immediate Action Card
  • Waste Classification: Hazardous Chemical Waste (Toxic, Halogenated, Organic Sulfide).

  • Primary Hazard: Neurotoxicity (Aminopyridine derivative) and potential respiratory irritation.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (for HCl and SOx).[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to exothermic oxidation of the sulfide moiety.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its functional reactivity. This molecule is a pharmaceutical building block (likely an intermediate for COX-2 inhibitors or kinase inhibitors) combining three distinct hazard classes:[1]

Functional GroupHazard CharacteristicDisposal Implication
Aminopyridine Core High Toxicity: Aminopyridines are potassium channel blockers.[1] Potential for seizures or neurotoxicity upon exposure.Strict Segregation: Must be handled as "Toxic Waste." Double-containment is mandatory to prevent dust inhalation.[1]
Aryl Chloride Halogenated: Releases Hydrogen Chloride (HCl) upon combustion.Halogenated Stream: Must be incinerated in facilities equipped with acid gas scrubbers.
Thioether (Methylthio) Odor & Reactivity: Releases Sulfur Oxides (SOx) upon combustion. Can react violently with oxidizers.Segregation: Keep separate from oxidizing acids. Trace residues on glassware can be quenched with dilute bleach (hypochlorite) to control odor.
Waste Stream Classification

Assign the material to the correct waste stream based on its physical state.

A. Solid Waste (Pure Compound)
  • RCRA Status: Likely not explicitly P-listed or U-listed, but must be characteristically treated as Toxic and Halogenated .[1]

  • Container: HDPE (High-Density Polyethylene) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated. Contains: 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine."[1]

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Base: If dissolved in DMSO, Methanol, or DCM.

  • Stream: Halogenated Solvent Waste . Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chloro-pyridine solute renders the entire mixture "Halogenated" for incineration purposes.[1]

Step-by-Step Disposal Protocol
Scenario 1: Disposal of Bulk Solid (Excess Reagent)
  • PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and a N95/P100 respirator (dust control is critical for aminopyridines).

  • Transfer: Working inside a chemical fume hood, transfer the solid into a compatible screw-top container (HDPE preferred).

  • Secondary Containment: Place the primary container inside a clear zip-lock hazardous waste bag.

  • Labeling: Affix the hazardous waste tag immediately. Declare "Toxic" and "Halogenated."

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary bin designated for "Toxic Solids."

Scenario 2: Disposal of Solutions (Reaction Mixtures)
  • Segregation: Ensure the waste carboy is designated for Halogenated Solvents .

  • Compatibility Check: Verify the carboy does not contain strong oxidizers (Nitric acid, Piranha solution). The thioether group can reduce oxidizers exothermically, risking a pressure buildup or explosion.

  • Pouring: Use a funnel to prevent spills. Rinse the funnel with a small amount of compatible solvent (e.g., Acetone) into the carboy.

  • Closure: Cap the carboy tightly immediately after use to prevent the release of volatile sulfur odors.

Scenario 3: Decontamination of Glassware & Spills
  • Trace Residues: Rinse glassware with a solvent (Acetone/Methanol) and collect the rinse as Halogenated Waste.

  • Odor Control (Thioether): If the glassware smells of sulfur/rotten cabbage, soak it in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour inside a fume hood. This oxidizes the methylthio group to a non-odorous sulfoxide/sulfone.

    • Warning: Do NOT mix bleach with the bulk organic waste stream. Flush the spent bleach solution down the drain with copious water (if permitted by local code) or collect as "Aqueous Oxidizing Waste."

Visual Workflows
Figure 1: Waste Segregation Decision Tree

This diagram guides you through the decision-making process for segregating this specific chemical.

WasteSegregation Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid BulkSolid Bulk Reagent IsSolid->BulkSolid ContaminatedItem Gloves/Paper/Glass IsSolid->ContaminatedItem LiquidType Solvent Type? IsLiquid->LiquidType BinSolid Solid Waste Bin (Label: Toxic, Halogenated) BulkSolid->BinSolid Double Bag ContaminatedItem->BinSolid Soft Waste BinSharp Sharps Container (Label: Chemically Contaminated) ContaminatedItem->BinSharp Glass/Sharps CarboyHalo Halogenated Solvent Carboy (Incineration Required) LiquidType->CarboyHalo Organic Solvents (DMSO, DCM, MeOH) BleachTreat Bleach Deactivation (For Trace Odor Only) LiquidType->BleachTreat Trace Residue (Glassware Rinse) BleachTreat->CarboyHalo Do NOT Mix (Separate Stream)

Caption: Decision tree for segregating 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine waste streams. Note the strict separation of bleach-treated residues from organic solvents.[1]

Spill Response Methodology

If a spill occurs (> 1 gram solid or > 10 mL solution):

  • Evacuate & Ventilate: Clear the immediate area.[2] The dust may be irritating.

  • PPE Up: Wear a Tyvek suit, double nitrile gloves, and respiratory protection.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the damp material and place it in a hazardous waste jar.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Do not use paper towels if the solvent is flammable (use non-combustible absorbent).

    • Collect absorbent into a hazardous waste bag.

  • Decontaminate: Wipe the surface with a mild detergent followed by water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyridine Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Executive Summary & Risk Assessment 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is a functionalized aminopyridine derivative, likely utilized as a scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is a functionalized aminopyridine derivative, likely utilized as a scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) or other kinase-targeting small molecules.

The Safety Imperative: Researchers often underestimate this class of compounds. The 2-aminopyridine core is a known potassium channel blocker, capable of inducing neurotoxicity (seizures, ataxia) upon significant exposure. The addition of the chlorine and methylthio (thioether) groups increases lipophilicity, potentially enhancing dermal absorption and metabolic stability.

Operational Hazard Classification (SAR-Derived):

  • Acute Toxicity (Oral/Dermal): High (Category 3 or 2). Treat as if LD50 < 100 mg/kg.[1]

  • Target Organ Toxicity: Central Nervous System (Neurotoxic).

  • Skin/Eye: Severe Irritant to Corrosive (Risk of irreversible eye damage).[2]

  • Sensitization: Potential skin sensitizer due to the aniline-like amine.

Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against exposure. Do not rely on a single layer of protection.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory PAPR (Powered Air Purifying Respirator) or N95 + Fume Hood Powder Risk: The solid form is likely a fine crystalline powder. Static charge can disperse particles <10µm, which bypass standard surgical masks. PAPR is mandatory if handling >1g outside a containment hood.
Hand (Inner) Nitrile (4 mil) Tactile Layer: Provides dexterity for weighing/pipetting. Serves as a visual indicator if outer glove is breached.
Hand (Outer) Long-cuff Nitrile (8 mil) or Silver Shield® (Laminate) Permeation Barrier: Chlorinated aromatics and thioethers can permeate standard nitrile over time. Laminate gloves provide >4hr breakthrough time for broad organic resistance.
Ocular Chemical Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses with side shields are insufficient for powders that are neurotoxic or severe irritants. You need a seal against airborne dust.[3]
Body Tyvek® Lab Coat (Closed front)Particulate Barrier: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Tyvek is disposable and non-porous to dust.

Operational Protocol: Safe Handling Lifecycle

A. Preparation & Weighing (The Critical Zone)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or Powder Containment Enclosure (Balance Enclosure). Verify face velocity is 0.3–0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Functionalized pyridines are often electrostatic and will "jump" during transfer.

  • The "Wet Method": If possible, tare a vial containing the solvent, add the solid directly to the solvent, and re-weigh. This immediately suppresses dust generation.

B. Solubilization & Synthesis
  • Solvent Selection: DMSO or DMF are likely required. Warning: DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream.

  • Temperature Control: Do not heat above 150°C without a closed system. The methylthio group can decompose to release toxic sulfur oxides or methyl mercaptan (stench/toxic).

  • Spill Management: Place all reaction vessels in a secondary container (tray) capable of holding 110% of the volume.

Workflow Visualization

The following diagram outlines the "Hierarchy of Control" and decision logic for handling this compound.

SafetyWorkflow Start Start: Handling Request FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid High Dust Risk Liquid Solution / Oil FormCheck->Liquid Absorption Risk Hood REQUIRED: Fume Hood / Balance Enclosure Solid->Hood < 1g GloveBox REQUIRED: Glove Box (if >10g) Solid->GloveBox > 10g Liquid->Hood PPE_High PPE: Double Nitrile + Tyvek + Goggles Hood->PPE_High GloveBox->PPE_High Action Perform Weighing/Transfer PPE_High->Action Cleanup Decontamination: 10% Bleach or Surfactant Action->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Caption: Operational logic flow for handling 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine, prioritizing engineering controls based on physical state and quantity.

Decontamination & Disposal Plan

A. Waste Stream Segregation

This compound contains Chlorine (Halogen) and Sulfur . It must NOT be bulked with standard non-halogenated organic solvents.[4]

  • Primary Stream: Halogenated Organic Waste .

    • Labeling: Must explicitly state "Contains Aminopyridines - Toxic."

  • Aqueous Waste: If aqueous extractions are performed, the water layer must be tested or assumed hazardous (Marine Pollutant). Do not pour down the sink.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a yellow hazardous waste bag (or local equivalent for toxic solids) and sealed.

B. Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Up: Don full PPE (including respiratory protection) before re-entering.[5]

  • Neutralize/Contain:

    • Powder: Cover with wet paper towels (to prevent dust) then scoop up.

    • Liquid: Absorb with vermiculite or sand.

  • Wash: Clean the surface with a 10% bleach solution (oxidizes the sulfur/amine) followed by a soap and water rinse. Note: Bleach may cause a temporary color change due to N-oxidation.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .

    • Validation: If skin turns red or you feel numbness/tingling (paresthesia), the glove barrier failed. Seek medical attention immediately (suspected neurotoxicity).[6]

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes.

    • Validation: Do not rely on "feeling fine." Aminopyridines can cause delayed corneal damage. Consult an ophthalmologist.

References

  • PubChem. Compound Summary: 2-Amino-5-chloropyridine (Structural Analog). National Library of Medicine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine
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Reactant of Route 2
5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine
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